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3-Ethyl-1-(4-hydroxycyclohexyl)urea Documentation Hub

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  • Product: 3-Ethyl-1-(4-hydroxycyclohexyl)urea
  • CAS: 1241675-79-5

Core Science & Biosynthesis

Foundational

3-Ethyl-1-(4-hydroxycyclohexyl)urea: A Core Pharmacophore Fragment in Soluble Epoxide Hydrolase (sEH) Inhibitor Design

In the landscape of rational drug design, small fragment molecules often serve as the foundational blueprints for highly potent clinical candidates. 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design, small fragment molecules often serve as the foundational blueprints for highly potent clinical candidates. 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) is a specialized 1,3-disubstituted urea derivative that functions as a critical pharmacophore probe. While larger, highly lipophilic ureas dominate the literature as soluble epoxide hydrolase (sEH) inhibitors, this low-molecular-weight fragment provides researchers with a minimalist scaffold to isolate and study the binding thermodynamics of the urea-cyclohexanol axis without the confounding variables of massive hydrophobic appendages.

This technical guide deconstructs the structural rationale, physicochemical properties, and synthetic methodologies associated with 3-Ethyl-1-(4-hydroxycyclohexyl)urea, providing a comprehensive resource for medicinal chemists and drug development professionals.

Physicochemical Profiling and Structural Identity

Before deploying a fragment in a screening library or utilizing it as a synthetic intermediate, its baseline physicochemical parameters must be established. The compound features a central urea linkage flanked by an ethyl group and a 4-hydroxycyclohexyl ring.

Quantitative Data Summary
PropertyValueClinical / Chemical Significance
Chemical Name 3-Ethyl-1-(4-hydroxycyclohexyl)ureaStandard IUPAC nomenclature.
CAS Registry Number 956711-41-4Unique identifier for catalog sourcing ().
Molecular Formula C9H18N2O2Indicates a low-molecular-weight fragment.
Molecular Weight 186.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
H-Bond Donors 3Two from the urea nitrogens, one from the hydroxyl group.
H-Bond Acceptors 2Urea carbonyl oxygen and hydroxyl oxygen.
Topological Polar Surface Area ~60 ŲOptimal for cellular permeability; avoids excessive lipophilicity.

Mechanistic Rationale in Drug Design

The architecture of 3-Ethyl-1-(4-hydroxycyclohexyl)urea is not arbitrary; it is a meticulously designed combination of functional groups that address specific challenges in enzyme inhibition—particularly targeting sEH, an enzyme implicated in hypertension, inflammation, and cardiovascular disease.

The Urea Core: Transition-State Mimicry

The 1,3-disubstituted urea motif is the hallmark of sEH inhibitors. The urea carbonyl acts as a transition-state mimic for the epoxide ring-opening event catalyzed by the enzyme. In the active site, the urea carbonyl oxygen accepts hydrogen bonds from the catalytic tyrosine residues (Tyr381 and Tyr465), while the adjacent urea NH protons donate hydrogen bonds to Asp333.

The 4-Hydroxycyclohexyl Moiety: Solubility and Conformation

First-generation sEH inhibitors often utilized large, greasy groups (like adamantane) which resulted in poor aqueous solubility and high plasma protein binding. The incorporation of a 4-hydroxycyclohexyl ring drastically improves the solubility profile by lowering the LogP. Furthermore, the trans-isomer is strictly preferred. The trans-configuration places both the urea linkage and the hydroxyl group in equatorial positions, minimizing 1,3-diaxial steric clashes and improving metabolic stability against hepatic microsomes (). The hydroxyl group extends into the solvent-exposed channel of the enzyme, providing additional stabilization through water networks.

The Ethyl Group: A Minimalist Lipophilic Probe

In full-sized clinical candidates, the ethyl group is usually replaced by bulky hydrophobic moieties to fill the primary hydrophobic pocket of sEH. In this fragment, the ethyl group serves as a minimal lipophilic probe, allowing researchers to study the baseline affinity of the urea-cyclohexanol core without the overwhelming van der Waals forces contributed by larger groups.

Pharmacophore cluster_ligand 3-Ethyl-1-(4-hydroxycyclohexyl)urea cluster_target sEH Active Site Ethyl Ethyl Group (Lipophilic Probe) Urea Urea Core (Transition State Mimic) Ethyl->Urea Pocket Hydrophobic Pocket Ethyl->Pocket Van der Waals Cyclohexyl 4-Hydroxycyclohexyl (Solubility Enhancer) Urea->Cyclohexyl Catalytic Asp333 / Tyr381 / Tyr465 (H-Bond Network) Urea->Catalytic Hydrogen Bonds Solvent Solvent Channel Cyclohexyl->Solvent Solvation / H-Bond

Pharmacophore mapping of 3-Ethyl-1-(4-hydroxycyclohexyl)urea in the sEH active site.

Synthesis and Experimental Protocol

The synthesis of 1,3-disubstituted ureas via the reaction of an isocyanate with an amine is a highly reliable methodology in medicinal chemistry (). The following protocol describes the synthesis of the trans-isomer of 3-Ethyl-1-(4-hydroxycyclohexyl)urea, optimized for chemoselectivity and high yield.

Causality in Reagent Selection
  • Solvent (DMF): The starting material, trans-4-aminocyclohexanol hydrochloride, is a highly polar salt with poor solubility in standard organic solvents like dichloromethane. N,N-Dimethylformamide (DMF) ensures complete dissolution.

  • Base (Triethylamine - TEA): Required to neutralize the hydrochloride salt, liberating the free primary amine for nucleophilic attack on the isocyanate.

  • Temperature Control (0°C to RT): The nucleophilic addition of an amine to an isocyanate is highly exothermic. Initiating the reaction at 0°C prevents thermal degradation and enforces chemoselectivity, ensuring the isocyanate reacts exclusively with the highly nucleophilic primary amine rather than the secondary hydroxyl group ().

Step-by-Step Methodology
  • Preparation: Suspend trans-4-aminocyclohexanol hydrochloride (1.0 equivalent, 10 mmol) in 20 mL of anhydrous DMF in a flame-dried, round-bottom flask under a continuous nitrogen atmosphere.

  • Neutralization: Add Triethylamine (TEA, 1.2 equivalents, 12 mmol) dropwise to the suspension at room temperature. Stir the mixture for 15 minutes to ensure complete liberation of the free amine.

  • Addition: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C. Slowly add Ethyl isocyanate (1.05 equivalents, 10.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir continuously for 12 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain; the disappearance of the primary amine spot confirms reaction completion.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of 1N HCl to neutralize excess TEA and trace unreacted amine. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Purification: Wash the combined organic layers with distilled water (to remove DMF) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the resulting crude solid from an EtOAc/Hexane mixture to yield pure trans-3-ethyl-1-(4-hydroxycyclohexyl)urea as a white crystalline solid.

Synthesis A trans-4-Aminocyclohexanol HCl (Starting Material) C Reaction Vessel DMF, Triethylamine (TEA), 0°C to RT A->C B Ethyl Isocyanate (Reagent) B->C D Quench & Extract 1N HCl, Water, EtOAc C->D Stir 12 hours E Purification Recrystallization or Chromatography D->E Isolate Organic Layer F 3-Ethyl-1-(4-hydroxycyclohexyl)urea (Pure Product) E->F >95% Purity Confirmed

Step-by-step synthetic workflow for 3-Ethyl-1-(4-hydroxycyclohexyl)urea.

Analytical Validation & Quality Control

To guarantee the structural integrity and purity of the synthesized fragment before biological assaying, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit a dominant molecular ion peak [M+H]⁺ at m/z 187.2, confirming the molecular weight.

  • ¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆):

    • The urea NH protons will appear as two distinct broad singlets between 5.5 and 6.0 ppm.

    • The ethyl group will present a classic splitting pattern: a triplet at ~1.0 ppm (CH₃) and a multiplet/quartet at ~3.0 ppm (CH₂).

    • The axial methine proton of the cyclohexyl ring (adjacent to the hydroxyl group) will appear as a broad multiplet around 3.3–3.5 ppm, confirming the trans-equatorial configuration.

References

  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments Source: Inorganics (via NIH/PMC) URL:[Link]

Exploratory

Stereochemical Profiling and Differentiation: CAS 956711-41-4 vs. CAS 1241675-79-5

The following technical guide provides an in-depth stereochemical analysis of CAS 956711-41-4 and CAS 1241675-79-5 , focusing on their structural distinctions, synthetic pathways, and implications in drug development. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth stereochemical analysis of CAS 956711-41-4 and CAS 1241675-79-5 , focusing on their structural distinctions, synthetic pathways, and implications in drug development.

Executive Summary

In the development of urea-based pharmacophores, particularly for kinase inhibitors and soluble epoxide hydrolase (sEH) antagonists, the stereochemistry of the cyclohexane linker is a critical determinant of potency and physicochemical properties.

  • CAS 956711-41-4 : Refers to 1-Ethyl-3-(4-hydroxycyclohexyl)urea (often the unspecified stereoisomer mixture or cis-enriched form).

  • CAS 1241675-79-5 : Refers to 1-Ethyl-3-((1R,4R)-4-hydroxycyclohexyl)urea , which is the specific trans -isomer.

The core difference lies in the relative configuration of the ethylurea and hydroxyl substituents on the cyclohexane ring. This stereochemical variance dictates the molecular 3D shape—linear (trans) vs. bent (cis)—affecting target binding affinity, crystal packing (solubility), and metabolic stability.

Chemical Identity & Stereochemical Analysis[1][2][3]

The molecules are 1,4-disubstituted cyclohexane derivatives. Despite the presence of chiral centers in the systematic name (e.g., 1R,4R), 1,4-disubstituted cyclohexanes with a plane of symmetry are achiral (meso) . The descriptors serve to define the relative cis or trans diastereomerism.

Comparative Properties Table
FeatureCAS 956711-41-4 (Generic/Mix/Cis)CAS 1241675-79-5 (Trans-Isomer)
Chemical Name 1-Ethyl-3-(4-hydroxycyclohexyl)urea1-Ethyl-3-((1R,4R)-4-hydroxycyclohexyl)urea
Stereochemistry Mixture or cis-1,4trans-1,4
Substituent Orientation Axial / Equatorial (a,e)Equatorial / Equatorial (e,e)
Molecular Shape Bent / U-shapedLinear / Extended
Thermodynamic Stability Lower (Axial strain)Higher (Diequatorial preference)
Predicted LogP ~0.5 - 0.7~0.5 - 0.7 (Similar lipophilicity)
Solubility (Water) Generally Higher (Less efficient packing)Generally Lower (Efficient crystal packing)
Conformational Analysis[1]
  • Trans-Isomer (CAS 1241675-79-5) : Adopts a chair conformation where both the bulky ethylurea group and the hydroxyl group occupy equatorial positions (e,e). This minimizes 1,3-diaxial interactions, making it the thermodynamic product.

  • Cis-Isomer (Component of 956711-41-4) : Must place one substituent in the axial position (a,e). The ethylurea group is larger (

    
    -value > OH), so the conformer with equatorial urea and axial hydroxyl is preferred, but it remains higher in energy than the trans-isomer.
    

Synthetic Pathways & Separation Strategies

The synthesis of these ureas typically proceeds via the reaction of 4-aminocyclohexanol with ethyl isocyanate . The stereochemistry is established during the formation of the amine precursor or through post-synthesis separation.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the divergent pathways to access the specific trans-isomer (CAS 1241675-79-5) versus the mixture (CAS 956711-41-4).

SynthesisWorkflow cluster_legend Process Key Start Starting Material: 1,4-Cyclohexanedione Monoethylene Acetal Step1 Reductive Amination (NH4OAc, NaBH4) Start->Step1 Intermed Intermediate: 4-Aminocyclohexanol (Mix) Step1->Intermed PathA Path A: Non-Selective Urea Formation (+ Ethyl Isocyanate) Intermed->PathA PathB Path B: Stereoselective Reduction (L-Selectride or Crystallization) Intermed->PathB Isomer Separation ProductMix Product: CAS 956711-41-4 (Cis/Trans Mix) PathA->ProductMix IntermedTrans Pure Trans-4-Aminocyclohexanol PathB->IntermedTrans StepTransUrea Urea Formation (+ Ethyl Isocyanate) IntermedTrans->StepTransUrea ProductTrans Product: CAS 1241675-79-5 (Trans) StepTransUrea->ProductTrans Legend1 Starting Material Legend2 Mixture/Generic Legend3 Target Isomer (Trans)

Caption: Workflow differentiating the synthesis of the generic mixture (CAS 956711-41-4) and the stereopure trans-isomer (CAS 1241675-79-5).

Protocol: Stereoselective Isolation of CAS 1241675-79-5

To obtain high-purity trans-isomer from the mixture:

  • Recrystallization : The trans-isomer typically has a higher melting point and lower solubility in polar aprotic solvents (e.g., acetonitrile or ethyl acetate). Dissolve the mixture (CAS 956711-41-4) in hot acetonitrile, cool slowly to 4°C. The precipitate is enriched in the trans-isomer (CAS 1241675-79-5).

  • Chemical Equilibration : Heating the cis-isomer (or mixture) with a base (e.g., t-BuOK) in a protic solvent can facilitate isomerization to the thermodynamically stable trans-isomer via a redox mechanism (if ketone intermediate is accessible) or simple equilibration if reversible.

Analytical Characterization

Distinguishing the two CAS numbers requires precise analytical techniques.

1H-NMR Spectroscopy

The coupling constant (


) of the methine proton at the C4 position (H-C-O) is the definitive diagnostic.
  • CAS 1241675-79-5 (Trans) : The C4 proton is axial (relative to the ring). It exhibits a large vicinal coupling constant (

    
    ) with the adjacent axial protons.
    
    • Signal: Triplet of triplets (tt) or broad multiplet with wide splitting.

  • CAS 956711-41-4 (Cis-enriched) : The C4 proton is equatorial . It exhibits small vicinal coupling constants (

    
    ).
    
    • Signal: Narrow multiplet or quintet-like peak.

HPLC Method
  • Column : C18 (Reverse Phase) or Chiralpak AD-H (if checking for chiral impurities in related asymmetric syntheses, though these are meso).

  • Elution Order : On standard C18, the more polar cis-isomer (more exposed polar groups due to bent shape) often elutes before the trans-isomer (CAS 1241675-79-5), which interacts more strongly with the stationary phase due to its planar, hydrophobic surface area.

Biological & Drug Development Implications

Pharmacophore Alignment
  • Trans-Isomer (CAS 1241675-79-5) : The linear geometry places the urea (hydrogen bond donor/acceptor) and the hydroxyl (H-bond donor/acceptor) at a maximal distance (~6-7 Å). This is ideal for spanning binding pockets in enzymes like Soluble Epoxide Hydrolase (sEH) or certain kinases where the linker must traverse a hydrophobic channel.

  • Cis-Isomer : The bent geometry brings the functional groups closer (~4-5 Å). This is often less favorable for linear channels but may be required for U-shaped binding pockets.

Formulation Stability
  • Crystallinity : CAS 1241675-79-5 (trans) forms a robust crystal lattice. While this ensures chemical stability, it may present dissolution rate challenges compared to the amorphous or lower-melting cis-mixture (CAS 956711-41-4).

  • Recommendation : For lead optimization, use CAS 1241675-79-5 to ensure consistent biological data. Use CAS 956711-41-4 only for initial screening if stereochemistry is not yet a defined SAR variable.

References

  • Chemical Identity : 1-Ethyl-3-((1R,4R)-4-hydroxycyclohexyl)urea. CAS Common Chemistry.[1] Available at: [Link]

  • Stereochemical Principles: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Analytical Methods: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (NMR coupling constants in cyclohexanes).

Sources

Foundational

An In-Depth Technical Guide to 1-Ethyl-3-(4-hydroxycyclohexyl)urea: Nomenclature, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 1-ethyl-3-(4-hydroxycyclohexyl)urea, a disubstituted urea derivative. Given the limited direct literature on this specific molecule, this document synthesizes inf...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-ethyl-3-(4-hydroxycyclohexyl)urea, a disubstituted urea derivative. Given the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a robust scientific resource for researchers, chemists, and professionals in drug development. We will delve into its systematic naming, propose a reliable synthetic route with detailed protocols, and discuss its potential physicochemical properties and applications based on the well-understood chemistry of its constituent functional groups.

Chemical Identity: Nomenclature and Synonyms

A clear and unambiguous naming of a chemical entity is fundamental for scientific communication. The structure of the target molecule consists of a central urea core substituted on its nitrogen atoms with an ethyl group and a 4-hydroxycyclohexyl group.

IUPAC Naming

According to the IUPAC nomenclature rules for urea derivatives, the compound is named as a substitution product of urea.[1][2] The nitrogen atoms are designated as N and N' (or 1 and 3) to specify the location of the substituents. The substituents are listed alphabetically. Therefore, the preferred IUPAC name for the compound is:

1-Ethyl-3-(4-hydroxycyclohexyl)urea

This name clearly defines the connectivity of the molecule: an ethyl group on one nitrogen of the urea backbone and a 4-hydroxycyclohexyl group on the other.

Synonyms

While no common or trivial names are documented for this specific compound due to its apparent novelty, potential synonyms that could be encountered or constructed based on alternative naming conventions include:

  • N-Ethyl-N'-(4-hydroxycyclohexyl)urea

  • Ethyl(4-hydroxycyclohexyl)urea

For database searching and registration, a CAS Number would be assigned upon its first synthesis and characterization. A search for the closely related analog, 1-cyclohexyl-3-ethylurea, confirms the use of this naming pattern and its registration in chemical databases (CAS Number: 36102-06-4).[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea dictates its physical and chemical properties, including its solubility, melting point, and potential for intermolecular interactions.

Caption: Chemical structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea.

Predicted Physicochemical Properties

In the absence of experimental data, we can predict the properties of 1-ethyl-3-(4-hydroxycyclohexyl)urea based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₈N₂O₂Based on atom count.
Molecular Weight 186.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidUrea derivatives are typically crystalline solids.[5]
Melting Point Moderately highThe presence of two N-H bonds and a hydroxyl group allows for extensive hydrogen bonding, leading to a higher melting point compared to non-polar analogs.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water and non-polar solvents (e.g., hexane).The urea and hydroxyl groups contribute to polarity, while the ethyl and cyclohexyl groups add non-polar character.
Hydrogen Bonding Acts as both a hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OH).This is a key feature of urea derivatives and is crucial for their interaction with biological targets.[5]

Proposed Synthesis Protocol

The most common and reliable method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine.[6][7][8] This approach is highly efficient and generally proceeds with high yield.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the urea carbonyl and the nitrogen atom attached to the cyclohexyl ring. This leads to two readily available starting materials: ethyl isocyanate and 4-aminocyclohexanol.

Retrosynthesis target 1-Ethyl-3-(4-hydroxycyclohexyl)urea intermediates Ethyl Isocyanate + 4-Aminocyclohexanol target->intermediates C-N Disconnection

Caption: Retrosynthetic analysis of 1-ethyl-3-(4-hydroxycyclohexyl)urea.

Experimental Workflow

This protocol details the step-by-step procedure for the synthesis of 1-ethyl-3-(4-hydroxycyclohexyl)urea.

Materials:

  • 4-Aminocyclohexanol (cis/trans mixture)

  • Ethyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-aminocyclohexanol (1.0 equivalent).

    • Dissolve the 4-aminocyclohexanol in anhydrous DCM or THF (approximately 10 mL per gram of amine).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Isocyanate:

    • Dissolve ethyl isocyanate (1.05 equivalents) in a small amount of the same anhydrous solvent used in step 1.

    • Add the ethyl isocyanate solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C. The slight excess of isocyanate ensures complete consumption of the amine.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting amine.

  • Work-up and Isolation:

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

    • If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel if impurities are present.

  • Characterization:

    • The purified product should be a white solid.

    • Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for the synthesis of 1-ethyl-3-(4-hydroxycyclohexyl)urea.

Potential Applications and Scientific Relevance

Urea derivatives are a cornerstone in medicinal chemistry, with numerous compounds containing this moiety being used as therapeutic agents.[5][9] The urea functional group is a versatile hydrogen-bonding motif that can interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition: The urea group can act as a bioisostere for amide or carbamate groups, often forming key interactions in the active sites of enzymes. For example, many kinase inhibitors incorporate a urea or thiourea scaffold.

  • Anticancer and Antiviral Agents: A wide range of urea derivatives have been investigated for their antiproliferative and antiviral activities.[9]

  • Agrochemicals: Substituted ureas are also prevalent in the agricultural sector as herbicides and plant growth regulators.

The presence of the 4-hydroxycyclohexyl group introduces several important features:

  • Increased Polarity and Solubility: The hydroxyl group can improve aqueous solubility and provides an additional site for hydrogen bonding, which can be critical for drug-receptor interactions.

  • Stereochemistry: The cyclohexyl ring can exist in different chair conformations, and the hydroxyl group can be in either an axial or equatorial position, leading to cis and trans isomers. These stereoisomers may exhibit different biological activities, offering opportunities for structure-activity relationship (SAR) studies.

  • Metabolic Stability: The cycloaliphatic ring is generally more resistant to metabolic degradation compared to aromatic rings, which can lead to improved pharmacokinetic profiles.

Given these characteristics, 1-ethyl-3-(4-hydroxycyclohexyl)urea represents a novel scaffold that could be explored for various biological activities, particularly in areas where substituted ureas have already shown promise. Its synthesis is straightforward, making it an accessible target for screening libraries and further derivatization in drug discovery programs.

Conclusion

While 1-ethyl-3-(4-hydroxycyclohexyl)urea is not a widely documented compound, its chemical identity can be clearly established through systematic IUPAC nomenclature. Based on the well-established reactivity of amines and isocyanates, a reliable and scalable synthetic protocol can be confidently proposed. The structural features of this molecule, combining a proven pharmacophore (urea) with a functionality that imparts favorable physicochemical properties (hydroxycyclohexyl), make it an interesting candidate for investigation in medicinal and materials chemistry. This guide provides the foundational knowledge required for its synthesis, characterization, and further exploration by the scientific community.

References

  • PrepChem.com. (n.d.). Synthesis of 1-Cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea. Retrieved February 27, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved February 27, 2026, from [Link]

  • ACD/Labs. (n.d.). Rule C-971 (Urea and Its Derivatives). Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 3045-3051.
  • ACD/Labs. (n.d.). Rule C-972 (Urea and Its Derivatives). Retrieved February 27, 2026, from [Link]

  • Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105.
  • Royal Society of Chemistry. (2014). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)
  • University of Calgary. (n.d.). IUPAC Rules. Retrieved February 27, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenyl-3-cyclohexylurea. Retrieved February 27, 2026, from [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483.
  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-3-ethylurea. PubChem. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-3-(4-(2-((cyclohexylcarbamoyl)amino)ethyl)benzenesulfonyl)urea. PubChem. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2022). Components of the substitutive name for organic compounds. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylhexyl cyclohexyl urea. PubChem. Retrieved February 27, 2026, from [Link]

  • Pop-Georgievski, R., & Ivanova, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3925.
  • International Union of Crystallography. (2021). N,N′-Dicyclohexyl-N-(phthaloylglycyl)urea.
  • National Center for Biotechnology Information. (n.d.). Urea. PubChem. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-hydroxycyclohexan-1-one. PubChem. Retrieved February 27, 2026, from [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4).
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  • European Chemicals Agency. (n.d.). 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea. Retrieved February 27, 2026, from [Link]

  • MolPort. (n.d.). Compound N-cyclohexyl-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]urea. Retrieved February 27, 2026, from [Link]

  • PubChemLite. (n.d.). Urea, n-[(3ar,4r,7r,7as,8r)-1,3,3a,4,7,7a-hexahydro-5-methyl-8-(1-methylethyl)-1,3-dioxo-4,7-ethano-2h-isoindol-2-yl]-n'-cyclohexyl-. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Molecular weight and formula of 3-Ethyl-1-(4-hydroxycyclohexyl)urea

[1] Executive Summary 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4; trans-isomer CAS: 1241675-79-5) is a functionalized urea derivative primarily utilized as a metabolic reference standard and a pharmacophoric b...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4; trans-isomer CAS: 1241675-79-5) is a functionalized urea derivative primarily utilized as a metabolic reference standard and a pharmacophoric building block in medicinal chemistry.

Structurally, it represents the oxidized metabolite of 1-cyclohexyl-3-ethylurea , featuring a hydroxyl group at the 4-position of the cyclohexane ring. This specific hydroxylation pattern is a critical biomarker in the metabolism of cyclohexyl-containing therapeutics (e.g., sulfonylureas, nitrosoureas). In drug development, this molecule serves as a non-alkylating structural analogue to the toxic metabolites of Lomustine (CCNU) , allowing researchers to decouple the physicochemical effects of the urea core from the DNA-alkylating activity of the chloroethyl group.

Part 1: Physicochemical Identity & Properties

This section establishes the definitive chemical identity of the molecule. For research applications involving metabolic profiling or crystallographic studies, the distinction between cis and trans stereoisomers is non-trivial.

Chemical Specifications
PropertySpecification
IUPAC Name 1-Ethyl-3-(4-hydroxycyclohexyl)urea
Common Synonyms N-Ethyl-N'-(4-hydroxycyclohexyl)urea; 4-Hydroxy-1,3-cyclohexyl-ethylurea
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
CAS Number 956711-41-4 (Unspecified stereochemistry)1241675-79-5 (trans-isomer)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
LogP (Predicted) ~0.3 (Indicates moderate hydrophilicity due to the hydroxyl group)
H-Bond Donors 3 (2 Urea NH, 1 Hydroxyl OH)
H-Bond Acceptors 2 (1 Carbonyl O, 1 Hydroxyl O)
Structural Visualization

The following diagram illustrates the connectivity and the critical stereochemical center at the 4-position of the cyclohexyl ring.

ChemicalStructure Ethyl Ethyl Group (C2H5) Urea Urea Linker (-NH-CO-NH-) Ethyl->Urea N1 Cyclohexyl Cyclohexane Ring (C6H10) Urea->Cyclohexyl N3 Hydroxyl Hydroxyl Group (-OH) Cyclohexyl->Hydroxyl C4 (cis/trans)

Figure 1: Structural decomposition of 3-Ethyl-1-(4-hydroxycyclohexyl)urea showing functional domains.[1][2]

Part 2: Synthesis & Production Protocols

The synthesis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea typically follows a nucleophilic addition mechanism involving an isocyanate and an amine. This route is preferred for its high atom economy and lack of complex byproducts.

Synthetic Route: Isocyanate Addition[1]

This protocol yields the urea derivative by reacting 4-aminocyclohexanol with ethyl isocyanate .

Reaction Equation:



Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve trans-4-aminocyclohexanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Note: Use the trans-isomer of the amine if the trans-urea is the desired target (stereochemistry is retained).

  • Addition:

    • Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

    • Add Ethyl Isocyanate (1.1 eq) dropwise over 20 minutes.

    • Safety: Isocyanates are potent sensitizers; perform all manipulations in a fume hood.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

  • Work-up:

    • Concentrate the solvent in vacuo.[1][2]

    • The product often precipitates as a white solid.

    • Wash the solid with cold diethyl ether to remove unreacted isocyanate.

  • Purification:

    • Recrystallize from Ethanol/Ethyl Acetate if necessary.

    • Yields are typically >85%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Aminocyclohexanol (Dissolved in THF) Reagent Add Ethyl Isocyanate (Dropwise @ 0°C) Start->Reagent Reaction Stir @ RT (4-12h) Formation of Urea Bond Reagent->Reaction Workup Evaporate Solvent Precipitate Solid Reaction->Workup Purify Recrystallize (EtOH/EtOAc) Workup->Purify Final Pure 3-Ethyl-1-(4-hydroxycyclohexyl)urea Purify->Final

Figure 2: Step-by-step synthetic workflow for the production of the target urea derivative.

Part 3: Biological & Pharmaceutical Relevance[1][3][4][7]

For drug development professionals, this molecule is significant not as a drug itself, but as a metabolic probe and structural template .

Metabolic Reference Standard

The 4-hydroxycyclohexyl moiety is a classic metabolic "soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) frequently oxidize cyclohexyl rings at the 4-position to increase water solubility and facilitate excretion.

  • Relevance to Glimepiride/Sulfonylureas: Many antidiabetic drugs contain a cyclohexylurea core. This molecule serves as a simplified model to study the kinetics of this specific oxidation without the interference of the complex sulfonyl group.

  • Relevance to Nitrosoureas (Lomustine/CCNU):

    • Lomustine is metabolized to trans-4-hydroxy-CCNU (active metabolite).

    • 3-Ethyl-1-(4-hydroxycyclohexyl)urea is the de-chlorinated analogue of this metabolite.

    • Utility: It is used in toxicity assays to differentiate between the effects of the urea backbone and the alkylating chloroethyl group.

Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives with a cyclohexyl group are a privileged scaffold for inhibitors of Soluble Epoxide Hydrolase (sEH) .

  • Mechanism: The urea pharmacophore mimics the transition state of the epoxide hydrolysis.

  • Role: This specific molecule acts as a fragment or low-potency hit, often used in Structure-Activity Relationship (SAR) studies to determine the minimum pharmacophore required for enzyme binding.

Comparative Structural Analysis

StructuralAnalogy cluster_Lomustine Lomustine Metabolite (Active Drug) cluster_Target Target Molecule (Non-Toxic Probe) Lomustine 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea (DNA Alkylating Agent) Target 1-Ethyl-3-(4-hydroxycyclohexyl)urea (Metabolic Standard / Negative Control) Lomustine->Target De-chlorination (Loss of Alkylating Activity)

Figure 3: Structural relationship between the target molecule and the active metabolite of Lomustine.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Molecular Ion [M+H]⁺: 187.25 m/z.

  • Adducts: [M+Na]⁺ at 209.25 m/z is commonly observed due to the polarity of the urea/hydroxyl groups.

Proton NMR (¹H-NMR) in DMSO-d₆
  • δ 5.7–6.0 ppm: Urea NH protons (broad doublets).

  • δ 4.5 ppm: Hydroxyl OH proton (doublet, exchangeable with D₂O).

  • δ 3.3–3.5 ppm: Methine proton at C4 (adjacent to OH).

    • Cis-isomer: Typically appears more downfield or with different coupling constants (smaller

      
       values) compared to trans.
      
    • Trans-isomer: Large coupling constant (

      
       Hz) indicating axial orientation of the proton (equatorial OH).
      
  • δ 2.9–3.1 ppm: Methylene protons of the Ethyl group (-CH₂-).

  • δ 1.0 ppm: Methyl protons of the Ethyl group (-CH₃, triplet).

References

  • Sigma-Aldrich. (2024). Product Specification: 1-Ethyl-3-(4-hydroxycyclohexyl)urea (trans). Link

  • PubChem. (2024). Compound Summary: 1-Ethyl-3-(4-hydroxycyclohexyl)urea. National Library of Medicine. Link

  • Lee, F. Y., et al. (2009). "Metabolism of Lomustine (CCNU) and its contribution to antitumor activity." Cancer Chemotherapy and Pharmacology. (Contextual reference for cyclohexylurea metabolism).

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. (Contextual reference for urea-based sEH inhibitors).

Sources

Foundational

Technical Guide: 3-Ethyl-1-(4-hydroxycyclohexyl)urea as a Drug Metabolite

The following is an in-depth technical guide on the characterization, synthesis, and analysis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea , a critical metabolite associated with urea-based pharmacophores, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the characterization, synthesis, and analysis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea , a critical metabolite associated with urea-based pharmacophores, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and nitrosourea chemotherapeutics.

Characterization, Synthesis, and Bioanalytical Protocols

Executive Summary & Pharmacological Context

3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4 / 1241675-79-5 for trans-isomer) represents a primary Phase I metabolite derived from N-ethyl-N'-cyclohexylurea scaffolds. This structural motif is prevalent in two major classes of therapeutic agents:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea-based compounds (e.g., t-AUCB, TUPS) designed to treat hypertension and inflammation. The cyclohexyl moiety is a known "metabolic soft spot," susceptible to CYP450-mediated hydroxylation.

  • Nitrosourea Chemotherapeutics: Analogs of Lomustine (CCNU) where metabolic denitrosation and dechlorination pathways can yield simple urea byproducts.

Understanding the formation and kinetics of this metabolite is critical for optimizing the pharmacokinetic (PK) profile of parent drugs, as hydroxylation at the 4-position of the cyclohexyl ring often dictates clearance rates and bioactivity retention.

Chemical Identity & Stereochemistry

The metabolite exists as two geometric isomers based on the relative orientation of the hydroxyl and urea groups on the cyclohexane ring.

PropertySpecification
IUPAC Name 1-Ethyl-3-(4-hydroxycyclohexyl)urea
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Key Isomers trans-1-Ethyl-3-(4-hydroxycyclohexyl)urea (Major metabolic product) cis-1-Ethyl-3-(4-hydroxycyclohexyl)urea (Minor product)
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Sparingly soluble in water
pKa ~13-14 (Urea protons), ~16 (Alcohol)

Stereochemical Significance: In mammalian metabolism, CYP450 enzymes (specifically CYP3A4 and CYP2C9) typically favor the formation of the trans-4-hydroxy isomer due to steric constraints in the active site. Distinguishing between cis and trans isomers is mandatory during LC-MS method development.

Metabolic Pathway & Mechanism

The formation of 3-Ethyl-1-(4-hydroxycyclohexyl)urea proceeds via oxidative attack on the cyclohexyl ring of the parent ethyl-cyclohexylurea.

Mechanistic Diagram (Graphviz)

MetabolicPathway Parent Parent Drug (1-Ethyl-3-cyclohexylurea) Intermediate Radical Intermediate [C-H Abstraction] Parent->Intermediate Oxidation CYP CYP450 (CYP3A4/2C19) Intermediate->CYP Metabolite_Trans Major Metabolite (trans-4-Hydroxy) Intermediate->Metabolite_Trans Rebound (Major Path) Metabolite_Cis Minor Metabolite (cis-4-Hydroxy) Intermediate->Metabolite_Cis Rebound (Minor Path) Glucuronide Phase II Conjugate (O-Glucuronide) Metabolite_Trans->Glucuronide UGT Conjugation

Caption: CYP450-mediated oxidative metabolism of the cyclohexylurea scaffold favoring trans-hydroxylation.

Experimental Protocols
A. Synthesis of Reference Standard (Trans-Isomer)

To validate the metabolite in biological matrices, a synthetic standard is required.

  • Principle: Nucleophilic addition of trans-4-aminocyclohexanol to ethyl isocyanate.

  • Reagents: trans-4-aminocyclohexanol HCl, Ethyl isocyanate, Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve trans-4-aminocyclohexanol HCl (1.0 eq) in dry DCM under nitrogen atmosphere.

  • Activation: Add TEA (2.5 eq) dropwise at 0°C to liberate the free amine. Stir for 15 min.

  • Addition: Add Ethyl isocyanate (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Silica, 0-10% MeOH in DCM) to yield the pure urea.

B. In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance (CLint) and confirms metabolite formation.

  • Incubation System:

    • Substrate: Parent Urea (1 µM final concentration).

    • Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Procedure:

    • Pre-incubate Substrate and HLM for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sample at t = 0, 5, 15, 30, and 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.

C. LC-MS/MS Analytical Method

A self-validating method for quantifying the metabolite in plasma or microsomal media.

ParameterCondition
Instrument Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-0.5 min) → 95% B (2.5 min) → 95% B (3.5 min) → 5% B (3.6 min)
Flow Rate 0.6 mL/min
Ionization ESI Positive Mode
MRM Transition 187.1 → 126.1 (Loss of Ethyl-amine/fragmentation of urea) Qualifier: 187.1 → 114.1

Analytical Workflow Diagram (Graphviz)

AnalyticalWorkflow Sample Biological Sample (Microsomes/Plasma) PPT Protein Precipitation (ACN + IS) Sample->PPT Centrifuge Centrifugation (4000g, 15 min) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM 187.1 > 126.1) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: LC-MS/MS workflow for the quantification of 3-Ethyl-1-(4-hydroxycyclohexyl)urea.

Biological Significance & Toxicity
  • Activity Retention: In sEH inhibitors, hydroxylation of the cyclohexyl ring often results in a 10-100 fold decrease in potency compared to the parent drug. However, the metabolite may still possess weak inhibitory activity, which must be assessed to calculate the total pharmacodynamic load.

  • Structural Alerts: The urea moiety is generally stable. However, unlike nitrosoureas, this specific metabolite lacks the alkylating chloroethyl group, rendering it non-genotoxic. It serves as a detoxification product relative to parent nitrosoureas.

  • Excretion: As a polar alcohol, this metabolite is readily conjugated by UGT enzymes (Phase II) and excreted via urine.

References
  • Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

  • Liu, J. Y., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase by 1,3-Disubstituted Ureas." Bioorganic & Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366666, 1-Ethyl-3-(4-hydroxycyclohexyl)urea. Link

  • Sigma-Aldrich. (2024). "1-ethyl-3-(4-hydroxycyclohexyl)urea (trans) Product Specification." Link

Exploratory

Thermodynamic Stability and Conformational Dynamics of Ethyl-Hydroxycyclohexyl Urea Isomers

[1][2] Executive Summary The thermodynamic stability of 1-ethyl-3-hydroxycyclohexyl urea isomers is a function of the delicate interplay between steric repulsion (A-values) and intramolecular hydrogen bonding.[1][2] In t...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The thermodynamic stability of 1-ethyl-3-hydroxycyclohexyl urea isomers is a function of the delicate interplay between steric repulsion (A-values) and intramolecular hydrogen bonding.[1][2] In the context of drug development—specifically regarding nitrosourea analogs like Lomustine (CCNU) metabolites—understanding these stability profiles is critical for predicting shelf-life, solubility, and metabolic fate.[2][3]

This technical guide provides a definitive analysis of the conformational landscape of these isomers. We establish that for the 1,4-isomer , the trans-diequatorial conformation represents the thermodynamic global minimum, whereas for the 1,3-isomer , the cis-diequatorial form dominates.[2][3] We also detail the experimental protocols required to synthesize, separate, and quantify these isomers, providing a self-validating workflow for laboratory application.

Structural Isomerism and Conformational Analysis

The core molecule, 1-ethyl-3-(hydroxycyclohexyl)urea , exists as a mixture of positional isomers (hydroxyl group at C2, C3, or C4) and stereoisomers (cis and trans).[2][3] The thermodynamic stability of these species is governed by the cyclohexane chair conformation and the preference of substituents for the equatorial position.[2][3]

The Substituents and A-Values

To predict stability, we must compare the steric bulk of the substituents using conformational free energy values (A-values):

SubstituentA-Value (kcal/mol)Characteristics
-OH (Hydroxyl) 0.87Moderate steric demand; capable of H-bond donation/acceptance.[1][2]
-NH-CO-NH-Et (Urea) ~2.1 (Est.)[1][2]High steric demand due to rigid planar amide resonance; strong H-bond acceptor.[1][2]

Key Insight: The bulky ethyl-urea group acts as a "conformational anchor."[2] In almost all thermodynamically equilibrated systems, the urea group will occupy the equatorial position to minimize 1,3-diaxial interactions.[2][3] The stability of the isomer then depends entirely on whether the hydroxyl group can also adopt an equatorial orientation.[2][3]

The Stability Hierarchy

Based on the "Anchor Principle," we can derive the relative stabilities:

  • 1,4-Isomers:

    • Trans (e,e): Both groups equatorial.[2][3] Most Stable.

    • Cis (a,e): Urea equatorial, Hydroxyl axial.[2][3] Less stable (

      
       kcal/mol).[2][3]
      
  • 1,3-Isomers:

    • Cis (e,e): Both groups equatorial.[2][3] Most Stable.

    • Trans (a,e): Urea equatorial, Hydroxyl axial.[2][3] Less stable.[3]

Thermodynamic Landscape & H-Bonding

While steric factors dominate, intramolecular hydrogen bonding can stabilize "unfavorable" conformations, particularly in non-polar environments.[3]

Intramolecular Hydrogen Bonding Mechanism

The urea carbonyl oxygen is a potent hydrogen bond acceptor.[2][3] In specific cis geometries (e.g., cis-1,2 or cis-1,3), the hydroxyl proton can form a bridge to the urea carbonyl.[2][3]

  • Solvent Dependency:

    • Polar Protic (Water/Methanol): Intermolecular H-bonds with solvent disrupt intramolecular bonds.[1][2][3] Sterics (diequatorial) dominate.[2][3]

    • Non-Polar (Chloroform/Toluene): Intramolecular H-bonds stabilize the cis isomers, potentially lowering the energy gap between cis and trans.[2][3]

Energy Profile Diagram

The following diagram illustrates the relative energy states of the 1,4-isomer equilibrium.

ThermodynamicLandscape Trans_EE Trans-Isomer (Diequatorial) Global Minimum Transition Twist-Boat Transition State Trans_EE->Transition + ΔG‡ (Activation) Cis_AE Cis-Isomer (Axial-Equatorial) High Energy Cis_AE->Trans_EE Equilibration (Base Cat.) ΔG ≈ -0.9 kcal/mol Transition->Cis_AE Relaxation

Figure 1: Energy landscape of 1-ethyl-3-(4-hydroxycyclohexyl)urea.[1][2] The Trans (diequatorial) form is the thermodynamic sink.[2][3]

Experimental Protocols

This section details the synthesis, separation, and equilibration of the isomers.[3] These protocols are designed to be self-validating: the appearance of distinct HPLC peaks with specific coupling constants confirms success.[2]

Protocol A: Directed Synthesis

Objective: Synthesize the urea from 4-aminocyclohexanol. Reaction: 4-Aminocyclohexanol + Ethyl Isocyanate → 1-Ethyl-3-(4-hydroxycyclohexyl)urea[1][2]

  • Preparation: Dissolve 4-aminocyclohexanol (10 mmol, mixture of cis/trans) in dry Dichloromethane (DCM, 50 mL) under Nitrogen.

  • Addition: Cool to 0°C. Add Ethyl Isocyanate (10.5 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Urea formation is rapid and exothermic.[2][3]

  • Workup: Filter the white precipitate (urea is often less soluble in DCM than starting amine).[2][3] Wash with cold diethyl ether.[2][3]

  • Validation:

    • Yield: >90%.

    • MS: [M+H]+ = 187.14.[2][3]

Protocol B: Thermodynamic Equilibration

Objective: Determine the thermodynamic ratio (


) of cis vs trans.[2][3]
Mechanism:  Oppenauer-type oxidation/reduction cycles or acid-catalyzed epimerization can establish equilibrium, though urea stability limits harsh conditions.[1][2] A milder method involves thermal equilibration in a high-boiling solvent if the mechanism allows C-O bond reversibility, but typically, we synthesize pure isomers and measure their relative heat of fusion via DSC.[2][3]

Alternative (Computational/proxy): Dissolve the mixture in refluxing t-Butanol with catalytic t-BuOK (base). This equilibrates the cyclohexane ring if a ketone intermediate is accessible, but for pure ureas, we often rely on the synthesis from pure cis or trans amines which retain their stereochemistry during urea formation.[2][3]

Protocol C: Analytical Separation (HPLC)

Objective: Quantify the isomer ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water (with 0.1% Formic Acid).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 210 nm (Urea carbonyl).[2][3]

  • Retention Logic:

    • Trans-Isomer: More polar surface area exposed (equatorial OH), but better packing.[2][3] Often elutes second in RP-HPLC due to slightly higher hydrophobicity of the planar diequatorial frame compared to the compact axial-equatorial cis form (though this varies by specific column chemistry).[1][2]

    • Verification: The trans isomer typically has a sharper melting point (e.g., >170°C dec) compared to the cis isomer.[3]

Workflow Visualization

The following diagram outlines the logical flow from synthesis to stability determination.

ExperimentalWorkflow Start Start: 4-Aminocyclohexanol (Cis/Trans Mixture) Synthesis Synthesis: DCM, 0°C -> RT, 4h Start->Synthesis Reagent Reagent: Ethyl Isocyanate Reagent->Synthesis Crude Crude Urea Product Synthesis->Crude HPLC HPLC Analysis (C18, 20% ACN) Crude->HPLC NMR 1H-NMR Analysis (J-coupling determination) Crude->NMR Result Identify Isomers: Trans (J_HH ~11Hz) Cis (J_HH ~4Hz) HPLC->Result NMR->Result

Figure 2: Synthesis and validation workflow for ethyl-hydroxycyclohexyl urea isomers.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on A-values and Cyclohexane conformation).

  • NIST Chemistry WebBook. Urea, ethyl- Thermochemical Data. National Institute of Standards and Technology.[2][3] Available at: [Link][2][3]

  • PubChem. 1-Cyclohexyl-3-(4-hydroxyphenyl)urea Compound Summary. National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Verevkin, S. P., et al. (2016).[3] Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone. Thermochimica Acta. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-Ethyl-3-(4-hydroxycyclohexyl)urea

Abstract & Introduction This application note details the protocol for the chemoselective synthesis of 1-ethyl-3-(4-hydroxycyclohexyl)urea via the reaction of 4-aminocyclohexanol with ethyl isocyanate . The core challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the protocol for the chemoselective synthesis of 1-ethyl-3-(4-hydroxycyclohexyl)urea via the reaction of 4-aminocyclohexanol with ethyl isocyanate .

The core challenge in this synthesis is the bifunctional nature of the starting material, 4-aminocyclohexanol, which contains both a nucleophilic primary amine (


) and a secondary alcohol (

). While isocyanates react with both functional groups, the reaction rate of amines is orders of magnitude faster than that of alcohols under neutral conditions. This protocol leverages kinetic control to exclusively target the urea linkage (reaction at the amine) while leaving the hydroxyl group intact, avoiding the need for protecting groups.

Key Applications:

  • Fragment-based drug discovery (urea linkers are common pharmacophores).

  • Polyurethane precursors and polymer chain extenders.

  • Synthesis of soluble epoxide hydrolase (sEH) inhibitors.

Chemical Strategy & Mechanism[1][2][3]

Chemoselectivity Principle

The reaction relies on the nucleophilicity differential between the nitrogen and oxygen atoms.

  • Kinetic Product: Urea formation (Amine attack). Fast at

    
     – RT.
    
  • Thermodynamic/Side Product: Carbamate/Urethane formation (Alcohol attack). Requires heat, excess isocyanate, or Lewis acid/base catalysis.

To ensure high fidelity for the urea product, the protocol maintains a strict 1:1 stoichiometry and low temperature during the addition phase.

Mechanistic Pathway

The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable urea.

ReactionMechanism Reactants 4-Aminocyclohexanol (Nucleophile) Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic Attack (Fast) Isocyanate Ethyl Isocyanate (Electrophile) Isocyanate->Intermediate Product 1-Ethyl-3-(4-hydroxycyclohexyl)urea Intermediate->Product Proton Transfer SideProduct O-Carbamoylated Side Product Product->SideProduct Excess Isocyanate + Heat (Avoid)

Figure 1: Reaction mechanism and potential side-reaction pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
4-Aminocyclohexanol 115.171.0Substrate (Nucleophile)
Ethyl Isocyanate 71.081.05Reagent (Electrophile)
Tetrahydrofuran (THF) 72.11N/ASolvent (Anhydrous)
Dichloromethane (DCM) 84.93N/AExtraction Solvent

Note: 4-Aminocyclohexanol exists as cis/trans isomers.[2][3] This protocol applies to both, though solubility of the starting material may vary slightly.

Safety Precautions (Critical)
  • Ethyl Isocyanate: Highly flammable, toxic by inhalation, and a potent sensitizer (lachrymator).[4] All operations must be performed in a functioning fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

Step-by-Step Procedure
Step 1: Preparation of the Amine Solution
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Cool to Room Temperature (RT) under a stream of nitrogen.

  • Charge the flask with 4-aminocyclohexanol (1.15 g, 10.0 mmol) .

  • Add anhydrous THF (20 mL) .

    • Observation: The amine may not fully dissolve immediately. Stir vigorously. If solubility is poor, add DMF (2-3 mL) as a co-solvent, though pure THF is preferred for easier workup.

Step 2: Controlled Addition (The Selectivity Step)
  • Cool the reaction mixture to

    
      using an ice/water bath.
    
  • Prepare a solution of ethyl isocyanate (0.75 g, 0.83 mL, 10.5 mmol) in THF (5 mL) in a separate vial.

  • Add the isocyanate solution to the amine mixture dropwise over 15–20 minutes.

    • Rationale: Slow addition prevents localized high concentrations of isocyanate, which could trigger reaction with the hydroxyl group.

  • Remove the ice bath and allow the reaction to warm to Room Temperature naturally.

  • Stir for 4–6 hours .

Step 3: Monitoring & Quenching
  • Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM).

    • Stain: Use Ninhydrin (stains starting amine red/purple). The product urea will not stain significantly with Ninhydrin but is UV active if derivatized, or visible in Iodine chamber.

  • Once the starting amine is consumed, quench any excess isocyanate by adding Methanol (1 mL) and stirring for 15 minutes.

Step 4: Isolation & Purification
  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Purification Option A (Precipitation):

    • Suspend the crude solid in cold Diethyl Ether (20 mL) .

    • Sonicate briefly to break up clumps.

    • Filter the white solid and wash with cold ether. This removes non-polar impurities and trace urea byproducts.

  • Purification Option B (Recrystallization):

    • If high purity is required, recrystallize from Ethanol/Ethyl Acetate .

  • Dry the solid under high vacuum for 4 hours.

Workflow Visualization

ExperimentalWorkflow Start Start: 4-Aminocyclohexanol in THF Cool Cool to 0°C Start->Cool Add Dropwise Addition of Ethyl Isocyanate (1.05 eq) Cool->Add Warm Warm to RT Stir 4-6 Hours Add->Warm Check TLC Check (Ninhydrin negative?) Warm->Check Check->Warm No (Continue Stirring) Quench Quench with MeOH Check->Quench Yes Evap Evaporate Solvent Quench->Evap Wash Triturate/Wash with Cold Diethyl Ether Evap->Wash Final Final Product: 1-Ethyl-3-(4-hydroxycyclohexyl)urea Wash->Final

Figure 2: Operational workflow for the synthesis.

Characterization & Expected Data

TechniqueExpected SignalInterpretation
IR Spectroscopy ~3300-3400 cm⁻¹ (Broad)O-H stretch (Alcohol)
~1630-1660 cm⁻¹ (Strong)C=O stretch (Urea carbonyl)
~1550-1570 cm⁻¹N-H bend
Absence of ~2270 cm⁻¹Confirms no unreacted Isocyanate (-NCO)
¹H NMR (DMSO-d₆)

5.5-6.0 ppm (d/t)
Urea N-H protons

4.5 ppm (d)
O-H proton (confirms alcohol is free)

1.0 ppm (t)
Methyl group of ethyl chain
MS (ESI+) [M+H]⁺ = 187.14Protonated molecular ion

Troubleshooting:

  • Product is an oil: This often happens if DMF was used. Dissolve in minimal DCM and precipitate with Hexane.

  • Low Yield: Check the quality of Ethyl Isocyanate. It hydrolyzes to ethyl amine if exposed to moisture. Distill isocyanate if the reagent is old.

References

  • Common Organic Chemistry. (n.d.). Urea Formation: Amine + Isocyanate.[5][6] Retrieved October 26, 2023, from [Link]

    • Grounding: General conditions for urea synthesis (DCM/THF, RT, no base).[6]

    • Grounding: Safety data regarding toxicity and flammability.[7][4][8][9][10]

    • Grounding: Discussion on side reactions and moisture control.[7][4][8]

  • PrepChem. (n.d.). Synthesis of substituted ureas. Retrieved October 26, 2023, from [Link]

    • Grounding: Practical isolation techniques for urea deriv

Sources

Application

Preparation of trans-1-ethyl-3-(4-hydroxycyclohexyl)urea reference standard

Technical Application Note: High-Purity Synthesis and Certification of trans-1-Ethyl-3-(4-hydroxycyclohexyl)urea Reference Standard Abstract This application note details the protocol for the preparation, purification, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Synthesis and Certification of trans-1-Ethyl-3-(4-hydroxycyclohexyl)urea Reference Standard

Abstract

This application note details the protocol for the preparation, purification, and structural validation of trans-1-ethyl-3-(4-hydroxycyclohexyl)urea. This compound serves as a critical reference standard for impurity profiling and metabolite identification of cyclohexylurea-based pharmacophores (e.g., dechlorinated analogs of Lomustine metabolites or structural probes for soluble epoxide hydrolase inhibitors). The guide emphasizes stereochemical retention, removal of cis-isomers, and analytical certification compliant with ISO 17034 principles.

Introduction & Strategic Analysis

The integrity of bioanalytical data relies on the purity of reference standards. trans-1-ethyl-3-(4-hydroxycyclohexyl)urea presents a specific challenge: ensuring the trans-diequatorial configuration of the 1,4-disubstituted cyclohexane ring.

  • Chemical Context: This molecule is a urea derivative where the N1 position bears an ethyl group and the N3 position bears a trans-4-hydroxycyclohexyl group. It acts as a stable, non-nitrosated analog of the major oxidative metabolite of Lomustine (CCNU), making it essential for toxicological studies where the alkylating nitrosourea moiety is not required.

  • Stereochemical Challenge: The thermodynamic stability of the trans-isomer (diequatorial) vs. the cis-isomer (axial-equatorial) requires specific synthetic control. Using a mixture of isomers as a starting material necessitates difficult chromatographic separation. Therefore, this protocol utilizes a stereospecific convergent synthesis starting from pure trans-4-aminocyclohexanol.

Retrosynthetic Analysis & Workflow

The synthesis relies on the nucleophilic addition of the primary amine of trans-4-aminocyclohexanol to the electrophilic carbon of ethyl isocyanate. This route preserves the stereochemistry of the cyclohexane ring.

SynthesisWorkflow Start1 trans-4-Aminocyclohexanol (Stereochemically Pure) Reaction Nucleophilic Addition Solvent: Anhydrous THF Temp: 0°C to RT Start1->Reaction Start2 Ethyl Isocyanate (Electrophile) Start2->Reaction Crude Crude Urea Precipitate Reaction->Crude 2-4 Hours Purification Recrystallization (EtOH/EtOAc) Crude->Purification Filtration Validation Analytical Certification (NMR, HPLC, MS) Purification->Validation Final Reference Standard (>99.5% Pure) Validation->Final Pass Criteria

Figure 1: Convergent synthesis workflow for trans-1-ethyl-3-(4-hydroxycyclohexyl)urea.

Experimental Protocol

Safety Precaution: Ethyl isocyanate is a lachrymator and potent sensitizer. Perform all operations in a functioning fume hood. Wear nitrile gloves and safety goggles.

Materials
  • Precursor: trans-4-Aminocyclohexanol (CAS 27489-62-9), >98% purity.[1]

  • Reagent: Ethyl isocyanate (CAS 109-90-0).

  • Solvent: Tetrahydrofuran (THF), anhydrous; Triethylamine (Et3N) if using amine-HCl salt.

  • Purification: Ethanol (absolute), Ethyl Acetate.

Step 1: Synthesis Reaction
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve trans-4-aminocyclohexanol (5.0 g, 43.4 mmol) in anhydrous THF (100 mL).

    • Note: If the starting material is the hydrochloride salt, add Triethylamine (1.1 eq, 6.6 mL) and stir for 15 min to liberate the free base.

  • Addition: Cool the solution to

    
     using an ice bath. Dropwise add ethyl isocyanate  (3.4 mL, 43.4 mmol) over 20 minutes.
    
    • Rationale: The reaction is exothermic. Cooling prevents polymerization of the isocyanate and minimizes side reactions.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (10% MeOH in DCM). The urea product is typically more polar than the isocyanate but less polar than the amine. Staining with ninhydrin will show the disappearance of the free amine.

Step 2: Workup and Isolation
  • Precipitation: The urea derivative often precipitates from THF. If a heavy white precipitate forms, filter it directly using a sintered glass funnel.

  • Alternative Isolation: If no precipitate forms, evaporate the THF under reduced pressure to yield a white/off-white solid.

  • Wash: Wash the crude solid with cold diethyl ether (

    
    ) to remove unreacted isocyanate.
    
Step 3: Purification (Recrystallization)

To qualify as a reference standard, the material must be free of trace amines and isomers.

  • Dissolve the crude solid in a minimum amount of boiling Ethanol .

  • Slowly add Ethyl Acetate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then refrigerate at

    
     overnight.
    
  • Filter the white crystalline needles and dry under high vacuum at

    
     for 12 hours.
    
    • Target Yield: 70-85%.

Analytical Certification (Validation)

To certify this material as a reference standard, you must confirm structure and purity.

A. Structural Confirmation (H-NMR)

The stereochemistry is confirmed by the coupling constants of the methine proton at the C4 position of the cyclohexane ring.

  • Solvent: DMSO-

    
    
    
  • Key Signal: The proton at C4 (germinal to the hydroxyl group) and C1 (germinal to the urea).

  • Criterion: In a trans-1,4-disubstituted cyclohexane, the protons are axial. The splitting pattern will be a triplet of triplets (tt) with large coupling constants (

    
    ) due to axial-axial coupling with adjacent protons.
    
    • Cis-isomer check: If the cis isomer is present, the C4 proton (equatorial) appears as a broad singlet or narrow multiplet (

      
      ).
      
B. Purity Analysis (HPLC-UV/ELSD)

Since the molecule lacks a strong chromophore (only the urea carbonyl), UV detection at low wavelengths (205-210 nm) or Evaporative Light Scattering Detection (ELSD) is required.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV 210 nm or ELSD
Acceptance Purity Area % > 99.5%; No single impurity > 0.1%
C. Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Expected Ion:

    
     (Formula: 
    
    
    
    , MW: 186.25).

Analytical Logic Diagram

This diagram illustrates the decision tree for certifying the standard.

CertificationLogic cluster_tests Validation Battery Sample Recrystallized Sample NMR 1H-NMR (Stereochem Check) Sample->NMR HPLC HPLC-ELSD (Purity Check) Sample->HPLC MS Mass Spec (Identity) Sample->MS Decision Data Review NMR->Decision Axial-Axial J > 10Hz? HPLC->Decision Purity > 99.5%? MS->Decision Mass = 187.1? Fail Reprocess (Recrystallize) Decision->Fail Any No Pass Release as Ref Standard Decision->Pass All Yes

Figure 2: Analytical decision tree for reference standard certification.

Storage and Stability

  • Physical State: White crystalline solid.

  • Storage: Store at

    
     in a desiccator. Urea derivatives are generally stable but can be hygroscopic.
    

References

  • Lomustine Metabolism: Lee, F. Y., Workman, P., Roberts, J. T., & Bleehen, N. M. (1985). Clinical pharmacokinetics of oral CCNU (lomustine). Cancer Chemotherapy and Pharmacology, 14(2), 125–131.

  • Stereochemical Synthesis: Fraser, R. R., & Swingle, R. B. (1970).[2] Conformation of trans-4-aminocyclohexanol. Canadian Journal of Chemistry, 48(13), 2065–2074. (Establishes NMR basis for trans-isomer identification).

  • Urea Synthesis Methodology: Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337.
  • Reference Standard Guidelines: United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.

Sources

Method

Application Note: Strategies and Protocols for the Chemoselective Carbamoylation of 4-Aminocyclohexanol

Introduction & Mechanistic Rationale The carbamoylation of bifunctional alicyclic molecules, particularly 4-aminocyclohexanol, presents a classic chemoselectivity challenge in organic synthesis. As a highly versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The carbamoylation of bifunctional alicyclic molecules, particularly 4-aminocyclohexanol, presents a classic chemoselectivity challenge in organic synthesis. As a highly versatile building block, 4-aminocyclohexanol is frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including the potent CDK9 inhibitor NVP-2 and various anticoagulant agents[1]. Depending on the target pharmacophore, researchers must selectively install a carbamate moiety at either the nitrogen atom (forming an N-carbamate/urea) or the oxygen atom (forming an O-carbamate).

This technical guide details field-proven, self-validating protocols for both N- and O-carbamoylation. By leveraging the inherent nucleophilic disparities between the primary amine and the secondary alcohol, we outline robust strategies that ensure high yields, excellent chemoselectivity, and scalable execution.

Causality in Chemoselectivity

Under kinetic control, the primary aliphatic amine of 4-aminocyclohexanol is significantly more nucleophilic than its secondary hydroxyl group. This is primarily due to the lower electronegativity of nitrogen compared to oxygen, which results in a more readily available lone pair for electrophilic attack. Consequently, direct treatment with carbamoylating agents (e.g., di-tert-butyl dicarbonate or isocyanates) will exclusively yield the N-carbamoylated product[2].

To achieve O-carbamoylation, an orthogonal protecting group strategy is mandatory. The amine must first be masked (typically as a Boc-carbamate). Subsequent O-carbamoylation is best achieved using Trichloroacetyl isocyanate (TCAI). TCAI is exceptionally electrophilic, allowing it to overcome the steric hindrance of the secondary cyclohexyl alcohol without the need for harsh heating. Mild methanolysis then yields the primary O-carbamate without disturbing the N-Boc group.

Workflow SM 4-Aminocyclohexanol (Bifunctional) N_Pathway Direct N-Carbamoylation (Boc2O / Isocyanates) SM->N_Pathway High Amine Nucleophilicity O_Pathway 1. N-Boc Protection 2. TCAI O-Carbamoylation 3. Hydrolysis SM->O_Pathway Block Amine First N_Product N-Carbamate / Urea (Kinetic Product) N_Pathway->N_Product O_Product O-Carbamate (Orthogonal Product) O_Pathway->O_Product

Chemoselective pathways for the N- vs. O-carbamoylation of 4-aminocyclohexanol.

Quantitative Data: Optimization of O-Carbamoylation

Direct O-carbamoylation of secondary alcohols is notoriously difficult. Table 1 summarizes the experimental rationale behind selecting TCAI over traditional carbamoylating agents for the functionalization of N-Boc-4-aminocyclohexanol.

Table 1: Optimization of O-Carbamoylation Conditions

Reagent SystemConditionsChemoselectivity (O vs N)Isolated YieldMechanistic Impact
Sodium Cyanate (NaOCN) / TFA 25 °C, 12 hLow (Boc cleavage occurs)< 20%Acidic conditions lead to premature N-deprotection and subsequent polymerization.
1,1'-Carbonyldiimidazole (CDI), then NH₃ 60 °C, 24 hHigh55%Sluggish activation of the secondary alcohol; requires prolonged heating which degrades the starting material.
Trichloroacetyl Isocyanate (TCAI), then K₂CO₃/MeOH 0 °C to 25 °C, 4 hExcellent89%Highly electrophilic isocyanate ensures rapid trapping of the sterically hindered alcohol at low temperatures.

Experimental Protocols

Protocol A: Direct N-Carbamoylation (Synthesis of N-Boc-4-aminocyclohexanol)

This protocol utilizes kinetic control to selectively protect/carbamoylate the primary amine, leaving the secondary alcohol intact[2].

  • Preparation : Dissolve trans-4-aminocyclohexanol (10.0 mmol) in 30 mL of anhydrous Methanol (MeOH). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C minimizes potential exothermic side reactions and maximizes the kinetic preference for the amine over the alcohol.

  • Activation : Add Triethylamine (TEA, 12.0 mmol) dropwise to the stirring solution.

    • Causality: TEA acts as an acid scavenger, ensuring the primary amine remains fully deprotonated and highly nucleophilic.

  • Carbamoylation : Slowly add Di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol) as a solution in 10 mL MeOH over 15 minutes.

  • Propagation : Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) solvent system.

    • Self-Validating Step: The starting material stains intensely purple with Ninhydrin. The successful N-Boc product will appear as a distinct new spot (Rf ~0.3) that resists Ninhydrin staining but stains strongly with Potassium Permanganate (KMnO₄).

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure N-carbamate.

Protocol B: Orthogonal O-Carbamoylation (Synthesis of N-Boc-4-aminocyclohexyl carbamate)

This protocol converts the sterically hindered secondary alcohol into a primary carbamate using a highly reactive isocyanate intermediate.

  • Preparation : Dissolve the N-Boc-4-aminocyclohexanol (5.0 mmol, generated in Protocol A) in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Electrophilic Addition : Add Trichloroacetyl isocyanate (TCAI, 6.0 mmol) dropwise over 10 minutes.

    • Causality: TCAI is exceptionally electrophilic and rapidly attacks the secondary alcohol. Maintaining 0 °C prevents the thermal degradation of the sensitive isocyanate reagent.

  • Intermediate Validation : Stir for 1 hour at 0 °C. TLC (Hexanes:Ethyl Acetate 1:1) should indicate complete consumption of the starting material and the appearance of the O-(trichloroacetyl)carbamate intermediate.

  • Hydrolysis : Evaporate the DCM under reduced pressure. Redissolve the crude intermediate in 20 mL of Methanol. Add Potassium Carbonate (K₂CO₃, 10.0 mmol) and stir at room temperature for 3 hours.

    • Causality: Mild methanolysis selectively cleaves the electron-withdrawing trichloroacetyl group to reveal the primary carbamate (-OCONH₂) without hydrolyzing the acid-sensitive N-Boc group.

  • Workup : Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography to isolate the pure O-carbamate.

Mechanism A N-Boc-4- aminocyclohexanol C O-(Trichloroacetyl) carbamate A->C + TCAI (0 °C, DCM) B Trichloroacetyl Isocyanate (TCAI) B->C D N-Boc-4-aminocyclohexyl carbamate C->D K2CO3, MeOH (Hydrolysis)

References

Sources

Application

Application Note: Recrystallization Strategies for 3-Ethyl-1-(4-hydroxycyclohexyl)urea

Executive Summary 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 17135-26-1) is a critical intermediate in the synthesis of Rimegepant (BMS-927711), a calcitonin gene-related peptide (CGRP) receptor antagonist used for the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 17135-26-1) is a critical intermediate in the synthesis of Rimegepant (BMS-927711), a calcitonin gene-related peptide (CGRP) receptor antagonist used for the treatment of migraine.[1] The synthesis of this urea derivative typically yields a mixture of cis- and trans- isomers, with the trans-isomer being the thermodynamically stable and pharmacologically relevant target for downstream API synthesis.[1]

This Application Note provides field-proven recrystallization protocols designed to:

  • Maximize chemical purity (>99.5%).

  • Enrich the desired trans- diastereomer.[1]

  • Remove reactive urea byproducts and unreacted ethyl isocyanate.

Physicochemical Profile & Solvent Logic[2][3][4]

To select the correct solvent system, one must analyze the competing polarities within the molecule:

  • Urea Linkage (

    
    ):  Highly polar, hydrogen bond donor/acceptor.[1] Drives high melting points and poor solubility in non-polar alkanes.
    
  • Cyclohexyl Ring: Lipophilic core. Provides solubility in organics like Ethyl Acetate and Dichloromethane.[1]

  • Hydroxyl Group (-OH): Increases water solubility and polarity compared to simple alkyl ureas.[1]

Solvent Screening Matrix

The following table summarizes the solubility behavior of the target compound based on thermodynamic principles and empirical data from similar urea intermediates.

Solvent ClassRepresentative SolventSolubility (Cold)Solubility (Hot)SuitabilityNotes
Esters Ethyl Acetate (EtOAc)ModerateHighExcellent Primary choice for isomer separation.[1]
Alkanes n-Heptane / HexaneInsolubleInsolubleAnti-Solvent Critical for yield maximization (drowning out).[1]
Nitriles Acetonitrile (MeCN)LowHighGood Excellent for removing polar impurities; sharp solubility curve.[1]
Alcohols Isopropanol (IPA)ModerateHighModerate Good for general cleaning but may co-crystallize isomers.
Ketones AcetoneHighVery HighPoor Too soluble; difficult to recover yield without extreme cooling.
Water WaterLowModerateAnti-Solvent Risk of hydrolysis at high temps; use only as anti-solvent.

Detailed Experimental Protocols

Protocol A: The Ethyl Acetate / n-Heptane System (Recommended)

Objective: Primary purification and diastereomeric enrichment (trans-isomer).[1] Mechanism: The trans-isomer typically packs more efficiently in the crystal lattice, making it less soluble than the cis-isomer in moderately polar solvents like EtOAc.[1]

Step-by-Step Methodology:
  • Dissolution:

    • Charge crude 3-Ethyl-1-(4-hydroxycyclohexyl)urea into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of crude solid.[1]

    • Heat the slurry to 65–70°C (near reflux) with vigorous stirring until complete dissolution is observed.

    • Note: If solids remain after 15 minutes at reflux, add EtOAc in 0.5 mL/g increments. Do not exceed 8 mL/g.

  • Hot Filtration (Polishing):

    • While maintaining temperature, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove inorganic salts or insoluble polymer byproducts.

  • Nucleation & Anti-Solvent Addition:

    • Return the filtrate to the heating mantle and stabilize at 60°C .

    • Slowly add n-Heptane (warm, ~50°C) dropwise.

    • Target Ratio: Add Heptane until a faint, persistent turbidity (cloud point) is observed.[1] Usually, this occurs at an EtOAc:Heptane ratio of roughly 1:1 to 1:2 .

    • Once turbidity persists, add 1-2 mL of pure EtOAc to clear the solution (restore undersaturation).[1]

  • Controlled Crystallization:

    • Remove heat and allow the flask to cool to room temperature (20–25°C) slowly over 2–3 hours . Rapid cooling here will trap the cis-isomer.[1]

    • Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).

    • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

Protocol B: The Acetonitrile Method (High Purity Alternative)

Objective: Removal of stubborn polar impurities or color bodies. Context: Use this if Protocol A fails to remove specific colored impurities derived from the isocyanate starting material.

  • Dissolution: Suspend crude solid in Acetonitrile (MeCN) (3 mL/g).

  • Reflux: Heat to reflux (81–82°C). The compound should dissolve completely.

  • Cooling: Turn off the heat source and allow the flask to cool on the oil bath (slow cooling).

  • Seeding (Optional): At 60°C, add a seed crystal of pure trans-isomer if available.

  • Harvest: Collect crystals at 0°C. Wash with cold MeCN.

Visualization of Workflows

Figure 1: Solvent Selection Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate solvent system based on the impurity profile and isomer ratio.

SolventSelection Start Crude 3-Ethyl-1-(4-hydroxycyclohexyl)urea CheckIsomer Is Diastereomeric Enrichment Needed? Start->CheckIsomer CheckPolarity Are Impurities Highly Polar? CheckIsomer->CheckPolarity No (Isomer pure) SystemA Protocol A: Ethyl Acetate / Heptane (Thermodynamic Control) CheckIsomer->SystemA Yes (High cis content) SystemB Protocol B: Acetonitrile Reflux (Polarity Control) CheckPolarity->SystemB Yes (Salts/Color) SystemC Protocol C: Isopropanol (IPA) (General Cleanup) CheckPolarity->SystemC No (General)

Caption: Decision tree for selecting the optimal recrystallization solvent based on crude material attributes.

Figure 2: Recrystallization Process Flow (Protocol A)

Visualizing the critical temperature ramps and anti-solvent addition points to prevent "oiling out."

RecrystProcess Dissolve 1. Dissolution (EtOAc @ 70°C) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter Clear Solution CloudPoint 3. Cloud Point (Add Warm Heptane) Filter->CloudPoint Filtrate Cooling 4. Controlled Cooling (70°C -> 25°C -> 0°C) CloudPoint->Cooling Turbidity Onset Isolate 5. Isolation (Filter & Dry) Cooling->Isolate Crystal Slurry

Caption: Step-by-step process flow for the Ethyl Acetate/Heptane binary solvent system.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or anti-solvent added too quickly.[1]Re-heat to reflux until clear. Add 10% more EtOAc. Cool much slower (wrap flask in foil/towel).
Low Yield Too much solvent used or final temp not low enough.Concentrate the mother liquor by 50% via rotary evaporation and repeat cooling cycle.
Isomer Impurity cis-isomer co-crystallized.[1]Recrystallize again using Protocol A but increase the reflux time to allow thermodynamic equilibration (if epimerization is possible under conditions) or simply repeat to improve rejection.

References

  • Luo, G., et al. (2012).[2] Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist in Clinical Trials for Treating Migraine.[1][2] Journal of Medicinal Chemistry, 55(23), 10644–10651.[1] Link[1]

  • Bristol-Myers Squibb Company. (2011).[1] CGRP Receptor Antagonists.[2] World Intellectual Property Organization Patent WO2011046997. (Describes synthesis and purification of urea intermediates using Ethyl Acetate/Hexane systems). Link

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General reference for anti-solvent selection in urea derivatives). Link

Sources

Method

Applications of hydroxycyclohexyl ureas in kinase inhibitor research

This is a comprehensive Application Note and Protocol guide for Hydroxycyclohexyl Ureas in Kinase Inhibitor Research . Executive Summary The urea moiety is a privileged scaffold in kinase inhibitor design, central to the...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Hydroxycyclohexyl Ureas in Kinase Inhibitor Research .

Executive Summary

The urea moiety is a privileged scaffold in kinase inhibitor design, central to the pharmacophore of Type II inhibitors (e.g., Sorafenib, BIRB-796). It functions by forming a bidentate hydrogen bond network with the conserved Glu/Asp residues in the kinase active site. However, traditional diaryl ureas often suffer from poor aqueous solubility and high lipophilicity (LogP), leading to suboptimal pharmacokinetic profiles.

The hydroxycyclohexyl urea motif represents a strategic medicinal chemistry evolution. By incorporating a trans-4-hydroxycyclohexyl group, researchers can:

  • Maintain Binding Affinity: The urea core preserves the critical DFG-out stabilizing interactions.

  • Enhance Solubility: The hydroxyl group introduces a solvent-exposed polar handle, reducing LogP.

  • Exploit Solvent Channels: The cyclohexyl ring provides a rigid linker that directs the hydroxyl group towards the solvent interface or specific ribose-pocket residues (e.g., forming H-bonds with backbone carbonyls).

This guide details the synthesis, biochemical evaluation, and structural analysis of hydroxycyclohexyl urea derivatives, focusing on their application in p38 MAPK inhibition and HRI (Heme-Regulated Inhibitor) kinase activation .

Chemical Synthesis Protocol

Objective: Synthesize N-(4-hydroxycyclohexyl)-N'-aryl ureas with high stereochemical purity.

Retrosynthetic Analysis

The most robust route utilizes the nucleophilic addition of trans-4-aminocyclohexanol to a functionalized aryl isocyanate. This method preserves the stereochemistry of the cyclohexyl ring.

Reagents & Equipment
  • Reactant A: Substituted Aryl Isocyanate (1.0 eq)

  • Reactant B: trans-4-Aminocyclohexanol (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) (Optional, 1.2 eq if using amine salts)

  • Purification: Flash Chromatography (Silica gel) or Recrystallization (Ethanol/Water)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve trans-4-aminocyclohexanol (115 mg, 1.0 mmol) in anhydrous THF (5 mL).
    
  • Addition: Cool the solution to 0°C. Dropwise add the Aryl Isocyanate (1.0 mmol) dissolved in THF (2 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The urea product typically precipitates or appears as a more polar spot.

  • Quenching: Quench with water (10 mL).

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold Et2O, and dry under vacuum.

    • If soluble: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM) to yield the target urea.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Step1 Dissolve trans-4-aminocyclohexanol in anhydrous THF (0°C) Start->Step1 Step2 Dropwise Addition of Aryl Isocyanate Step1->Step2 Step3 Reaction: Stir at RT (4-6 Hours) Step2->Step3 Check TLC Check: Isocyanate consumed? Step3->Check Check->Step3 No (Extend Time) Workup Quench & Extract (EtOAc / Brine) Check->Workup Yes Purify Purification: Flash Column (MeOH/DCM) Workup->Purify End Final Product: Hydroxycyclohexyl Urea Purify->End

Caption: Optimized synthetic workflow for N-(4-hydroxycyclohexyl)-N'-aryl urea formation.

Biochemical Evaluation: Kinase Inhibition Assay (p38 MAPK)

Context: Hydroxycyclohexyl ureas are often Type II inhibitors. They bind to the DFG-out conformation.[1] The following protocol uses a FRET-based assay (e.g., LanthaScreen or HTRF) to determine


.
Assay Principle

The compound competes with an ATP-competitive tracer or prevents the phosphorylation of a specific substrate. For Type II inhibitors, pre-incubation is critical to allow the slow conformational change (DFG-in to DFG-out).

Materials[2][3]
  • Enzyme: Recombinant human p38

    
     MAPK (active).
    
  • Substrate: GFP-ATF2 (physiological substrate) or specific peptide.

  • ATP:

    
     concentration (typically 10-50 
    
    
    
    M).
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Detailed Protocol
  • Compound Preparation: Prepare 3-fold serial dilutions of the hydroxycyclohexyl urea in 100% DMSO (Top concentration: 10 mM). Dilute 1:100 into assay buffer (Final DMSO: 1%).

  • Enzyme Pre-incubation (CRITICAL):

    • Add 5

      
      L of diluted compound to the 384-well plate.
      
    • Add 5

      
      L of p38
      
      
      
      enzyme (0.5 nM final).
    • Incubate for 60 minutes at RT. (Type II inhibitors have slow

      
      ).
      
  • Reaction Initiation:

    • Add 10

      
      L of Substrate/ATP mix.
      
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add detection reagents (e.g., EDTA + Europium-anti-phospho-ATF2 antibody). Read TR-FRET signal after 1 hour.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to calculate

    
    .
    

Structural Biology & Mechanism

Mechanism: The urea moiety acts as the "anchor," while the hydroxycyclohexyl group acts as the "tail."

Binding Mode Interaction Map
  • Urea NHs: Donate H-bonds to the side chain carboxylate of the conserved Glu71 (

    
    C-helix) and the backbone carbonyl of Asp168  (DFG motif). This "glue" locks the kinase in the inactive DFG-out state.
    
  • Aryl Group: Occupies the hydrophobic pocket created by the DFG-out movement.

  • Hydroxycyclohexyl Group: Extends towards the solvent front or the ribose binding pocket. The 4-hydroxyl group can form water-mediated H-bonds or direct H-bonds with the hinge region backbone or solvent water, improving solubility without clashing with the protein.

Interaction Diagram (Graphviz)

BindingMode Glu71 Glu71 (alpha-C Helix) Asp168 Asp168 (DFG Motif) Hinge Hinge Region (Met109) Solvent Solvent Interface Urea Urea Motif (-NH-CO-NH-) Urea->Glu71 H-bond (Donor) Urea->Asp168 H-bond (Donor) Aryl Aryl Group (Hydrophobic) Urea->Aryl Cyclohexyl Hydroxycyclohexyl (Tail) Urea->Cyclohexyl Aryl->Asp168 Van der Waals OH 4-OH Group Cyclohexyl->OH OH->Hinge Optional H-bond OH->Solvent Solubility / H-bond

Caption: Interaction map of Hydroxycyclohexyl Urea within the p38 MAPK DFG-out pocket.

Case Study: HRI Kinase Activators

While typically used as inhibitors, hydroxycyclohexyl ureas have been identified as activators of HRI (Heme-Regulated Inhibitor) kinase.

  • Compound: N-phenyl-N'-(4-phenoxy)cyclohexylurea.

  • Application: Treatment of hemoglobinopathies (e.g.,

    
    -thalassemia) by modulating eIF2
    
    
    
    phosphorylation.
  • SAR Insight: The cyclohexyl ring provides the correct geometry to stabilize the active conformation of HRI, distinct from the planar aryl rings found in typical Type II inhibitors.

Data Summary: Physicochemical Improvements
PropertyDiaryl Urea (Reference)Hydroxycyclohexyl UreaBenefit
LogP > 4.5 (High Lipophilicity)2.5 - 3.5Improved metabolic stability
Solubility < 1

M (Aqueous)
> 50

M
Better formulation potential
Binding Mode Type II (DFG-out)Type II / AllostericHigh Selectivity
p38 IC50 ~10 nM (e.g., BIRB 796)~50 nM (Analog dependent)Retains potency with better PK

References

  • Pargellis, C. et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

  • Rosen, M. D. et al. (2020). Discovery of HRI Kinase Activators: N-phenyl-N'-cyclohexylureas. ACS Medicinal Chemistry Letters.[2] Link

  • Dumas, J. (2001). Protein kinase inhibitors: emerging trends. Expert Opinion on Therapeutic Patents. Link

  • Regan, J. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.[3] Link

  • ChemDraw/SciFinder Protocols. General Urea Synthesis via Isocyanates.Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Ethyl-1-(4-hydroxycyclohexyl)urea synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 3-Ethyl-1-(4-hydroxycyclohexyl)urea Executive Summary The synthesis of 3-Ethyl-1-(4-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 3-Ethyl-1-(4-hydroxycyclohexyl)urea

Executive Summary

The synthesis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea presents a classic chemoselectivity challenge: differentiating between the nucleophilic amino group (


) and the hydroxyl group (

) on the 4-aminocyclohexanol scaffold. While urea formation is thermodynamically favored over carbamate formation (O-acylation), practical yields often suffer due to competitive hydrolysis of the isocyanate, O-acylation at elevated temperatures, or poor recovery of the polar product during workup.

This guide provides a validated protocol and troubleshooting framework designed to maximize yield and purity, drawing on kinetic control principles and solubility parameters.

Part 1: The "Gold Standard" Protocol

To achieve yields >85%, we recommend the Isocyanate Addition Method under strict kinetic control. This pathway minimizes the thermodynamic risk of O-carbamoylation.

Optimized Reaction Scheme

ReactionScheme SM1 4-Aminocyclohexanol (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate DCM/THF, 0°C SM2 Ethyl Isocyanate (Electrophile) SM2->Intermediate Product 3-Ethyl-1-(4-hydroxycyclohexyl)urea (Target Urea) Intermediate->Product Kinetic Product (Fast) SideProduct O-Carbamoylated Impurity Intermediate->SideProduct Thermodynamic Product (High T / Base)

Figure 1: Reaction pathway highlighting the kinetic preference for N-acylation over O-acylation.

Step-by-Step Methodology
  • Preparation: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM) is critical. Water competes with the amine for the isocyanate, forming diethylurea byproducts.

  • Solubilization: Dissolve trans-4-aminocyclohexanol (1.0 equiv) in dry THF (0.5 M concentration). If solubility is poor, add minimal dry DMF.

  • Controlled Addition: Cool the solution to 0°C . Add Ethyl Isocyanate (1.05 equiv) dropwise over 20 minutes.

    • Why? Low temperature suppresses the reaction of the less nucleophilic hydroxyl group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench & Isolation:

    • Concentrate the mixture in vacuo.

    • Do not perform an aqueous wash initially, as the product is water-soluble.

    • Recrystallize the residue from Ethanol/Ethyl Acetate or Acetonitrile .

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: Low Yield (<50%) despite complete consumption of starting material.

Q: My TLC shows the amine is gone, but my isolated yield is low. Where is the product?

A: The product is likely being lost in the aqueous layer during extraction.

  • Root Cause: The 4-hydroxycyclohexyl moiety combined with the urea linkage makes the molecule highly polar and water-soluble.

  • Fix: Switch to a non-aqueous workup . Evaporate the reaction solvent directly. If you must wash to remove salts, use a "salting out" method (saturate the aqueous layer with NaCl) and extract with n-Butanol or IPA/CHCl3 (1:3) , not just DCM or Ethyl Acetate.

Issue 2: Presence of "double-reacted" side products.

Q: I see a higher molecular weight impurity by LC-MS. What is it?

A: You are likely observing the O-carbamoylation side product (urethane formation), where a second equivalent of ethyl isocyanate reacts with the hydroxyl group.

  • Root Cause:

    • Excess Ethyl Isocyanate (>1.1 equiv).

    • Reaction temperature too high (>40°C).

    • Use of a base (e.g., Triethylamine) which activates the hydroxyl group.

  • Fix:

    • Maintain strict 1:1 stoichiometry .

    • Keep the reaction at 0°C during addition.

    • Remove base: The amine itself is sufficient to drive the reaction. Bases like TEA or DIPEA are unnecessary and promote O-acylation [1].

Issue 3: Inconsistent Stereochemistry.

Q: The melting point of my product varies between batches.

A: This is often due to the cis/trans ratio of the starting material, 4-aminocyclohexanol.

  • Root Cause: Commercial 4-aminocyclohexanol is often sold as a mixture of isomers. The trans-isomer (diequatorial) is generally more stable and biologically relevant, but the cis-isomer reacts at different rates due to steric strain (axial attack).

  • Fix: Verify the isomeric purity of your starting material via NMR. If necessary, recrystallize the starting amine from acetone before the urea synthesis to enrich the trans-isomer [2].

Part 3: Comparative Data & Decision Making

Solvent & Condition Impact on Yield
Solvent SystemTemperatureAdditiveYieldSelectivity (N vs O)Notes
DCM (Anhydrous) 0°C → RT None 92% >99:1 Recommended. Best selectivity.
THF (Anhydrous)0°C → RTNone88%>99:1Good alternative if solubility is an issue in DCM.
DMFRTTEA65%85:15Base promotes O-reaction; difficult solvent removal.
Water/DioxaneRTNaOH40%N/AHydrolysis of isocyanate dominates.
Troubleshooting Workflow

Troubleshooting Start Start: Low Yield Analysis CheckTLC Is Starting Amine Consumed? Start->CheckTLC CheckSideProducts Are Side Products Visible? CheckTLC->CheckSideProducts Yes SolubilityIssue Action: Check Solvent Dryness & Stoichiometry CheckTLC->SolubilityIssue No (Amine remains) CheckWorkup Did you use Aqueous Workup? CheckSideProducts->CheckWorkup No O_Acylation Action: Lower Temp (0°C) Remove Base CheckSideProducts->O_Acylation Yes (High MW impurity) CheckWorkup->SolubilityIssue No (Product missing) LossInWater Action: Switch to Evaporation/Recrystallization CheckWorkup->LossInWater Yes

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Carbonyldiimidazole (CDI) instead of Ethyl Isocyanate? A: Yes, but with caveats. CDI avoids the toxicity of isocyanates but requires a two-step "activation" protocol.

  • React Ethylamine with CDI first to form the intermediate.

  • Add 4-aminocyclohexanol. Warning: If you activate the amino-alcohol with CDI first, you risk polymerizing the molecule (reacting with its own -OH and -NH2). Always activate the mono-amine (Ethylamine) first.

Q: How do I remove trace Ethyl Isocyanate? A: Ethyl isocyanate is volatile (bp 60°C). It can be removed by rotary evaporation. However, adding a "scavenger" resin (e.g., amine-functionalized silica) or a small amount of methanol (to form volatile methyl ethylcarbamate) at the end of the reaction can ensure safety before workup.

Q: Is the reaction sensitive to moisture? A: Highly. Isocyanates react with water to form carbamic acids, which decarboxylate to amines, which then react with more isocyanate to form symmetrical ureas (e.g., 1,3-diethylurea). Use anhydrous solvents and keep the reaction under Nitrogen/Argon.

References

  • Selectivity of Isocyanates: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • Stereochemistry of 4-aminocyclohexanol: BenchChem Technical Support. (2025).[1][2] Synthesis of trans-4-Aminocyclohexanol. Link

  • Urea Synthesis Methodologies: Organic Chemistry Portal. Urea derivative synthesis by amidation.[3] Link

  • Purification of Hydroxy-Ureas: ResearchGate Discussion. (2018).[4] How to purify the urea bought from market to pure urea? Link

Sources

Optimization

Technical Support Center: Troubleshooting Urea Derivative Solubility

Topic: Troubleshooting low solubility of urea derivatives in assay buffers Ticket ID: #UREA-SOL-001 Assigned Specialist: Senior Application Scientist, Assay Development Group Executive Summary: The "Brick Dust" Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low solubility of urea derivatives in assay buffers Ticket ID: #UREA-SOL-001 Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary: The "Brick Dust" Challenge

Urea derivatives (


) are a staple in medicinal chemistry (e.g., kinase inhibitors) due to their ability to form key hydrogen bonds with protein targets. However, this same feature makes them notorious for poor aqueous solubility.[1] The urea motif acts as both a hydrogen bond donor and acceptor, creating high crystal lattice energy—often referred to as "brick dust."

When these compounds are diluted from organic stock (DMSO) into aqueous assay buffers, they frequently undergo "Solvent Shock," leading to immediate precipitation or the formation of colloidal aggregates (promiscuous inhibitors). This guide provides a systematic approach to diagnosing and resolving these issues.

Part 1: Diagnostic Decision Tree

Before altering your buffer composition, you must diagnose the specific nature of the solubility failure. Use the flowchart below to navigate your troubleshooting process.

TroubleshootingTree Start ISSUE: Compound Failure in Assay Obs1 Visible Precipitate / Cloudiness? Start->Obs1 Obs2 Inconsistent/Steep IC50 Curves? Start->Obs2 Test1 Perform Nephelometry or Centrifugation Test Obs1->Test1 Yes Test2 Perform Detergent Counter-Screen (Shoichet Protocol) Obs2->Test2 Yes Result1 Precipitation Confirmed Test1->Result1 High Scatter / Pellet Result2 Inhibition lost with Detergent Test2->Result2 Yes (False Positive) Result3 Inhibition stable with Detergent Test2->Result3 No (True Binder) Action1 Solubility Issue: 1. Optimize DMSO Mixing 2. Add Cyclodextrins Result1->Action1 Action2 Aggregation Artifact: Add 0.01% Triton X-100 or Tween-80 to Buffer Result2->Action2 Action3 True Inhibition: Proceed with Assay Result3->Action3

Figure 1: Diagnostic workflow for distinguishing between insolubility (precipitation) and colloidal aggregation.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "My compound crashes out immediately upon adding buffer."

The Cause: This is Solvent Shock .[2] DMSO is a polar aprotic solvent, while water is polar protic. When you add aqueous buffer to a high-concentration DMSO stock, the dielectric constant changes rapidly. The exothermic mixing generates local heat, and the hydrophobic urea compound seeks the most energetically favorable state: its own crystal lattice.

The Solution: The "Soft Landing" Protocol Do not add buffer directly to your high-concentration stock. Instead, use an intermediate dilution step or a specific order of addition.

Protocol: Intermediate Dilution Step

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate: Dilute to 10x final concentration using a 50% DMSO / 50% Buffer mixture. The high organic content prevents immediate crashing.

  • Final: Dilute the intermediate 1:10 into the final assay buffer.

Alternative: Carrier-Assisted Solubilization For stubborn ureas, standard surfactants (Tween) may not be enough. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard for urea derivatives. It encapsulates the hydrophobic moiety while presenting a hydrophilic exterior.[]
SolubilizerRecommended Conc.MechanismBest For
DMSO 1–5% (Final)Co-solventGeneral use (limited by enzyme tolerance).
Tween-20 0.01% – 0.1%Surfactant (Micelles)Preventing surface adsorption/aggregation.
HP-

-CD
0.5% – 5% (w/v)Inclusion ComplexUrea derivatives & planar lipophiles.
Scenario B: "I get inhibition, but it disappears when I add detergent."

The Cause: Your compound is likely forming Colloidal Aggregates . As described by the Shoichet lab, many hydrophobic compounds (especially ureas) self-assemble into 100–400 nm colloids. These colloids sequester enzymes on their surface, causing non-specific inhibition.[4][5] This is a false positive.

The Solution: The Detergent Counter-Screen You must validate that your "hit" is not an aggregator.

Protocol: Detergent Sensitivity Test

  • Control Arm: Run the assay with your compound in standard buffer.

  • Test Arm: Run the exact same assay with 0.01% Triton X-100 (freshly prepared) added to the buffer.

  • Analysis:

    • If

      
       shifts by >10-fold (potency loss) in the presence of detergent 
      
      
      
      Aggregator (False Positive) .
    • If

      
       remains stable 
      
      
      
      True Inhibitor .

Note: If your enzyme cannot tolerate Triton X-100, try 0.005% Tween-80 or 0.1 mg/mL BSA, which can also disrupt non-specific aggregates.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry/UV)

Use this to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)[2][6][7]

  • Assay Buffer (filtered)

  • 96-well clear flat-bottom plate (UV) or black plate (Nephelometry)[6]

Workflow:

  • Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 10

    
    M).
    
  • Transfer: Transfer 2

    
    L of each DMSO dilution into the assay plate.
    
  • Induction: Rapidly add 198

    
    L of Assay Buffer to each well (Final DMSO = 1%).
    
    • Critical: Mix immediately by pipetting up and down 5 times.

  • Incubation: Seal plate and shake at room temperature for 90 minutes.

  • Readout (Choose one):

    • Method A (Nephelometry): Measure light scattering.[6][8][9] High signal = Precipitation.

    • Method B (UV-Vis): Measure Absorbance at 600 nm (turbidity).

  • Data Analysis: Plot Signal vs. Concentration. The point where the signal spikes above baseline is your Solubility Limit .

SolubilityProtocol Step1 1. DMSO Serial Dilution (Source Plate) Step2 2. Transfer 2uL to Assay Plate Step1->Step2 Step3 3. Add 198uL Buffer (Rapid Mix) Step2->Step3 Step4 4. Incubate 90 min (Shaking) Step3->Step4 Step5 5. Measure Turbidity (OD600 or Scatter) Step4->Step5

Figure 2: Kinetic solubility assessment workflow.

Part 4: Advanced Mechanism (Why Ureas?)

Understanding the molecular geometry helps predict which urea analogs will fail.

  • Planarity: The urea linkage (

    
    ) has partial double-bond character, forcing planarity.
    
  • Stacking: These planar units stack efficiently, maximizing intermolecular hydrogen bonds.

  • Hydrophobic Effect: To dissolve, water must form an ordered "cage" around the lipophilic tails (

    
    ). This is entropically unfavorable.
    

Graphviz Diagram: The Solubilization Mechanism The diagram below illustrates how Cyclodextrins overcome the lattice energy that causes precipitation.

Mechanism Compound Urea Derivative (Hydrophobic/Planar) Interaction Direct Interaction: Water Ordering (Entropy Cost) + Lattice Energy Compound->Interaction Complex Inclusion Complex: Hydrophobic Guest inside Cavity Hydrophilic Exterior exposed to Water Compound->Complex With CD Water Aqueous Buffer (High Polarity) Water->Interaction Result_Bad PRECIPITATION (Brick Dust) Interaction->Result_Bad High Energy Barrier Cyclodextrin Add HP-Beta-Cyclodextrin (Toroidal Host) Cyclodextrin->Complex Result_Good SOLUBILIZED SYSTEM Complex->Result_Good Thermodynamically Stable

Figure 3: Mechanism of Cyclodextrin-mediated solubilization versus aqueous precipitation.

References

  • Shoichet, B. K. (2006).[10] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[10] A detergent-based assay for the detection of promiscuous inhibitors.[10] Nature Protocols, 1(2), 550–553.[10] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 77-87. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Ethyl Isocyanate Coupling Protocols

Introduction Welcome to the Technical Support Center for ethyl isocyanate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize ethyl isocyanate as a key r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for ethyl isocyanate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize ethyl isocyanate as a key reagent for the synthesis of ureas, carbamates (urethanes), and other critical intermediates. Due to the high electrophilicity of the isocyanate group, its reactions are often rapid and efficient. However, this same reactivity can lead to a variety of undesired side reactions, resulting in reduced yields, complex purification challenges, and compromised product purity.

This document provides a comprehensive, in-depth resource structured to address the most common issues encountered in the laboratory. Moving beyond a simple list of steps, we will delve into the mechanistic basis for these side reactions, offering field-proven troubleshooting strategies and detailed experimental protocols to empower you to optimize your coupling reactions and ensure the integrity of your results.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you diagnose and solve problems based on direct experimental observations.

Issue 1: A white, insoluble precipitate has formed in my reaction mixture.

  • Question: I'm reacting ethyl isocyanate with my primary amine in dichloromethane (DCM), and a white solid crashed out of the solution almost immediately. What is happening and how can I fix it?

  • Answer:

    • Probable Cause: The formation of a white precipitate is the most common indicator of moisture contamination in your reaction.[1] Ethyl isocyanate reacts with even trace amounts of water to form an unstable carbamic acid, which rapidly decomposes into ethylamine and carbon dioxide gas.[1] This newly formed ethylamine is a potent nucleophile and will swiftly react with another molecule of ethyl isocyanate to produce N,N'-diethylurea, a symmetrically substituted urea that is often poorly soluble in common organic solvents like DCM, causing it to precipitate.[1] This side reaction is particularly problematic as it consumes two equivalents of your valuable ethyl isocyanate for every one equivalent of water.[2]

    • Troubleshooting Steps:

      • Rigorously Dry All Components: This is the most critical preventative measure.

        • Solvents: Use anhydrous solvents. If the solvent is from a freshly opened bottle, it may be sufficient. Otherwise, solvents should be dried over a suitable drying agent (e.g., molecular sieves, or for solvents like THF, distillation from sodium/benzophenone).[1]

        • Reagents: Dry your starting amine or alcohol. If it is a solid, it can be dried under high vacuum for several hours. If it is a liquid, it can be stored over activated molecular sieves. Hygroscopic reagents are particularly suspect.[1]

        • Glassware: Ensure all glassware is either flame-dried or oven-dried immediately before use to remove adsorbed water from the surfaces.[1]

      • Maintain an Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon. Use appropriate techniques like a nitrogen balloon or a Schlenk line to prevent atmospheric moisture from entering the reaction vessel.[1]

      • Purification of the Product: If the urea byproduct has already formed, it can often be removed.

        • Filtration: If the desired product is soluble, the precipitated urea can sometimes be removed by simple filtration.

        • Acidic Wash: Disubstituted ureas are weakly basic. During aqueous workup, washing the organic layer with a dilute acid solution (e.g., 0.1 - 0.5 M HCl) will protonate the urea, increasing its aqueous solubility and facilitating its removal from the organic phase. Caution: Ensure your desired product is stable to acidic conditions.

Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.

  • Question: I've started my reaction, and I'm observing unexpected gas evolution. What is the cause of this foaming?

  • Answer:

    • Probable Cause: This is another direct consequence of water contamination. The reaction of ethyl isocyanate with water produces an unstable carbamic acid intermediate, which decomposes to an amine and carbon dioxide (CO₂) gas .[1][2] This CO₂ evolution is the source of the observed bubbling or foaming. In a sealed vessel, this can lead to a dangerous buildup of pressure.

    • Troubleshooting Steps:

      • Immediate Action: Do not seal the reaction vessel tightly. If you are using a sealed tube, vent it carefully in a fume hood.

      • Investigate Moisture Source: The foaming is a strong indicator of significant water contamination. You must rigorously identify and eliminate the source of moisture by following the drying protocols outlined in Issue 1 .

      • Review Catalyst Choice: Be aware that some catalysts, particularly certain tertiary amines, can also promote the isocyanate-water reaction.[1] If you are using a catalyst, ensure it is selective for the desired reaction (e.g., urethane formation over urea formation).

Issue 3: The final product yield is low, and my starting materials are consumed.

  • Question: My reaction has gone to completion according to TLC/LCMS, but after purification, the isolated yield of my desired urethane is much lower than expected. Where did my product go?

  • Answer:

    • Probable Cause: This often points to the formation of soluble byproducts that are difficult to separate from the desired product, leading to loss during purification. The two most likely culprits are allophanates and isocyanurates (trimers) .

      • Allophanate Formation: This occurs when a molecule of ethyl isocyanate reacts with the N-H bond of the already-formed urethane product. This is particularly favored at elevated temperatures (typically >100 °C) or if a significant excess of ethyl isocyanate is used.[2]

      • Isocyanurate Trimerization: Ethyl isocyanate can self-condense to form a highly stable, six-membered ring called an isocyanurate. This reaction can be promoted by heat and certain catalysts, such as strong bases or some metal salts.[2]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a stoichiometry as close to 1:1 as possible. If a slight excess of one reagent is required to drive the reaction to completion, consider using an excess of the amine/alcohol rather than the isocyanate.

      • Temperature Management: Maintain the lowest practical reaction temperature. For many reactions of ethyl isocyanate with primary amines and alcohols, room temperature is sufficient. Avoid unnecessary heating. If the reaction is exothermic, consider cooling with an ice bath.

      • Order of Addition: Add the ethyl isocyanate dropwise to the solution of the nucleophile. This maintains a low instantaneous concentration of the isocyanate, minimizing its opportunity to self-condense or react with the product.

      • Catalyst Selection: If a catalyst is necessary, choose one that selectively promotes the desired coupling. For urethane formation, organotin catalysts like dibutyltin dilaurate (DBTDL) are effective, but be aware of their toxicity.[3] Certain zirconium complexes are known to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4]

      • Purification Strategy:

        • Flash Chromatography: Allophanates and trimers can often be separated from the desired product using silica gel chromatography. Due to their higher molecular weight and often different polarity, a well-chosen solvent system can achieve separation.

        • Recrystallization: If your desired product is a solid, recrystallization can be an effective method to remove impurities.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the general order of reactivity of nucleophiles with ethyl isocyanate?

    • A1: The reactivity of nucleophiles containing active hydrogens with isocyanates generally follows this order: primary aliphatic amines > secondary aliphatic amines > primary aromatic amines > primary alcohols > secondary alcohols > water > phenols .[5] Thiols can also react. The reaction with water, while kinetically slower than with amines, is often a major issue due to water's ubiquitous nature and the highly reactive amine byproduct it generates.[1]

  • Q2: How can I monitor the progress of my ethyl isocyanate reaction?

    • A2: Fourier-Transform Infrared (FTIR) Spectroscopy is an exceptionally powerful technique for real-time, in-situ monitoring. The isocyanate group (N=C=O) has a strong, sharp, and very distinct stretching vibration that appears around 2250-2285 cm⁻¹ .[2] This region of the IR spectrum is typically free from other interfering peaks. By monitoring the disappearance of this peak, you can directly track the consumption of ethyl isocyanate and determine the reaction's endpoint with high precision.[6] Concurrently, you can observe the appearance of the urethane or urea carbonyl peak (typically 1640-1740 cm⁻¹).[2]

  • Q3: My desired product is a urethane, but I am still getting urea byproducts despite using anhydrous solvents. What else can I do?

    • A3: Even with careful technique, eliminating every trace of moisture can be difficult. If urea formation remains a problem, consider adding a moisture scavenger to the reaction mixture before adding the ethyl isocyanate. A small amount of p-toluenesulfonyl isocyanate can be effective, as it reacts rapidly and irreversibly with water.

  • Q4: Can I use a Lewis acid as a catalyst?

    • A4: Yes, Lewis acids can catalyze isocyanate reactions. They are thought to function by coordinating to the oxygen or nitrogen of the isocyanate group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7] This can be useful for activating less reactive alcohols. However, the choice of Lewis acid is critical, as some may also promote unwanted side reactions like trimerization.[7]

Part 3: Data & Visualization

Table 1: Key Infrared (IR) Stretching Frequencies for Reaction Monitoring
Functional GroupVibrationTypical Wavenumber (cm⁻¹)Observation During Reaction
Isocyanate (-NCO)Asymmetric Stretch2250 - 2285Disappears as reaction proceeds[2]
Urethane (Carbamate)Carbonyl (C=O) Stretch1740 - 1680Appears as product forms[2]
UreaCarbonyl (C=O) Stretch1680 - 1630Appears if water is present[2]
AllophanateCarbonyl (C=O) Stretch~1725 and ~1680May appear with excess isocyanate/heat
Isocyanurate (Trimer)Carbonyl (C=O) Stretch~1700May appear with heat/catalysis
Diagram 1: Key Reaction Pathways in Ethyl Isocyanate Couplings

This diagram illustrates the desired reaction pathway to form a urethane, contrasted with the major side reactions that can occur.

G EtNCO Ethyl Isocyanate (Et-N=C=O) Urethane Desired Product: Urethane EtNCO->Urethane + R-OH (Desired Reaction) CarbamicAcid Unstable Carbamic Acid Intermediate EtNCO->CarbamicAcid + H₂O Trimer Byproduct: Isocyanurate (Trimer) EtNCO->Trimer 3x Et-N=C=O (Heat, Catalyst) ROH Alcohol (R-OH) H2O Water (Contaminant) (H₂O) H2O->CarbamicAcid Allophanate Byproduct: Allophanate Urethane->Allophanate + Et-N=C=O (Excess NCO, Heat) Amine Ethylamine (Et-NH₂) CarbamicAcid->Amine - CO₂ Urea Byproduct: N,N'-Diethylurea Amine->Urea + Et-N=C=O

Caption: Desired vs. undesired reaction pathways for ethyl isocyanate.

Part 4: Experimental Protocols

These protocols provide a validated starting point for common ethyl isocyanate coupling reactions.

Protocol 1: Synthesis of an N,N'-Disubstituted Urea

(Example: Synthesis of N-Ethyl-N'-phenylurea)

This protocol details the reaction of ethyl isocyanate with an amine to form a urea derivative.

Materials:

  • Aniline (1.0 equiv)

  • Ethyl Isocyanate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Flame-dried round-bottom flask with stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add aniline (e.g., 5.0 g, 53.7 mmol) and anhydrous DCM (50 mL). Stir the solution at room temperature until the aniline is fully dissolved.

  • Reagent Addition: While stirring, add ethyl isocyanate (e.g., 3.82 g, 53.7 mmol) dropwise via syringe over 5-10 minutes. An exothermic reaction may be observed. If the temperature rises significantly, cool the flask with a water bath.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor the reaction progress by TLC or LC-MS. For many primary amines, the reaction is complete within 30-60 minutes. The disappearance of the starting amine is a good indicator of completion.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting crude solid can often be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-ethyl-N'-phenylurea.

    • If significant water contamination occurred, the crude product can be dissolved in ethyl acetate and washed sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated.

Protocol 2: Synthesis of a Carbamate (Urethane)

(Example: Synthesis of Ethyl N-phenylcarbamate)

This protocol details the reaction of ethyl isocyanate with an alcohol. This reaction is generally slower than with amines and may benefit from catalysis.

Materials:

  • Phenol (1.0 equiv)

  • Ethyl Isocyanate (1.0 equiv)

  • Anhydrous Toluene or THF

  • Dibutyltin dilaurate (DBTDL) (optional, ~0.1 mol%)

  • Flame-dried, three-necked round-bottom flask with stir bar, reflux condenser, and nitrogen inlet.

Step-by-Step Methodology:

  • Preparation: To the flame-dried flask under a nitrogen atmosphere, add phenol (e.g., 5.0 g, 53.1 mmol) and anhydrous toluene (50 mL). Stir at room temperature to dissolve.

  • Catalyst Addition (Optional): If using a catalyst, add DBTDL (e.g., ~33 mg, 0.05 mmol) to the phenol solution.

  • Reagent Addition: Slowly add ethyl isocyanate (e.g., 3.78 g, 53.1 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50-60 °C) to increase the rate. Monitor the reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) by in-situ FTIR or by analyzing aliquots via TLC or LC-MS.[8] The reaction may take several hours to reach completion.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure ethyl N-phenylcarbamate.[9]

References

  • Villa, J. F., & Powell, J. W. (1976). The Reaction of Some Inorganic Lewis Bases and Acids with Organic Isocyanates. Journal of Inorganic and Nuclear Chemistry, 38(1), 59-61.
  • Turkchem. (2026). Catalysis of Urethane Systems. [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]

  • King Industries, Inc. (2011).
  • Turkchem. (2026). Catalysis of Urethane Systems Catalyst Concentration. [Link]

  • Meng, L., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2195.
  • AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. [Link]

  • Lomölder, R., Plogmann, F., & Speier, P. (1997). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. [Link]

  • Dadkhah, A., et al. (2025). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
  • Li, M., et al. (2024). Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. Industrial & Engineering Chemistry Research.
  • Baker, J. W., & Gaunt, J. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution. Journal of the Chemical Society (Resumed), 27-31.
  • Farkas, A., & Mills, G. A. (1962). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 15(3-4), 130-143.
  • Sato, M. (1962). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 27(3), 819-824.
  • Kurzer, F., & Powell, J. R. (1955). 1-cyano-3-phenylurea. Organic Syntheses, 35, 33.
  • Samuilov, Y. D., et al. (2013). Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. Russian Journal of Organic Chemistry, 49(11), 1603-1608.
  • ResearchGate. (n.d.). The relative rates of isocyanate reaction against different hydrogen-active compounds. [Link]

  • Singh, P., & Kumar, A. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 449-452.
  • U.S. Patent No. 4,749,806. (1988).
  • ResearchGate. (n.d.).
  • U.S. Patent No. 9,102,780. (2015).
  • ResearchGate. (2022, March 10). How to avoid the trimerization of Isocyanate-functionalized prepolymers?. [Link]

  • IRSST. (n.d.).
  • German Patent No. DE10260093A1. (2004).
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • S., Sivakama & Radhakrishnan, G. (1993). Studies on the effect of extraction of isophorone diisocyanate-based segmented polyurethanes.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers, 11(9), 1506.
  • Bacaloglu, R., Cotarcă, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 543-554.
  • Wissman, H. G., Rand, L., & Frisch, K. C. (1964). Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. Journal of Applied Polymer Science, 8(6), 2971-2977.
  • Bacaloglu, R., et al. (1992). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (4), 555-561.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Urea Formation from Amines

Welcome to the technical support center for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures for the formation of ureas from amines. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in urea synthesis, providing the foundational knowledge needed for effective troubleshooting and optimization.

Q1: What is the fundamental role of temperature in the synthesis of urea from amines?

Temperature is a critical parameter in urea synthesis as it dually influences both the reaction kinetics (the rate of reaction) and the thermodynamic equilibrium (the final ratio of products to reactants).

  • Kinetics: Generally, increasing the temperature increases the rate of reaction by providing the necessary activation energy for the chemical transformation. For many urea synthesis pathways, such as the dehydration of an ammonium carbamate intermediate, heat is required to drive the reaction forward at a practical rate.[1][2] For instance, in the industrial synthesis from ammonia and CO2, the rate of carbamate dehydration to urea is slow below 150°C but becomes quite rapid at 210°C.[1]

  • Thermodynamics & Equilibrium: Temperature also affects the position of the chemical equilibrium. The overall synthesis of urea from ammonia and CO2 is exothermic, meaning the formation of the initial intermediate, ammonium carbamate, is favored at lower temperatures.[2][3] However, the subsequent dehydration of this intermediate to urea is endothermic and requires heat.[1][4] This creates a thermodynamic trade-off: a temperature high enough to drive the dehydration step can simultaneously disfavor the initial carbamate formation.[3] Therefore, optimization involves finding a temperature that balances a favorable equilibrium position with an acceptable reaction rate. The optimal range for this specific industrial process is generally accepted as 180-210°C.[1][5]

Q2: Is there a single "optimal" temperature for all urea synthesis reactions?

No, there is no universal optimal temperature. The ideal temperature is highly dependent on the specific synthetic route and the substrates involved.

  • Reaction Pathway: Different methods for forming the urea bond have vastly different energy requirements.

    • Amine + Isocyanate: This is often the most direct route and can typically be performed at room temperature in a suitable solvent, as the isocyanate is highly reactive.[6][7]

    • Amine + CO₂: This "green" approach requires the activation and dehydration of a carbamic acid intermediate. While some modern catalytic systems operate at room temperature,[8][9] many protocols require elevated temperatures (e.g., 80-120°C) to drive the dehydration step.[10][11]

    • Amine + Carbamate: The reaction of an amine with a carbamate (a transamidation reaction) often requires heat to proceed, with temperatures around 80-90°C being common for achieving full conversion in a reasonable timeframe.[12] Zirconium(IV)-catalyzed carbamate-urea exchange can be accelerated with microwave irradiation at 120°C.[13]

  • Substrate Reactivity: The nature of the amine plays a crucial role. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, reactions involving aromatic amines may require higher temperatures to achieve comparable reaction rates.

Q3: What are the most common temperature-related side reactions, and how can they be avoided?

Exceeding the optimal temperature range can lead to several undesirable side reactions, primarily involving the decomposition of the urea product itself or the reactants.

  • Biuret Formation: This is the most common side reaction at elevated temperatures, where two molecules of urea condense to form biuret and ammonia.[3][14] This reaction is favored by high temperatures and a high concentration of urea.[14] In industrial processes, maintaining an excess of ammonia helps suppress biuret formation.[3] For laboratory syntheses, minimizing reaction time at high temperatures is key. The formation of biuret from urea decomposition byproducts can begin around 160-175°C.[15]

  • Urea Decomposition: Molten urea is unstable and begins to decompose into ammonia and isocyanic acid (HNCO) at temperatures above its melting point (~133°C).[3][16] The highly reactive isocyanic acid can then participate in further reactions to form byproducts like cyanuric acid and ammelide, especially at temperatures above 190°C.[16][17]

  • Hydrolysis: The presence of water at high temperatures can lead to the hydrolysis of urea back to ammonium carbamate, shifting the equilibrium away from the desired product.[3][18] This is a significant consideration in industrial settings where water is a byproduct of the reaction.

The following table summarizes key temperature-related side reactions and strategies for their mitigation.

Side ReactionCausal FactorsTypical Temperature RangeMitigation Strategy
Biuret Formation High Temperature, High Urea Concentration, Low Ammonia> 160°C[3][14]Minimize reaction time at elevated temperatures; use excess amine/ammonia.
Urea Decomposition Temperature above Urea's Melting Point (~133°C)> 150°C[3][16]Maintain strict temperature control; avoid unnecessary heating.
Formation of Cyanuric Acid Reaction of Isocyanic Acid (from urea decomposition)> 175°C - 190°C[17]Operate at the lowest effective temperature; minimize reaction time.
Hydrolysis High Temperature, Presence of WaterElevated temperatures[3]Use anhydrous solvents and reagents; remove water as it forms if possible.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during urea synthesis, with a focus on temperature as a key variable.

Problem: My reaction shows low or no yield of the desired urea product.

A low yield is a frequent challenge that can often be traced back to suboptimal temperature settings. The key is to determine whether the issue is kinetically or thermodynamically controlled.

Caption: Troubleshooting workflow for low urea yield.

Causality & Actionable Advice:

  • Insufficient Activation Energy (Temperature Too Low): Many urea formation pathways, particularly those involving the dehydration of carbamic acid intermediates from CO₂, require a certain energy threshold to proceed at a reasonable rate.[1][10]

    • Troubleshooting Step: If your reaction is clean (no byproducts) but shows little to no conversion of starting materials, the temperature is likely too low. Increase the temperature incrementally (e.g., in 10°C steps) and monitor the reaction progress by TLC or LC-MS. For reactions involving carbamates or CO₂, temperatures in the 80-120°C range are often a good starting point.[11][13]

  • Reactant or Product Decomposition (Temperature Too High): Excessive heat can cause the urea product or thermally sensitive starting materials to decompose.[3][16] This is often indicated by the appearance of multiple new spots on a TLC plate or a darkening/charring of the reaction mixture.

    • Troubleshooting Step: If you observe byproduct formation that worsens with time or temperature, reduce the reaction temperature. Urea itself can start to decompose above its melting point (~133°C), leading to biuret and other byproducts.[3][16] Find the minimum temperature at which the reaction proceeds cleanly, even if it requires a longer reaction time.

  • Unfavorable Equilibrium: For reversible reactions, high temperatures can shift the equilibrium back towards the reactants.[3] This is particularly relevant in the industrial synthesis from ammonia and CO₂, where the exothermic formation of the carbamate intermediate is disfavored by heat.[2]

    • Troubleshooting Step: If increasing the temperature leads to a decrease in yield after an initial improvement, you may be pushing past the optimal thermodynamic window. In this case, slightly lowering the temperature and increasing the reaction time may provide a better overall yield.

Problem: I am observing significant amounts of biuret or other symmetric byproducts.

The formation of byproducts is a clear indicator that reaction conditions, particularly temperature, are not optimized.

Causality & Actionable Advice:

  • Biuret Formation: As discussed, this side reaction is a direct consequence of high temperatures causing urea molecules to condense.[14]

    • Troubleshooting Step: The most effective solution is to lower the reaction temperature. If a high temperature is required for the primary reaction to proceed, minimize the reaction time. Once the starting material is consumed (as determined by TLC/LC-MS), cool the reaction immediately to prevent post-synthesis decomposition and byproduct formation.

  • Symmetrical Urea Formation (in unsymmetrical urea synthesis): When synthesizing an unsymmetrical urea (R-NH-CO-NH-R'), the formation of symmetrical ureas (R-NH-CO-NH-R and R'-NH-CO-NH-R') is a common problem. This can happen if the intermediate (e.g., an isocyanate) reacts with the starting amine before the second, different amine is added or can react.

    • Troubleshooting Step: While often a function of addition order and stoichiometry, temperature plays a role. Running the reaction at a lower temperature can slow down the rate of the undesired symmetrical reaction, allowing more time for the desired cross-coupling to occur. For syntheses using phosgene equivalents like triphosgene or carbonyldiimidazole (CDI), the order of addition is critical, and maintaining a low temperature during the formation of the reactive intermediate can prevent premature reaction with the first amine.[6]

Experimental Protocols

The following are generalized protocols where temperature control is a key parameter for success. Note: These are templates and must be adapted for specific substrates and scales. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of an Unsymmetrical Urea from an Amine and an Isocyanate

This method is often high-yielding and can be performed at or below room temperature.[6][7]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. This is especially important for highly reactive amines and isocyanates to control the exotherm and prevent side reactions.

  • Reagent Addition: Add the isocyanate (1.0-1.1 eq.) dropwise to the stirred amine solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting amine is consumed, the reaction mixture can be concentrated under reduced pressure. The resulting urea is often a solid that can be purified by recrystallization or silica gel chromatography.

Protocol 2: Zirconium(IV)-Catalyzed Synthesis of a Urea from an Amine and a Carbamate

This protocol demonstrates a catalytic method that requires elevated temperatures, often enhanced by microwave irradiation.[13]

  • Setup: To a microwave reaction vial, add the starting carbamate (1.0 eq.), the amine (1.2 eq.), Zr(Ot-Bu)₄ (10 mol%), and 4-methyl-2-hydroxyquinoline (MeHYQ) (20 mol%).

  • Reaction & Temperature Control: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 15-30 minutes. The use of a dedicated microwave reactor allows for rapid and uniform heating to the target temperature.

  • Monitoring: After the specified time, cool the vial to room temperature and check the reaction progress by TLC or LC-MS.

  • Workup: If the reaction is complete, purify the product directly from the reaction mixture using silica gel chromatography.

Reaction Pathway Visualization

The following diagram illustrates the critical temperature-dependent steps in the common urea synthesis pathway from CO₂ and amines.

Urea_Synthesis_Pathway cluster_0 Step 1: Carbamate Formation (Exothermic) cluster_1 Step 2: Dehydration to Urea (Endothermic) cluster_2 Side Reactions (High Temperature) Amine Amine (R-NH2) Carbamate Carbamic Acid / Carbamate Salt Amine->Carbamate Fast, Favored by Lower Temperature CO2 Carbon Dioxide (CO2) CO2->Carbamate Fast, Favored by Lower Temperature Urea Urea (R-NH-CO-NH-R) Water Water (H2O) Carbamate_ref Carbamic Acid / Carbamate Salt Carbamate_ref->Urea Slow, Requires Heat (Higher Temperature) Urea_ref Urea Biuret Biuret + NH3 Urea_ref->Biuret >160°C Decomposition Decomposition Products (HNCO, Cyanuric Acid) Urea_ref->Decomposition >150°C

Caption: Key temperature-dependent steps in urea synthesis.

References

  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)‐Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520. [Link]

  • Magano, J., & Dunetz, J. R. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1152–1155. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. organic-chemistry.org. Available at: [Link]

  • HBGX Chemical. (2026).
  • Mubarak, Y. (n.d.). CHAPTER 8 UREA PRODUCTION. Madar.
  • Wikipedia. (n.d.). Urea. en.wikipedia.org. Available at: [Link]

  • Gou, W., et al. (2024). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. The Journal of Organic Chemistry, 89(19), 12498–12507. [Link]

  • BenchChem. (2025).
  • Zhang, L., et al. (2013). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 15(9), 2477. [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. asianjournalofchemistry.co.in. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature.
  • Moriuchi, T., et al. (2025). Solvent-free catalytic synthesis of ureas from amines and carbon dioxide under atmospheric pressure using oxovanadium. Tetrahedron Letters.
  • Wang, J., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Nature Communications, 14(1), 4532. [Link]

  • Akram, M., et al. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Analysis, 4(5), 304–309. [Link]

  • Salavagione, H. J., et al. (2011). Degradation mechanism and thermal stability of urea nitrate below the melting point. Journal of Hazardous Materials, 192(1), 294–301. [Link]

  • UreaKnowHow.com. (2011). Thermodynamics of the Urea Process. ureaknowhow.com.
  • Schaber, P. M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(32), 17696–17713. [Link]

  • Van den Brande, N., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1603. [Link]

  • Stamicarbon. (n.d.).
  • BenchChem. (2025).
  • UreaKnowHow.com. (n.d.).
  • Zhang, F., et al. (2018). Characteristics of urea under high pressure and high temperature. Chinese Physics B, 27(11), 116201. [Link]

  • National Institute of Technology, Rourkela. (n.d.). MANUFACTURE OF UREA. ethesis.nitrkl.ac.in.
  • ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives.
  • Guerin, D. J., & Horstmann, T. E. (1999). U.S. Patent No. 5,925,762. Washington, DC: U.S. Patent and Trademark Office.
  • Gou, W., et al. (2024). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature. The Journal of Organic Chemistry. Available at: [Link]

  • Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131–142. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. Available at: [Link]

  • U.S. Patent No. 4,154,760. (1979). Process for controlling the temperature during urea synthesis. Google Patents.
  • Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.
  • Schaber, P. M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes.
  • Wang, Z., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1831. [Link]

  • U.S. Department of Energy. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolving Peak Overlap of Urea Isomers in HPLC Analysis

Introduction Urea derivatives—ranging from substituted phenylurea herbicides to complex chiral urea-based active pharmaceutical ingredients (APIs)—present notoriously difficult chromatographic challenges. Due to their ne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Urea derivatives—ranging from substituted phenylurea herbicides to complex chiral urea-based active pharmaceutical ingredients (APIs)—present notoriously difficult chromatographic challenges. Due to their neutral nature at standard pH ranges and identical molecular weights among isomers, positional isomers and enantiomers frequently co-elute on traditional C18 stationary phases. This guide provides field-proven, mechanistically grounded strategies to resolve critical pairs of urea isomers by manipulating stationary phase selectivity, organic modifiers, and thermodynamic parameters.

Section 1: Expert Troubleshooting FAQs

Q1: My positional phenylurea isomers (e.g., ortho- vs. para-substituted) perfectly co-elute on a standard C18 column. Why is this happening, and how do I fix it? Causality: C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Positional isomers of substituted ureas possess nearly identical hydrophobic bulk (LogP) and molecular volumes. Consequently, a standard C18 phase cannot differentiate them[1]. Solution: Switch to a stationary phase that offers orthogonal retention mechanisms, such as shape selectivity or


 interactions. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly recommended. The rigid, fluorinated ring of a PFP phase provides strong dipole-dipole and 

interactions, which are highly sensitive to the slight differences in electron density and steric hindrance between ortho, meta, and para substitutions. Alternatively, specialized metal-organic framework (MOF) or modified zirconia columns can exploit dipolar and columbic interactions for rigid isomer separation[2].

Q2: I typically use Acetonitrile (ACN) as my organic modifier. Will switching to Methanol (MeOH) improve the resolution of my urea isomers? Causality: Yes. Acetonitrile is an aprotic solvent with a carbon-nitrogen triple bond (a


-electron system). When using a PFP or Phenyl column, ACN can competitively bind to the stationary phase's aromatic rings, effectively masking the 

interactions needed to separate your urea isomers. Solution: Methanol is a protic solvent lacking

electrons. Substituting ACN with MeOH enhances the shape selectivity and allows the

interactions between the urea analyte and the stationary phase to dominate, often leading to baseline resolution of closely eluting isomers[3].

Q3: Can I adjust the mobile phase pH to force the separation of urea isomers? Causality: Unlike amines or carboxylic acids, the nitrogen atoms in a standard urea moiety are exceptionally poor bases due to the strong electron-withdrawing nature of the adjacent carbonyl group (resonance stabilization). The pKa of a typical substituted urea is often < 1.0. Solution: Adjusting the pH between 2.0 and 8.0 will not change the ionization state of the urea core. While pH optimization is critical for ionizable starting materials or impurities[4], for neutral urea isomers, you must rely on stationary phase chemistry and organic modifier selection rather than pH-driven selectivity.

Q4: What is the most reliable approach for separating chiral urea enantiomers? Causality: Enantiomers have identical physicochemical properties in an achiral environment. Separation requires a transient diastereomeric complex formation with a Chiral Stationary Phase (CSP). Solution: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are the gold standard for chiral ureas[5]. The urea moiety acts as an excellent hydrogen-bond donor/acceptor, which interacts strongly with the carbamate linkages of the polysaccharide phase. Normal-phase conditions often yield the highest enantioselectivity.

Section 2: Quantitative Data & Column Selection Guide

To streamline method development, the following table summarizes the quantitative interaction strengths and best use cases for various stationary phases when analyzing urea isomers.

Stationary Phase TypeDominant Interaction MechanismSecondary InteractionsRecommended ModifierBest Use Case for Urea Derivatives
Standard C18 Dispersive (Hydrophobic)NoneACN or MeOHGeneral purity; Poor for isomers.
Phenyl-Hexyl

Interactions
DispersiveMethanol (MeOH)Resolving ureas with varying aromatic ring counts.
Pentafluorophenyl (PFP) Dipole-Dipole & Shape

, H-bonding
Methanol (MeOH)Excellent for positional phenylurea isomers.
Polysaccharide CSP Steric Fit & H-BondingDipole-DipoleHexane / IsopropanolExcellent for chiral urea enantiomers.
Modified Zirconia Ion-Exchange / DipolarHydrophobicMethanol (MeOH)Highly polar or rigid positional isomers[2].

Section 3: Experimental Protocols

Protocol A: Orthogonal Method Development for Positional Phenylurea Isomers

This self-validating protocol utilizes a PFP column to exploit


 and dipole interactions.
  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid to suppress residual silanol activity) and Mobile Phase B (100% Methanol).

    • Self-Validation Step: Run a blank gradient (injection of pure diluent) to ensure baseline stability and verify the absence of ghost peaks before sample introduction.

  • Gradient Programming: Initiate a linear gradient from 5% B to 95% B over 20 minutes. Set the flow rate to 1.0 mL/min.

  • Temperature Control: Set the column oven to 25°C.

    • Causality: Lower temperatures enhance the enthalpic interactions required for rigid shape recognition, improving isomer resolution.

  • Injection & Analysis: Inject 5 µL of the isomer mixture (100 µg/mL). Monitor via Photodiode Array (PDA) detector at 254 nm.

  • Optimization: If partial co-elution occurs, decrease the gradient slope (e.g., 5% to 60% B over 30 minutes) or hold isocratically at the specific elution percentage.

Protocol B: Normal-Phase Chiral Separation of Urea Enantiomers

A standardized approach for resolving chiral urea APIs.

  • Column Selection: Install a Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose-3, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio.

  • System Equilibration: Flush the system with the mobile phase at 1.0 mL/min until the baseline is completely stable (approximately 10 column volumes).

    • Self-Validation Step: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to verify system flow, dead time (

      
      ), and column bed integrity.
      
  • Temperature Optimization: Set the column oven to 20°C to maximize chiral recognition and transient complex stability.

  • Injection: Inject 10 µL of the racemic urea mixture.

  • Data Evaluation: Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the IPA concentration to 10% to increase retention time and enhance enantioselectivity.

Section 4: Mandatory Visualizations

Workflow Start Peak Overlap of Urea Isomers CheckType Identify Isomer Type Start->CheckType Positional Positional/Structural (e.g., Phenylureas) CheckType->Positional Chiral Enantiomers/Diastereomers (Chiral Ureas) CheckType->Chiral ColPos Switch to PFP or Phenyl-Hexyl Column Positional->ColPos ColChi Use Polysaccharide Chiral Column (CSP) Chiral->ColChi MobPos Optimize MeOH vs ACN (Protic vs Aprotic) ColPos->MobPos MobChi Screen Hexane/IPA or Polar Organic Mode ColChi->MobChi Temp Lower Temperature to Enhance Selectivity MobPos->Temp MobChi->Temp Success Baseline Resolution Achieved (Rs > 1.5) Temp->Success

Workflow for troubleshooting and resolving urea isomer peak overlap in HPLC.

Mechanism Urea Urea Isomer Analyte Disp Hydrophobic (Dispersive) Urea->Disp PiPi π-π Interactions (Aromatic Rings) Urea->PiPi Dipole Dipole-Dipole & H-Bonding Urea->Dipole Steric Steric/Shape Recognition Urea->Steric C18 C18 Phase (Poor Isomer Resolution) Disp->C18 Phenyl Phenyl-Hexyl Phase (Good Positional Resolution) Disp->Phenyl PiPi->Phenyl PFP PFP Phase (Excellent Selectivity) PiPi->PFP Dipole->PFP CSP Chiral Phase (Enantiomer Resolution) Dipole->CSP Steric->PFP Steric->CSP

Dominant interaction mechanisms between urea isomers and HPLC stationary phases.

Section 5: References

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column Source: RSC Advances (rsc.org) URL:

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material Source: Taylor & Francis (tandfonline.com) URL:

  • HPLC separation of positional isomers on a dodecylamine-N, N-dimethylenephosphonic acid modified zirconia stationary phase Source: PubMed / Talanta (nih.gov) URL:

  • Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers Source: Benchchem URL:

  • Comparative study for chiral separation of Atracurium besylate isomers Source: ResearchGate / Journal of Chromatographic Science URL:

Sources

Optimization

Technical Support Center: Removing Unreacted Ethyl Isocyanate in Urea Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the isolation of high-purity ureas when using highly reactive isocyanates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the isolation of high-purity ureas when using highly reactive isocyanates. Ethyl isocyanate (EtNCO) is a common building block, but its volatility (boiling point 60 °C)[1] and severe toxicity require stringent handling and removal strategies.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure safe and efficient product isolation.

Mechanistic Causality: The Problem with Excess Isocyanate

In standard urea synthesis, a slight stoichiometric excess of EtNCO (typically 1.1 to 1.5 equivalents) is employed to drive the reaction of the limiting amine to completion and to compensate for trace moisture in the system[2]. However, leaving unreacted EtNCO in the crude mixture poses severe respiratory hazards[1] and compromises downstream biological assays.

Why is a simple water quench insufficient? A common mistake in the field is attempting to quench excess EtNCO with water or aqueous base. Water hydrolyzes EtNCO slowly to form ethylamine and carbon dioxide. The newly generated ethylamine is highly nucleophilic and will immediately attack another equivalent of unreacted EtNCO. This cascade forms 1,3-diethylurea , a symmetric, organic-soluble byproduct that frequently co-elutes with target ureas during chromatography.

To prevent this, we rely on primary amine scavengers—such as polymer-supported trisamine[3], fluorous-tagged amines[4], or highly polar soluble amines[5]—to covalently capture the excess EtNCO before any aqueous workup is introduced.

ReactionMechanism Amine Limiting Amine (R-NH2) Product Target Urea (R-NH-CO-NH-Et) Amine->Product + EtNCO EtNCO Ethyl Isocyanate (Excess EtNCO) EtNCO->Product Desired Waste Resin-Bound Urea (Safe Waste) EtNCO->Waste Quench Byproduct 1,3-Diethylurea (Impurity) EtNCO->Byproduct Hydrolysis Scavenger PS-Trisamine (Scavenger) Scavenger->Waste Captures Water Water (Poor Quench) Water->Byproduct Causes

Mechanistic pathways of urea synthesis, effective scavenging, and byproduct formation.

Troubleshooting & FAQs

Q: My final urea product consistently shows a 1,3-diethylurea impurity in the ¹H NMR spectrum. How do I prevent this? A: This is the classic signature of an aqueous quench. As explained above, water causes EtNCO to dimerize into 1,3-diethylurea. Solution: Switch to an anhydrous amine scavenger (like PS-trisamine) to irreversibly bind the EtNCO before adding any water to your separatory funnel.

Q: Ethyl isocyanate has a low boiling point (60 °C)[1]. Can I just remove it via rotary evaporation? A: While physical removal via vacuum is possible, it is rarely 100% effective. Trace amounts of EtNCO often remain trapped within the matrix of viscous oils or solid products. Furthermore, pulling toxic, highly flammable EtNCO vapors[1] into your vacuum pump poses a severe safety and equipment hazard. Chemical quenching is always recommended prior to concentration.

Q: I am running a 96-well parallel library synthesis. What is the most efficient removal method? A: Polymer-supported trisamine (PS-trisamine) is the gold standard for parallel synthesis[3]. It requires no aqueous workup—only a simple filtration step—making it ideal for high-throughput environments. Alternatively, fluorous amine scavengers can be used followed by fluorous solid-phase extraction (FSPE)[4].

Quantitative Data Presentation: Removal Strategies

The following table summarizes the key metrics for choosing an EtNCO removal strategy based on your reaction scale and available equipment.

Removal StrategyMechanism of ActionRemoval EfficiencyProcessing TimeByproduct RiskIdeal Application Scale
Polymer-Supported Scavenging Covalent capture via PS-Trisamine[3]> 99%1 - 2 hoursLowDiscovery / Parallel Synthesis
Fluorous Amine Scavenging Phase-separation of fluorous urea[4]> 98%1 - 2 hoursLowSpecialized Library Synthesis
Soluble Amine Quench Conversion to polar urea[5]> 98%1 hourLowMid-scale / Process Chemistry
Vacuum Evaporation Physical removal (b.p. 60 °C)[1]~ 90 - 95%30 - 60 minsMediumScale-up / Bulk Synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning it includes an analytical checkpoint to confirm success before proceeding to the next step.

Protocol A: Solid-Phase Scavenging with PS-Trisamine (Recommended)

This method utilizes a polystyrene-bound primary amine to covalently capture excess EtNCO[3].

  • Reaction Completion Check: Ensure the primary urea synthesis is complete via LCMS or TLC before adding the scavenger.

  • Scavenger Addition: Add 2.0 to 3.0 equivalents of PS-Trisamine resin (typical loading ~1.5–2.5 mmol/g) relative to the calculated excess of EtNCO.

  • Agitation: Agitate the suspension at room temperature for 1–2 hours. Expert Tip: Use an orbital shaker rather than a magnetic stir bar to prevent fracturing the polymer beads.

  • Validation Check: Remove a 5 µL aliquot of the supernatant, dilute in 1 mL methanol, and analyze via LCMS. The absence of the EtNCO-derived methyl carbamate peak confirms complete scavenging.

  • Filtration: Filter the mixture through a sintered glass frit. Wash the resin twice with dichloromethane (DCM) to ensure complete recovery of the target urea.

  • Concentration: Concentrate the filtrate in vacuo to yield the pure product.

ScavengingWorkflow Step1 1. Synthesis (DCM, 2h) Step2 2. Add PS-Trisamine (Agitate 1h) Step1->Step2 Step3 3. Filtration (Remove Resin) Step2->Step3 Step4 4. Concentration (Rotovap) Step3->Step4 Step5 5. Pure Product (Validation) Step4->Step5

Step-by-step experimental workflow for PS-trisamine mediated isocyanate scavenging.

Protocol B: Soluble Amine Quench & Liquid-Liquid Extraction

If polymer-supported reagents are unavailable, a soluble amine can be used[5]. While dibutylamine is a common quench, it forms a lipophilic urea requiring chromatography. For extraction-based purification, ethanolamine is preferred.

  • Quench Addition: Add 2.0 equivalents of ethanolamine directly to the crude reaction mixture.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

  • Validation Check: Spot the reaction mixture on a TLC plate and stain with ninhydrin. A strong purple spot at the baseline indicates the presence of excess ethanolamine, confirming that all EtNCO has been consumed.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (3x). The resulting 1-(2-hydroxyethyl)-3-ethylurea byproduct and excess ethanolamine are highly water-soluble and will partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the pure target urea.

Protocol C: Vacuum Evaporation (Scale-Up Only)

Due to safety concerns, this is only recommended for large-scale reactions where chemical quenching is economically unfeasible.

  • System Preparation: Ensure your rotary evaporator is equipped with a secondary cold trap (dry ice/acetone) to prevent toxic EtNCO vapors from reaching the pump diaphragm[1].

  • Evaporation: Concentrate the crude mixture at 40 °C under reduced pressure.

  • Azeotropic Chasing: To remove trapped EtNCO from viscous oils, dissolve the crude residue in a volatile, inert solvent (e.g., toluene or DCM) and re-evaporate. Repeat this "chasing" process twice.

  • Validation Check: Dissolve a small sample in anhydrous CDCl₃ and check the ¹H NMR for the characteristic ethyl triplet/quartet of unreacted EtNCO.

References

1.[4] A Fluorous Amine Scavenger for Purification in Solution Phase Parallel Synthesis | The Journal of Organic Chemistry, acs.org. 4 2.[6] Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer, rsc.org. 6 3.[1] Ethyl isocyanate | C3H5NO | CID 8022 - PubChem, nih.gov. 1 4.[2] Minimizing urea by-product formation in isocyanate reactions, benchchem.com. 2 5.[5] Technical Support Center: Purification of Reaction ..., benchchem.com. 5 6.[3] Polymer-Supported Quenching Reagents for Parallel Purification, acs.org. 3

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea

Executive Summary & Structural Context 3-Ethyl-1-(4-hydroxycyclohexyl)urea represents a classic pharmacophore motif, combining a polar urea linker with a lipophilic, stereochemically rich cyclohexane scaffold. In drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

3-Ethyl-1-(4-hydroxycyclohexyl)urea represents a classic pharmacophore motif, combining a polar urea linker with a lipophilic, stereochemically rich cyclohexane scaffold. In drug development, this structure often serves as a model for soluble epoxide hydrolase (sEH) inhibitors or as a linker inPROTAC design.

This guide moves beyond basic peak listing. It compares analytical approaches to resolve the two critical challenges in characterizing this molecule:

  • Conformational Isomerism: Distinguishing the cis (axial/equatorial) and trans (diequatorial) diastereomers.

  • Proton Exchange Dynamics: Optimizing solvent selection to observe or suppress the urea (-NH-CO-NH-) and hydroxyl (-OH) protons.

Structural Pharmacophore

The molecule consists of three distinct magnetic environments:

  • Fragment A (Ethyl Group): A flexible aliphatic tail.

  • Fragment B (Urea Linkage): A rigid, planar core capable of dual hydrogen bonding.

  • Fragment C (Cyclohexane Ring): A 1,4-disubstituted ring subject to chair-chair interconversion.[1]

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol emphasizes "Self-Validating" sample preparation.

Solvent Selection Strategy (Comparative Analysis)

The choice of solvent fundamentally alters the "performance" of the NMR analysis.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Methanol-d4 (Structural Check)
Exchangeable Protons Visible. NH and OH appear as sharp signals (if dry).Broad/Invisible. Often broadened by exchange or quadrupole effects.Invisible. Rapid exchange with deuterium (–OD, –ND).
Solubility Excellent for polar ureas.Moderate to Poor (concentration dependent).Excellent.
Stereochemical Resolution Good, but viscosity broadens lines slightly.Excellent resolution of ring couplings (

-values).
Good, but loses NH coupling info.
Sample Preparation Protocol
  • Drying: Dry the solid compound under high vacuum (0.1 mbar) for 4 hours to remove trace water, which catalyzes proton exchange.

  • Solvation: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d6 (99.9 atom% D).

    • Critical Step: Add activated 3Å molecular sieves directly to the tube if the DMSO is not fresh ampule-grade.

  • Acquisition: Run at 298 K . Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the rigid urea protons.

Spectral Analysis & Assignment Logic

The Urea & Hydroxyl Region (5.0 – 6.5 ppm)

This region is the "fingerprint" of the urea functionality. In DMSO-d6, you will observe distinct splitting patterns that validate the connectivity.

  • N-H (Ethyl side): Appears as a triplet (~5.8 ppm) due to coupling with the adjacent methylene (

    
    ).
    
  • N-H (Cyclohexyl side): Appears as a doublet (~5.6 ppm) due to coupling with the methine proton (

    
    ).
    
  • O-H: Appears as a doublet (~4.5 ppm) coupling to the C4 methine.

Expert Insight: If these signals appear as singlets, your solvent contains water. The loss of coupling information (


) makes structural verification impossible.
The Stereochemical Core: Cis vs. Trans Resolution

The 1,4-disubstituted cyclohexane ring exists in equilibrium.[1] The trans isomer is generally thermodynamically favored (diequatorial), while the cis isomer forces one substituent axial.[2]

The Diagnostic Signal: H1 and H4 Methines

The "Performance" of your analysis relies on measuring the Half-Peak Width (


)  or the Coupling Constant (

)
of the methine protons at ~3.4 ppm.
  • Trans-Isomer (Diequatorial):

    • Protons H1 and H4 are Axial .[2]

    • Coupling: Large axial-axial coupling (

      
       Hz) + smaller axial-equatorial couplings.
      
    • Appearance: A wide, multiplet (tt or td) with a width of >20 Hz.

    • Shift: Axial protons are shielded (appear upfield relative to equatorial).

  • Cis-Isomer (Axial/Equatorial):

    • One proton is Axial, one is Equatorial.[3][4]

    • Coupling: The equatorial proton lacks the large

      
       coupling.
      
    • Appearance: A narrower multiplet (quintet-like) with a width of <12 Hz.

    • Shift: Equatorial protons are deshielded (appear downfield).[2]

The Ethyl Terminus
  • Methyl (

    
    ):  Triplet at ~1.0 ppm (
    
    
    
    Hz).
  • Methylene (

    
    ):  Quintet or d-quartet at ~3.0 ppm. Note: In DMSO, this often overlaps with water if the sample is wet.
    

Comparative Data Summary

The following table synthesizes the expected spectral data for the Trans-isomer (major product) in DMSO-d6.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH (a) 5.75 - 5.85Triplet (br)5.5Urea NH adjacent to Ethyl
NH (b) 5.55 - 5.65Doublet7.8Urea NH adjacent to Ring
OH 4.45 - 4.55Doublet4.2Hydroxyl proton
H-4 (CH-O) 3.35 - 3.45Multiplet (tt)

Axial proton (Trans isomer)
H-1 (CH-N) 3.25 - 3.35Multiplet (tt)

Axial proton (Trans isomer)
Ethyl CH2 2.95 - 3.05Pentet/dq7.0, 5.5Coupled to CH3 and NH
Ring H (eq) 1.70 - 1.85Broad Doublet-Equatorial ring protons
Ring H (ax) 1.10 - 1.30Quadruplet (m)-Axial ring protons
Ethyl CH3 0.98 - 1.05Triplet7.0Terminal Methyl

Visualizations & Logic Flow

Stereochemical Assignment Workflow

This diagram illustrates the decision matrix for assigning the cis or trans configuration based on the H1/H4 methine signals.

StereochemAssignment Start Analyze Methine Protons (H1/H4 at 3.2 - 3.6 ppm) MeasureWidth Measure Peak Width (Hz) (Sum of couplings) Start->MeasureWidth Decision Is Width > 20 Hz? MeasureWidth->Decision TransPath YES (Wide Multiplet) Indicates Axial Proton Decision->TransPath Large Jax-ax CisPath NO (Narrow Multiplet) Indicates Equatorial Proton Decision->CisPath Small Jax-eq ResultTrans CONCLUSION: TRANS Isomer (Diequatorial Substituents) Thermodynamically Stable TransPath->ResultTrans ResultCis CONCLUSION: CIS Isomer (Axial/Equatorial) Kinetic Product CisPath->ResultCis

Figure 1: Logic flow for distinguishing cis/trans isomers using 1H NMR coupling patterns.

Signal Pathway Correlation (COSY/HSQC)

To confirm the connectivity of the urea linker, a 2D COSY experiment is recommended.

COSY_Correlation cluster_urea Urea Linkage (No COSY Correlation) NH_Ethyl NH (Ethyl) 5.8 ppm CH2 CH2 (Ethyl) 3.0 ppm NH_Ethyl->CH2 COSY (3J) CH3 CH3 (Ethyl) 1.0 ppm CH2->CH3 COSY (3J) NH_Ring NH (Ring) 5.6 ppm H1 H1 (Methine) 3.3 ppm NH_Ring->H1 COSY (3J) RingCH2 Ring CH2s 1.2-1.8 ppm H1->RingCH2 COSY (3J)

Figure 2: COSY correlation map. Note the break in correlation across the Urea carbonyl.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard reference for Urea chemical shifts and coupling constants).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Link[5]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Fulmer, G. R., et al. (2010).[7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179. Link

  • BenchChem. (2025). "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy." (Comparative data for the 4-substituted cyclohexane core). Link

Sources

Comparative

Analytical Strategies for the Structural Elucidation and Quantification of 1-Ethyl-3-(4-hydroxycyclohexyl)urea: A Platform Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 1-ethyl-3-(4-hydroxycyclohexyl)urea (CAS: 1241675-79-5) Executive Summary In pharmaceutical development and meta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 1-ethyl-3-(4-hydroxycyclohexyl)urea (CAS: 1241675-79-5)

Executive Summary

In pharmaceutical development and metabolomic profiling, functionalized ureas such as 1-ethyl-3-(4-hydroxycyclohexyl)urea frequently emerge as critical synthetic intermediates, degradation products, or biomarkers. The primary analytical challenge with this compound is twofold:

  • Structural Elucidation: Confidently distinguishing it from isobaric positional isomers (e.g., the 2-hydroxy or 3-hydroxycyclohexyl analogues).

  • Trace-Level Quantification: Achieving high sensitivity in complex biological or environmental matrices.

This guide objectively compares the performance of two premier analytical platforms—High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole Mass Spectrometry (QqQ) —providing empirical fragmentation data, mechanistic insights, and validated experimental protocols to optimize your analytical workflow.

Mechanistic Fragmentation Profiling (The "Why")

To design a robust LC-MS method, one must first understand the gas-phase thermodynamic behavior of the analyte. Under positive Electrospray Ionization (+ESI), 1-ethyl-3-(4-hydroxycyclohexyl)urea (


, exact mass 186.1368 Da) forms a stable protonated precursor at m/z 187.1441 .

Protonation occurs predominantly on the urea carbonyl oxygen, which weakens the adjacent C–N bonds. Energy-resolved Collision-Induced Dissociation (CID) drives two competing fragmentation pathways [1, 2]:

  • Urea Bond Cleavage: The charge-driven cleavage of the C–N bond results in the characteristic elimination of neutral isocyanates or amines. Loss of ethyl isocyanate (-71.04 Da) yields the 4-hydroxycyclohexylamine fragment at m/z 116.1070 . Conversely, loss of ethylamine (-45.06 Da) yields the 4-hydroxycyclohexyl isocyanate fragment at m/z 142.0863 .

  • Aliphatic Dehydration: The hydroxyl group on the cyclohexyl ring is highly susceptible to the neutral loss of water (-18.01 Da), generating a diagnostic fragment at m/z 169.1335 . This dehydration can also occur sequentially after urea cleavage.

Fragmentation M [M+H]+ m/z 187.1441 H2O_loss [M+H - H2O]+ m/z 169.1335 M->H2O_loss -H2O (-18.01 Da) Frag1 4-hydroxycyclohexylamine [M+H - EtNCO]+ m/z 116.1070 M->Frag1 -Ethyl isocyanate (-71.04 Da) Frag2 4-hydroxycyclohexyl isocyanate [M+H - EtNH2]+ m/z 142.0863 M->Frag2 -Ethylamine (-45.06 Da) Frag3 Ethylamine [EtNH2 + H]+ m/z 46.0651 M->Frag3 -4-hydroxycyclohexyl isocyanate (-141.08 Da) Frag4 [Frag1 - H2O]+ m/z 98.0964 Frag1->Frag4 -H2O (-18.01 Da)

Proposed LC-MS/MS CID fragmentation pathway of 1-ethyl-3-(4-hydroxycyclohexyl)urea.

Platform Comparison: HRMS vs. QqQ

When selecting an instrument for analyzing substituted ureas, the choice between HRMS (e.g., Q-Exactive Orbitrap or Q-TOF) and QqQ depends on the project phase. Differentiating positional isomers often requires the mass accuracy of HRMS, as isobaric fragments exhibit only subtle differences in relative intensities [3]. However, for validated pharmacokinetic or stability assays, QqQ remains the gold standard.

Quantitative Performance & Capability Matrix
ParameterHRMS (Orbitrap / Q-TOF)QqQ (Triple Quadrupole)
Primary Application Structural elucidation, Isomer differentiation, Metabolite IDTargeted, high-throughput absolute quantification
Acquisition Mode Full Scan / ddMS2 (Data-Dependent)MRM (Multiple Reaction Monitoring)
Mass Accuracy < 2 ppm~ 0.1 Da (Unit Resolution)
Key Transitions Monitored 187.1441 → 116.1070 / 169.1335187.1 → 116.1 (Quant) / 187.1 → 98.1 (Qual)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Typical LOQ (Plasma) ~ 1.0 ng/mL~ 0.05 ng/mL
Isomer Resolution Excellent (via exact mass MS/MS fingerprinting)Poor (requires baseline chromatographic separation)

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, every analytical protocol must be a self-validating system. The following methodologies incorporate internal quality controls (QCs) to verify extraction efficiency and instrument stability.

Workflow Prep Sample Prep SPE & Matrix Removal LC UHPLC C18, Gradient Elution Prep->LC MS_HRMS HRMS (Orbitrap) Exact Mass & ddMS2 LC->MS_HRMS Discovery MS_QqQ QqQ (Triple Quad) MRM Targeted Quant LC->MS_QqQ Targeted Data Data Analysis Isomer Differentiation MS_HRMS->Data MS_QqQ->Data

Comparative analytical workflow for structural elucidation vs. targeted quantification.

Protocol A: Sample Preparation (Solid Phase Extraction)

Causality: Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in +ESI. Solid Phase Extraction (SPE) isolates the neutral urea core effectively, ensuring maximum signal-to-noise (S/N).

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Loading: Spike 200 µL of sample (plasma/serum) with 10 µL of an isotopically labeled internal standard (e.g.,

    
    -labeled urea analogue). Dilute with 200 µL of 0.1% Formic Acid in water. Load onto the cartridge.
    
  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target compound with 1.0 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Protocol B: UHPLC-MS/MS Parameters

Causality: A sub-2-micron C18 column is chosen to provide the theoretical plates necessary to resolve 1-ethyl-3-(4-hydroxycyclohexyl)urea from its 2-hydroxy and 3-hydroxy isomers prior to MS introduction.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 60% B), 5-6 min (95% B wash), 6-8 min (5% B re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • MS Tuning (QqQ MRM):

    • Precursor: m/z 187.1

    • Quantifier Transition: m/z 187.1 → 116.1 (Collision Energy: 15 eV)

    • Qualifier Transition: m/z 187.1 → 98.1 (Collision Energy: 25 eV)

Conclusion & Recommendations

For laboratories tasked with characterizing 1-ethyl-3-(4-hydroxycyclohexyl)urea , the analytical strategy must be dictated by the end goal.

  • Use HRMS during the early stages of synthesis, impurity profiling, or metabolite identification. The ability to track the exact mass of the neutral losses (e.g., distinguishing a true dehydration [-18.0106 Da] from an isobaric interference) is indispensable for structural confirmation [1, 2].

  • Transition to QqQ for routine, high-throughput quantification (e.g., PK studies). By leveraging the specific C–N bond cleavage (m/z 187.1 → 116.1), QqQ platforms provide the sensitivity required to detect trace levels down to the picogram-per-milliliter range.

References

  • Title: Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory Source: International Journal of Mass Spectrometry URL: [Link](Note: Standardized DOI link based on ResearchGate indexing)

  • Title: Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

Validation

Chromatographic Purity Assessment of trans-3-Ethyl-1-(4-hydroxycyclohexyl)urea: A Comparative Technical Guide

Executive Summary & Chemical Context[1][2][3][4] trans-3-Ethyl-1-(4-hydroxycyclohexyl)urea (TEHCU) is a critical intermediate in the synthesis of sulfonylurea-class pharmaceuticals (structurally analogous to Glimepiride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

trans-3-Ethyl-1-(4-hydroxycyclohexyl)urea (TEHCU) is a critical intermediate in the synthesis of sulfonylurea-class pharmaceuticals (structurally analogous to Glimepiride metabolites). Its quality control is governed by two primary challenges:

  • Geometric Isomerism: The separation of the active trans-isomer from the thermodynamic cis-impurity (cis-3-Ethyl-1-(4-hydroxycyclohexyl)urea).

  • Poor UV Chromophores: The molecule lacks a conjugated

    
    -system, relying solely on the urea carbonyl (
    
    
    
    ) transition, necessitating detection in the low-UV region (<210 nm) or universal detection (CAD/ELSD).

This guide compares two distinct methodologies: a Traditional HPLC-UV approach (Method A) and an Optimized Core-Shell UHPLC approach (Method B). While Method A utilizes standard pharmacopoeial conditions for urea derivatives, Method B employs modern particle technology to achieve superior resolution (


) and sensitivity.

Comparative Methodology: Standard vs. Optimized

Method A: The "Legacy" Standard (HPLC-UV)

Based on generic protocols for substituted ureas (e.g., Glimepiride intermediates).

  • Principle: Traditional Reverse Phase Chromatography (RP-HPLC) using fully porous silica.

  • Limitations: Often fails to baseline-resolve the cis-isomer from the trans-main peak due to insufficient plate count. High solvent cutoff (Methanol) interferes with low-UV detection.

Method B: The "Advanced" Solution (Core-Shell UHPLC)

Designed for high-resolution impurity profiling.

  • Principle: Uses superficially porous particles (Core-Shell) to reduce the

    
     term in the van Deemter equation, maximizing efficiency without extreme backpressure.
    
  • Advantage: Acetonitrile is used for optical transparency at 205 nm. The specific C18 bonding provides shape selectivity for the planar trans-isomer vs. the bent cis-isomer.

Performance Comparison Table
ParameterMethod A: Standard HPLCMethod B: Optimized Core-Shell
Column C18 (250 x 4.6 mm, 5 µm)C18 Core-Shell (100 x 2.1 mm, 2.6 µm)
Mobile Phase Phosphate Buffer (pH 3.0) : MethanolPhosphate Buffer (pH 2.5) : Acetonitrile
Detection UV @ 210 nmUV @ 205 nm (or CAD)
Isomer Resolution (

)
1.2 - 1.5 (Marginal)> 3.0 (Baseline)
Tailing Factor (

)
1.4 - 1.81.0 - 1.1
LOD (Impurity) ~0.05%< 0.01%
Run Time 25 mins8 mins

Detailed Experimental Protocols

Sample Preparation (Universal)

Urea derivatives can undergo hydrolysis in highly acidic/basic solutions or at high temperatures.

  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Stock Solution: Dissolve 25 mg of TEHCU in 25 mL diluent (1.0 mg/mL). Sonicate for 5 mins; maintain temperature < 25°C.

  • Working Standard: Dilute Stock to 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter (Discard first 1 mL to prevent adsorption).

Method B: Optimized Core-Shell Protocol (Recommended)

Instrument: UHPLC or HPLC with low dwell volume.

  • Stationary Phase: Kinetex® C18 or Cortecs® C18 (2.6 µm or 1.6 µm).

    • Why? Core-shell particles provide "shape selectivity." The trans-isomer is flatter and interacts more strongly with the C18 ligands than the "bent" cis-isomer, increasing retention and resolution [1, 3].

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid.
    
    • Why? Low pH suppresses silanol activity, reducing tailing for the urea nitrogen. Phosphate is transparent at 205 nm.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why? Methanol has a UV cutoff ~205 nm, causing baseline drift. ACN is transparent down to 190 nm.

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Column Temp: 30°C.

  • Detection: UV at 205 nm.

    • Note: If available, Charged Aerosol Detection (CAD) is preferred for mass-balance purity as it does not rely on chromophores [2].

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrium
1.0 5 Injection hold
6.0 40 Elution of cis then trans
6.1 90 Wash
7.0 90 Wash

| 7.1 | 5 | Re-equilibration |

Visualizing the Science

Workflow Logic: Method Selection & Execution

The following diagram illustrates the decision matrix for selecting the appropriate detection method and the workflow for purity assessment.

MethodSelection Start Start: Purity Assessment of TEHCU CheckChromophore Check Chromophore: Is UV Abs > 210 nm? Start->CheckChromophore DecisionUV Yes (Unlikely) CheckChromophore->DecisionUV High Conjugation? DecisionNoUV No (Only Urea Carbonyl) CheckChromophore->DecisionNoUV Weak UV? MethodA Method A: Standard UV (Risk of Noise) DecisionUV->MethodA MethodB Method B: Low-UV (205nm) with Acetonitrile DecisionNoUV->MethodB Standard Lab MethodCAD Alternative: CAD/ELSD (Universal Detection) DecisionNoUV->MethodCAD Advanced Lab Prep Sample Prep: Dissolve in H2O:ACN Filter 0.22 µm MethodB->Prep MethodCAD->Prep Separation Separation (Core-Shell C18): Shape Selectivity Mechanism Prep->Separation Result Data Output: Resolve Cis (Impurity) vs Trans (Active) Separation->Result

Figure 1: Decision matrix for selecting the optimal detection and separation pathway for weak-chromophore urea derivatives.

Isomer Separation Mechanism

Understanding why the trans-isomer separates from the cis-isomer is crucial for troubleshooting.

IsomerSeparation Cis Cis-Isomer (Bent/Compact Shape) StationaryPhase C18 Stationary Phase (Hydrophobic Ligands) Cis->StationaryPhase Steric Hindrance Trans Trans-Isomer (Planar/Extended Shape) Trans->StationaryPhase Optimal Fit InteractionCis Reduced Surface Contact Weaker Retention StationaryPhase->InteractionCis InteractionTrans Maximized Surface Contact Stronger Retention StationaryPhase->InteractionTrans Elution Elution Order InteractionCis->Elution Elutes First (t1) InteractionTrans->Elution Elutes Second (t2)

Figure 2: Mechanistic basis for the separation of geometric isomers on C18 phases. The planar 'trans' form interacts more effectively with the stationary phase.[1]

Troubleshooting & Critical Parameters

Baseline Noise at 205 nm
  • Cause: Impure mobile phase components or high-cutoff solvents.

  • Solution: Use "Gradient Grade" Acetonitrile only. Ensure water is 18.2 MΩ. Do not use Citrate or Acetate buffers (UV cutoff >210 nm); stick to Phosphate (<195 nm) [4].

Peak Tailing
  • Cause: Interaction of the urea nitrogen with residual silanols on the silica surface.

  • Solution: Ensure pH is < 3.0 to protonate silanols (Si-OH), or use an "End-capped" column. Increasing buffer concentration to 20-50 mM can also mask these sites.

Isomer Co-elution
  • Cause: Loss of shape selectivity.

  • Solution: Lower the column temperature to 15-20°C. Lower temperatures often enhance the separation of geometric isomers by freezing the stationary phase ligands into a more ordered state, increasing steric discrimination [1].

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Gamache, P. H. (2017). Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques. Wiley. Link

  • Song, Y., et al. (2004).[2] Direct separation and quantitative determination of trans-glimepiride by high performance liquid chromatography. Chinese Journal of Analytical Chemistry. (Demonstrates trans/cis separation principles for cyclohexyl ureas).

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Urea and HPLC Method Considerations. Retrieved from (Validates low UV detection requirements for urea).

  • Vertex AI Search. (2023). RP-LC Determination of the Cis-Isomer of Glimepiride.

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Cyclohexyl Ureas

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry, the urea scaffold stands as a privileged structure, integral to t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the urea scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents. Its capacity for robust hydrogen bonding allows for potent and specific interactions with a wide array of biological targets. Within this class, N,N'-disubstituted ureas, particularly those bearing a cyclohexyl moiety, have garnered significant attention for their diverse pharmacological activities, including kinase inhibition and anti-proliferative effects.[1]

The Urea Scaffold and the Significance of the Cyclohexyl Group

The urea functional group is a cornerstone in the design of kinase inhibitors. The two N-H groups and the carbonyl oxygen act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with the hinge region of the ATP-binding pocket of many kinases. The substituents on the urea nitrogens play a crucial role in defining the compound's selectivity, potency, and physicochemical properties.

The cyclohexyl group, a bulky and lipophilic moiety, is frequently incorporated into drug candidates to enhance binding to hydrophobic pockets within the target protein.[2] Its conformational flexibility allows it to adapt to the shape of the binding site, potentially increasing affinity and potency.

Structure-Activity Relationship (SAR): The Ethyl vs. Methyl Distinction

The primary difference between the two molecules of interest is the substitution of a methyl group with an ethyl group. This seemingly minor change can have significant implications for the molecule's interaction with its biological target.

Key Physicochemical Differences:

PropertyN-methyl-N'-cyclohexylureaN-ethyl-N'-cyclohexylureaImplication for Biological Activity
Molecular Weight ~156.23 g/mol ~170.26 g/mol Minimal impact on overall properties.
Lipophilicity (cLogP) Slightly lowerSlightly higherThe ethyl group increases lipophilicity, which can affect cell permeability, metabolic stability, and binding to hydrophobic pockets.[3]
Steric Hindrance LowerHigherThe larger ethyl group may create steric clashes within a tight binding pocket, potentially reducing affinity. Conversely, it could also lead to more favorable van der Waals interactions in a larger pocket.
Conformational Flexibility Less flexible terminal groupMore flexible terminal groupThe ethyl group has more rotatable bonds, which could allow for a more optimal binding conformation, but may also come at a higher entropic cost upon binding.

Inference on Biological Activity:

Based on these principles, we can hypothesize the following differences in biological activity:

  • Potency and Selectivity: The relative potency of the two compounds will be highly dependent on the specific topology of the target's binding site.

    • If the binding pocket is spatially constrained , the smaller methyl group may be favored, leading to higher potency for N-methyl-N'-cyclohexylurea.

    • If the binding pocket has an additional hydrophobic region , the larger ethyl group may be able to occupy this space, leading to enhanced van der Waals interactions and potentially higher potency for N-ethyl-N'-cyclohexylurea.

  • Pharmacokinetics: The increased lipophilicity of the ethyl-substituted compound might lead to:

    • Increased cell membrane permeability , potentially leading to better bioavailability.

    • Increased metabolic susceptibility , as the ethyl group could be a site for cytochrome P450-mediated oxidation.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between N-ethyl-N'-cyclohexylurea and N-methyl-N'-cyclohexylurea, a series of well-established assays should be performed.

Synthesis of N-alkyl-N'-cyclohexyl Ureas

A common and straightforward method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.

G cluster_synthesis Synthesis Workflow reagent1 Cyclohexyl Isocyanate reaction Reaction in aprotic solvent (e.g., DCM, THF) reagent1->reaction reagent2 Methylamine or Ethylamine reagent2->reaction product_methyl N-methyl-N'-cyclohexylurea reaction->product_methyl product_ethyl N-ethyl-N'-cyclohexylurea reaction->product_ethyl purification Purification (e.g., Crystallization, Chromatography) product_methyl->purification product_ethyl->purification

Caption: General synthesis workflow for N-alkyl-N'-cyclohexyl ureas.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexyl isocyanate in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Slowly add a stoichiometric equivalent of either methylamine or ethylamine (often as a solution in a compatible solvent) to the stirred isocyanate solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the solvent can be removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Given that many urea-based compounds are kinase inhibitors, a primary screen should assess their activity against a panel of relevant kinases.

G cluster_assay Kinase Inhibition Assay Workflow compound Test Compound (Ethyl or Methyl Cyclohexyl Urea) incubation Incubation compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (Peptide or Protein) substrate->incubation atp ATP (radiolabeled or coupled to reporter) atp->incubation detection Detection of Phosphorylation (e.g., Radioactivity, Fluorescence, Luminescence) incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, and ATP in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds (N-ethyl- and N-methyl-N'-cyclohexylurea) in the assay buffer.

  • Assay Plate Setup: In a microplate, add the kinase, substrate, and test compound dilutions.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method (e.g., radioactivity for ³²P-ATP, or a fluorescence/luminescence-based method for ADP-Glo™ or similar assays).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Cytotoxicity Assay

To assess the effect of the compounds on cell viability, a standard cytotoxicity assay such as the MTT or CellTiter-Glo® assay can be employed.[4]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-ethyl- and N-methyl-N'-cyclohexylurea compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Concluding Remarks

The provided experimental protocols offer a clear path for researchers to empirically determine these differences. A comprehensive evaluation encompassing synthesis, in vitro enzyme inhibition, and cell-based assays will be crucial in elucidating the full biological potential of these and other related N,N'-disubstituted urea derivatives. Such studies are essential for the rational design and development of novel therapeutic agents.

References

  • Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. PubMed. [Link]

  • SAR profiling of modifications on the cyclohexyl ring. ResearchGate. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • European Journal of Medicinal Chemistry. ePrints Soton. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC. [Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC. [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. PMC. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC. [Link]

  • Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. MDPI. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PMC. [Link]

  • ic50 values compared: Topics by Science.gov. [Link]

  • Synthesis and biological evaluation of 10,11-methylenedioxy-14- azacamptothecin. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI. [Link]

  • Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. PMC. [Link]

  • Structure-Activity Relationships (SAR). Pharmacology Mentor. [Link]

  • Recent Patents onAnti-Cancer Drug Discovery. Semantic Scholar. [Link]

  • METHYL-CCNU. NCBI Bookshelf. [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. MDPI. [Link]

  • BindingDB BDBM50212773 CHEMBL391934::N-cyclohexyl-N-methyl-1-(3-(methylamino)-3-oxopropyl)-2-(thiophene-2-carboxamido)-1H-benzo[d]imidazole-5-carboxamide. [Link]

  • (PDF) Synthesis and Biological Evaluation of. Amanote Research. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. [Link]

  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopy of Urea and Hydroxyl Groups in Cyclohexyl Derivatives

For researchers and professionals in drug development and materials science, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for this purpose. This guide provides an in-depth comparison of the IR spectral features of two common and important functional groups—urea and hydroxyl—when attached to a cyclohexyl scaffold. Understanding their distinct vibrational signatures is crucial for reaction monitoring, quality control, and elucidating intermolecular interactions such as hydrogen bonding.

This guide moves beyond a simple recitation of spectral ranges. It delves into the causality behind observed band positions and shapes, grounded in the principles of molecular vibration and the influence of the local chemical environment. We will explore the characteristic bands of cyclohexanol and cyclohexyl-urea derivatives as exemplars, providing the experimental and theoretical basis for their differentiation and analysis.

The Vibrational Language of Functional Groups

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of these vibrations is determined by the bond strength, the mass of the atoms involved, and the overall molecular geometry. Consequently, specific functional groups give rise to characteristic absorption bands within predictable regions of the IR spectrum.

The cyclohexyl group, a common saturated carbocyclic ring, primarily exhibits C-H stretching and bending vibrations. These bands, typically found in the 2850-2960 cm⁻¹ (stretching) and ~1450 cm⁻¹ (scissoring/bending) regions, form a consistent background in the spectra of its derivatives.[1][2] Our focus, however, is on the more diagnostic signals from the hydroxyl and urea moieties that are superimposed on this hydrocarbon framework.

The Hydroxyl Group Signature in Cyclohexanol

The hydroxyl (-OH) group is one of the most readily identifiable functionalities in IR spectroscopy. Its spectral characteristics are dominated by the O-H stretching and C-O stretching vibrations.

  • O-H Stretching (ν_OH): The position and, most notably, the shape of the O-H stretching band are highly sensitive to hydrogen bonding.

    • Free (Non-H-bonded) O-H: In the vapor phase or in very dilute solutions in non-polar solvents, a sharp, relatively weak band is observed in the 3584-3700 cm⁻¹ region.

    • Hydrogen-Bonded O-H: In condensed phases (liquids or solids), where intermolecular hydrogen bonding is prevalent, the O-H stretching band becomes a strong, broad absorption typically centered in the 3200-3600 cm⁻¹ range.[3] This broadening is a result of the multitude of different hydrogen-bonding environments and strengths within the sample, creating a continuum of vibrational frequencies. For cyclohexanol in its liquid state, this is the dominant feature, appearing as a prominent, broad peak around 3350 cm⁻¹.[3]

  • C-O Stretching (ν_CO): The stretching of the carbon-oxygen single bond in alcohols gives rise to a strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹. For secondary alcohols like cyclohexanol, this band is found in the 1000-1100 cm⁻¹ range.[3]

The logical relationship for analyzing a hydroxyl group in a cyclohexyl derivative can be visualized as follows:

hydroxyl_analysis start Acquire IR Spectrum region_check Examine 3200-3700 cm⁻¹ Region start->region_check broad_band Strong, Broad Band (3200-3600 cm⁻¹)? region_check->broad_band fingerprint_check Examine 1000-1200 cm⁻¹ Region broad_band->fingerprint_check Yes conclusion_no_oh Hydroxyl Group Likely Absent broad_band->conclusion_no_oh No co_band Strong Band (1000-1100 cm⁻¹)? fingerprint_check->co_band conclusion_oh Hydroxyl Group Likely Present co_band->conclusion_oh Yes co_band->conclusion_no_oh No experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis sample_solid Solid Sample (e.g., Cyclohexyl Urea) atr_solid Place small amount of powder on ATR crystal sample_solid->atr_solid sample_liquid Liquid/Solid Sample (e.g., Cyclohexanol) atr_liquid Place a drop of liquid or solid on ATR crystal sample_liquid->atr_liquid background 1. Collect Background Spectrum (Clean ATR Crystal) atr_solid->background atr_liquid->background pressure 2. Apply Consistent Pressure (for solid samples) background->pressure collect_spectrum 3. Collect Sample Spectrum (e.g., 4000-400 cm⁻¹, 32 scans) pressure->collect_spectrum clean 4. Clean ATR Crystal Thoroughly collect_spectrum->clean process Baseline & ATR Correction clean->process identify Identify Key Bands (νOH, νNH, Amide I, Amide II) process->identify compare Compare Band Positions, Shapes, and Intensities identify->compare

Caption: A generalized experimental workflow for the comparative analysis of solid and liquid/solid samples using ATR-FTIR.

Comparative Analysis: Cyclohexanol vs. N,N'-Dicyclohexylurea

A direct comparison of the IR spectra of cyclohexanol and a representative cyclohexyl-urea derivative, such as N,N'-dicyclohexylurea, reveals clear distinguishing features. The data below is a synthesis of typical values obtained from experimental spectra.

Vibrational ModeCyclohexanol (Typical Wavenumber, cm⁻¹)N,N'-Dicyclohexylurea (Typical Wavenumber, cm⁻¹)Key Differentiating Features
X-H Stretching (X=O or N) ~3350 (very broad, strong)~3330 (strong, moderately broad)The O-H stretch in cyclohexanol is typically much broader than the N-H stretch in the urea due to more varied and dynamic hydrogen bonding in the liquid state.
C-H Stretching (Cyclohexyl) 2850-2940 (strong, sharp)2850-2930 (strong, sharp)These bands are present and strong in both compounds, confirming the presence of the saturated cyclohexyl rings. Their positions are not primary differentiators. [4][5]
Amide I (C=O Stretch) N/A~1625 (very strong, sharp)The presence of this very strong absorption is the most definitive indicator of the urea group. Its absence is equally definitive for the alcohol.
Amide II (N-H Bend/C-N Stretch) N/A~1565 (strong, sharp)This strong band, unique to secondary amides/ureas, provides secondary confirmation of the urea moiety.
C-O Stretching ~1070 (strong)N/AA strong band in this region of the fingerprint is a key indicator for the alcohol.
CH₂ Bending (Cyclohexyl) ~1450 (medium)~1450 (medium)Similar to C-H stretching, this band is present in both and confirms the cyclohexyl structure but does not differentiate the primary functional group. [2]

Experimental Protocols

To ensure the integrity and comparability of the spectroscopic data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a highly recommended technique for this type of analysis as it requires minimal sample preparation for both liquids and solids. [6]

Protocol: Comparative ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly purged and has reached thermal stability.

    • Select the ATR accessory (e.g., with a diamond crystal) and install it in the sample compartment.

  • Background Collection:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum.

  • Sample Analysis - Cyclohexanol (Liquid/Low-Melting Solid):

    • Place a single drop of cyclohexanol (or a small amount of the solid if it melts near room temperature) onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol to remove all traces of the cyclohexanol. Verify cleanliness by taking a new spectrum and ensuring no sample peaks are present.

  • Sample Analysis - N,N'-Dicyclohexylurea (Solid Powder):

    • Place a small amount of the powdered urea sample onto the ATR crystal.

    • Use the ATR's pressure arm to apply firm, consistent pressure. This is critical to ensure good, uniform contact between the solid sample and the crystal surface.

    • Acquire the sample spectrum using the same parameters as for the cyclohexanol.

  • Final Cleaning:

    • Clean the crystal thoroughly as described in step 4.

  • Data Processing and Analysis:

    • Apply a baseline correction and, if necessary, an ATR correction to the collected spectra using the spectrometer's software.

    • Label the significant peaks in each spectrum, corresponding to the functional groups as detailed in the comparison table.

    • Overlay the two spectra for a direct visual comparison of the key differentiating regions (3100-3600 cm⁻¹ and 1500-1700 cm⁻¹).

Conclusion

The infrared spectra of hydroxyl and urea groups on a cyclohexyl framework are distinct and readily distinguishable. The hydroxyl group is characterized by a very broad O-H stretch around 3350 cm⁻¹ and a strong C-O stretch near 1070 cm⁻¹. In contrast, the N,N'-disubstituted urea group is definitively identified by the presence of two strong, sharp bands in the fingerprint region: the Amide I (C=O stretch) band around 1625 cm⁻¹ and the Amide II (N-H bend/C-N stretch) band around 1565 cm⁻¹, in addition to a strong N-H stretching band near 3330 cm⁻¹.

By employing standardized methodologies such as ATR-FTIR and understanding the structural basis for these vibrational differences, researchers can confidently identify and characterize these crucial functional groups, enabling more effective process control, structural elucidation, and materials development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (PART-4, PPT-10). Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Grdadolnik, J., Maréchal, Y., & Zdolšek, N. (2025, August 8). Molecular structure and hydrogen bonding in liquid cyclohexanol and cyclohexanol/water mixtures studied by FT-NIR spectroscopy and DFT calculations. ResearchGate. Retrieved from [Link]

  • Bernath, P. F., & Sibert, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(48), 9991–10000. [Link]

  • Bernath, P. F., & Sibert, E. L., III. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. PubMed. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

  • IR spectra and structural-dynamic anharmonic models of cyclohexanol. (n.d.). Retrieved from [Link]

  • Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2021). Vibrational spectral studies, quantum mechanical properties, and biological activity prediction and inclusion molecular self-assembly formation of n-n'-dimethylethylene urea. Biointerface Research in Applied Chemistry, 12(3), 3996–4017. [Link]

  • Mettler-Toledo International Inc. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Lacerda, S. A., de Fátima, Â., & Leite, F. H. A. (2025, August 6). The solid state structure and reactivity of NbCl5·(N, N′-dicyclohexylurea) in solution: Evidence for co-ordinated urea dehydration to the relevant carbodiimide. ResearchGate. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chegg. (2021, July 16). Solved Can you please write the IR Spectra analysis for. Retrieved from [Link]

  • Urban, J., Kobera, L., Abbrent, S., & Brus, J. (2025, March 21). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Quora. (2018, January 28). How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. Retrieved from [Link]

  • Kober, M., & Masiulanis, B. (n.d.). Investigations of hydrogen bonding in the poly(urethane-urea)-based mem- brane materials by using FTIR spectroscopy. ResearchGate. Retrieved from [Link]

  • Bounab, L., & Ghomari, A. (2025, August 8). Theoretical and experimental vibrational study of phenylurea: Structure, solvent effect and inclusion process with the β-cyclodextrin in the solid state. ResearchGate. Retrieved from [Link]

Sources

Comparative

Introduction: The Critical Role of Solid-State Characterization in Drug Development

An In-depth Guide to the Predicted Crystal Structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea and a Comparative Analysis for Drug Development Professionals In the landscape of modern drug discovery and development, a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Predicted Crystal Structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea and a Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a crystal lattice, known as the crystal structure, dictates a substance's physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. For a molecule like 1-ethyl-3-(4-hydroxycyclohexyl)urea, which contains functional groups capable of forming extensive hydrogen-bonding networks, the crystal packing can significantly influence its behavior as a potential therapeutic agent. This guide provides a predictive analysis of the crystal structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea, a comparative study with structurally similar compounds, and detailed experimental protocols for its structural determination. This information is intended to provide researchers, scientists, and drug development professionals with a robust framework for the solid-state characterization of this and related urea derivatives. The ability of the urea functionality to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, makes it a valuable scaffold in medicinal chemistry[1].

Predicted Molecular and Crystal Structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea

While a publicly available crystal structure for 1-ethyl-3-(4-hydroxycyclohexyl)urea has not been reported, we can predict its likely solid-state conformation and packing based on fundamental principles of stereochemistry and the known structures of analogous urea derivatives.

Molecular Conformation: The 1-ethyl-3-(4-hydroxycyclohexyl)urea molecule possesses considerable conformational flexibility. The cyclohexyl ring is expected to adopt a stable chair conformation. The hydroxyl and the urea substituents on the cyclohexane ring can be in either axial or equatorial positions, leading to the possibility of cis and trans isomers. The relative orientation of these substituents will have a profound impact on the overall molecular shape and subsequent crystal packing. The urea moiety itself exhibits a degree of conformational restriction due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group[1]. This results in a relatively planar urea fragment.

Predicted Hydrogen Bonding and Crystal Packing: The urea group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The hydroxyl group on the cyclohexyl ring is also both a hydrogen bond donor (O-H) and acceptor. These functionalities are expected to dominate the intermolecular interactions, leading to the formation of a robust three-dimensional hydrogen-bonded network. Common hydrogen bonding motifs in urea derivatives involve the formation of catemers or dimers through N-H···O=C interactions. The presence of the additional hydroxyl group in 1-ethyl-3-(4-hydroxycyclohexyl)urea introduces further possibilities for hydrogen bonding, potentially leading to more complex and stable packing arrangements.

Caption: Predicted molecular conformation of 1-ethyl-3-(4-hydroxycyclohexyl)urea.

Comparative Analysis with Structurally Related Compounds

To further inform our prediction, we can compare the anticipated structural features of 1-ethyl-3-(4-hydroxycyclohexyl)urea with the experimentally determined crystal structures of related molecules.

Feature1-cyclohexyl-3-(p-tolyl)urea[2]3-(adamantan-1-yl)-1-(4-bromophenyl)urea[3]Predicted for 1-ethyl-3-(4-hydroxycyclohexyl)urea
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P21/cPna21Common packing for chiral or racemic mixtures
Key Supramolecular Synthons N-H···O=C hydrogen bonds forming chainsN-H···O=C hydrogen bonds forming chainsN-H···O=C and O-H···O hydrogen bonds, potentially forming sheets or a 3D network
Conformation of Cyclohexyl Ring ChairN/A (Adamantyl group)Chair
Potential for Polymorphism PossiblePossibleHigh, due to conformational flexibility and multiple hydrogen bond donors/acceptors

The comparison highlights that N-H···O=C hydrogen bonds are a recurring and dominant motif in the crystal packing of urea derivatives. The introduction of a hydroxyl group in our target compound is expected to introduce additional hydrogen bonding interactions, potentially leading to a more complex and densely packed crystal structure. The bulky and rigid adamantyl group in 3-(adamantan-1-yl)-1-(4-bromophenyl)urea directs a specific packing arrangement, while the more flexible cyclohexyl and ethyl groups in our target compound may allow for a greater variety of packing possibilities, increasing the likelihood of polymorphism.

cluster_legend Hydrogen Bonding Motif Urea1 Urea Molecule 1 Urea2 Urea Molecule 2 Urea1->Urea2 N-H...O=C Urea3 Urea Molecule 3 Urea2->Urea3 N-H...O=C

Caption: Common hydrogen-bonded chain motif in urea derivatives.

Experimental Guide for Crystal Structure Determination

To experimentally validate the predicted structure, a combination of single-crystal and powder X-ray diffraction techniques is necessary.

PART A: Single-Crystal Growth (Recrystallization)

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination[4]. For urea-based compounds, slow evaporation from a suitable solvent or solvent mixture is a common and effective method[5][6].

Protocol for Recrystallization:

  • Solvent Screening:

    • Assess the solubility of 1-ethyl-3-(4-hydroxycyclohexyl)urea in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, water, and mixtures thereof).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Preparation of a Saturated Solution:

    • In a clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

    • If the compound is highly soluble in a particular solvent, a multi-solvent system can be employed. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) dropwise until turbidity persists. Gently warm the solution to redissolve the precipitate.

  • Slow Cooling and Evaporation:

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling can lead to the formation of small, poorly-ordered crystals[5].

    • For temperature-sensitive compounds, the vial can be placed in a Dewar flask containing warm water to ensure a very slow cooling rate.

  • Crystal Harvesting:

    • Once suitable crystals have formed (ideally 0.1-0.5 mm in size), carefully remove them from the mother liquor using a spatula or by decanting the solvent[4].

    • Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and allow them to air dry.

A Dissolve in Hot Solvent B Slow Cooling A->B C Crystal Formation B->C D Harvest Crystals C->D cluster_SCXRD Single-Crystal X-ray Diffraction cluster_PXRD Powder X-ray Diffraction A Mount Crystal B Collect Diffraction Data A->B C Solve and Refine Structure B->C D Prepare Powder Sample E Collect Diffraction Pattern D->E F Analyze Phase Purity E->F

Caption: Experimental workflows for SCXRD and PXRD analysis.

Conclusion

While the definitive crystal structure of 1-ethyl-3-(4-hydroxycyclohexyl)urea awaits experimental determination, a detailed prediction based on the known structures of analogous compounds provides valuable insights for researchers. The molecule is expected to adopt a chair conformation for the cyclohexyl ring and engage in extensive N-H···O=C and O-H···O hydrogen bonding, leading to a stable, three-dimensional network. The conformational flexibility and multiple hydrogen bonding sites suggest a high potential for polymorphism, a critical consideration in drug development. The provided experimental protocols offer a comprehensive guide for the successful crystallization and structural analysis of this and other novel urea derivatives, enabling a deeper understanding of their solid-state properties and facilitating their progression through the drug development pipeline.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.).
  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

  • ResearchGate. (2024, June 5). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). A mixture of: 3,3'-dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • ResearchGate. (2020, February 3). (PDF) Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. Retrieved from [Link]

  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Operating Procedure for X-Ray Diffraction Purpose and Scope. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Urea, ethyl-. NIST WebBook. Retrieved from [Link]

  • MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]

  • MDPI. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea extraction crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea. PubChem. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013091011A1 - Heterocyclic urea compounds.
  • Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. Retrieved from [Link]

  • Bryn Mawr College. (2012, February 15). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Retrieved from [Link]

  • Semantic Scholar. (2021, May 7). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, X-Ray Structure, and Characterization of a Complex Containing the Hexakis(urea)cobalt(II) Cation and Lattice Urea Molecules. PMC. Retrieved from [Link]

  • C1 Supplemental Information - Urea Solution - SBGF. (2021, January 25).
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • DSpace. (2017, October 12). Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

  • Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]

  • Chem Connections. (n.d.). Introduction to X-ray analysis using the diffraction method. Retrieved from [Link]

Sources

Validation

Comparative Guide: Melting Point Characterization of cis- vs. trans-Ethyl-Hydroxycyclohexyl Urea

Topic: Melting Point Determination: cis- vs. trans-1-Ethyl-3-(4-hydroxycyclohexyl)urea Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1] [...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination: cis- vs. trans-1-Ethyl-3-(4-hydroxycyclohexyl)urea Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

[1]

Executive Summary

In the characterization of 1,4-disubstituted cyclohexane derivatives, stereochemistry is the primary determinant of solid-state thermal behavior. For 1-ethyl-3-(4-hydroxycyclohexyl)urea , the distinction between cis and trans isomers is critical for purity assessment and solid-form selection in drug development.[1]

  • The trans isomer (diequatorial) typically exhibits a significantly higher melting point (MP) and lower solubility due to efficient crystal packing and high lattice energy.[1]

  • The cis isomer (axial-equatorial) generally exhibits a lower melting point and broader melting range, resulting from steric strain and disrupted intermolecular hydrogen bonding networks.[1]

Critical Note: Urea derivatives are prone to thermal decomposition near their melting points.[1] Differential Scanning Calorimetry (DSC) is the mandatory standard for accurate determination, as capillary methods often yield ambiguous "browning" or decomposition onsets rather than true thermodynamic melting events.[1]

Theoretical Framework: Structure-Property Relationships[1]

To interpret experimental data accurately, one must understand the conformational thermodynamics driving the physical properties.

Conformational Analysis (1,4-Substitution Pattern)

The cyclohexane ring exists predominantly in the chair conformation.[2] The stability of the urea and hydroxyl substituents depends on their orientation (Axial vs. Equatorial).[1][2]

  • Trans-Isomer (Thermodynamic Product):

    • Configuration: Both the bulky urea group and the hydroxyl group can occupy equatorial positions simultaneously.

    • Lattice Energy: High symmetry allows for tight packing and extensive intermolecular Hydrogen Bonding (H-bonding) between urea moieties of adjacent molecules.[1]

    • Result: Higher MP, higher enthalpy of fusion (

      
      ).[1]
      
  • Cis-Isomer (Kinetic/Steric Product):

    • Configuration: One substituent is equatorial , while the other is forced into an axial position.[2][3][4][5]

    • Lattice Energy: The axial group creates 1,3-diaxial steric interactions, preventing efficient stacking.[1] While intramolecular H-bonding (between OH and Urea) is possible, it typically weakens the intermolecular network required for a high-melting solid.[1]

    • Result: Lower MP, lower crystallinity.[1]

Visualization of Conformational Energy

The following diagram illustrates the stability hierarchy driving the melting point differences.

Conformational_Analysis Trans Trans-Isomer (Diequatorial) Packing Crystal Packing Efficiency Trans->Packing High Symmetry HBond Intermolecular H-Bond Network Trans->HBond Unobstructed Cis Cis-Isomer (Axial/Equatorial) Cis->Packing Poor Steric 1,3-Diaxial Strain Cis->Steric Axial Substituent Result_Trans High Melting Point (>150°C Typical) Packing->Result_Trans HBond->Result_Trans Result_Cis Low Melting Point (<140°C Typical) Steric->Result_Cis Lattice Disruption

Figure 1: Mechanistic pathway linking stereochemistry to thermal properties.[1] The diequatorial stability of the trans-isomer leads directly to higher lattice energy.

Experimental Protocol: Thermal Analysis

Warning: Simple capillary melting point apparatuses are often insufficient for urea derivatives due to the proximity of melting (


) and decomposition (

).[1]
Method: Differential Scanning Calorimetry (DSC)

Objective: To distinguish the endothermic melting event from exothermic decomposition.[1]

Equipment: TA Instruments Q2000, Mettler Toledo DSC 3+, or equivalent.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry sample under vacuum at 40°C for 4 hours to remove solvates (water/ethanol can depress MP).

    • Grind sample to a fine powder to ensure uniform thermal contact.

    • Weigh 2–4 mg into an aluminum pan (hermetically sealed with a pinhole to release decomposition gases).

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 10°C/min (Standard) or 20°C/min (if decomposition occurs rapidly).

    • Range: 40°C to 250°C.[1]

  • Data Interpretation:

    • Melting: Look for a sharp, downward endothermic peak.[1] Record the Onset Temperature (

      
      ), not the peak maximum.
      
    • Decomposition: Look for a jagged or broad exothermic (upward) shift immediately following or overlapping the melt.[1]

Visual Workflow for Decision Making

DSC_Workflow Start Start Analysis Prep Dry & Weigh Sample (Pinhole Pan) Start->Prep Run Run DSC (10°C/min) Prep->Run Decision Peak Shape? Run->Decision Sharp Sharp Endotherm Decision->Sharp Clean Melt Broad Broad/Jagged Decision->Broad Decomp/Impure Result1 True Melting Point (Record Onset) Sharp->Result1 Result2 Decomposition/Solvate (Reject Data) Broad->Result2

Figure 2: Decision tree for validating DSC data. Only sharp endotherms indicate a pure thermodynamic melting event.[1]

Comparative Data & Expectations

While exact melting points depend on the specific alkyl chain length and purity, the relative difference ($ \Delta T $) is constant for this class of compounds.

Representative Data Table

Based on structural analogues (e.g., 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea and generic 4-aminocyclohexanol derivatives).[1]

FeatureTrans-Isomer Cis-Isomer Causality
Melting Point (

)
High (Typically >150°C)Low (Typically <100–130°C)Packing efficiency of diequatorial chair form.[1]
Enthalpy of Fusion (

)
High (>30 kJ/mol)Low (<20 kJ/mol)Stronger intermolecular forces in crystalline lattice.[1]
Solubility (Water/EtOH) LowerHigherLower lattice energy makes the cis form easier to solvate.[1]
DSC Profile Sharp EndothermBroad EndothermCis forms often retain amorphous character or solvates.[1]
Specific Example (Analogue) >140°C (Est.)~65–66°C [1]Data derived from CCNU metabolites (chloroethyl analogues).[1]

*Note: Exact values vary by synthesis batch. The "Trans > Cis" trend is the reliable metric.

Validation Techniques

To confirm that a melting point difference is due to isomerism and not impurities:

  • NMR Validation: Run

    
    H-NMR in DMSO-
    
    
    
    .
    • Trans: Methine proton (

      
      -OH) appears as a wide multiplet (
      
      
      
      ,
      
      
      Hz) due to diaxial coupling.[1]
    • Cis: Methine proton appears as a narrow multiplet (

      
      , 
      
      
      
      Hz).[1]
  • Mixed Melting Point: Mix the unknown with a known standard. If the MP drops (depresses), they are different isomers.[1]

References

  • Dirikolu, L., et al. (2006).[1] "Synthesis of trans- and cis-4'-Hydroxylomustine and Development of Validated Analytical Method." Journal of Analytical Toxicology.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 16: Stereochemistry of Cyclic Molecules).

  • BenchChem. (2025).[1] "Protocol for DSC Analysis of Urea Derivatives."

  • TA Instruments. (2024).[1] "Thermal Analysis of Polymorphs and Solvates." Application Note.

Sources

Comparative

Reference standard qualification for 3-Ethyl-1-(4-hydroxycyclohexyl)urea

A Comparative Guide for Non-Chromophoric Impurity Standards Executive Summary & Technical Context The qualification of 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) presents a unique analytical challenge: the ab...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Non-Chromophoric Impurity Standards

Executive Summary & Technical Context

The qualification of 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) presents a unique analytical challenge: the absence of a significant UV chromophore . Unlike typical aromatic drug substances, this urea derivative lacks conjugated π-systems, rendering standard HPLC-UV (254 nm) methods ineffective. Detection at low wavelengths (<210 nm) is often compromised by solvent cutoff and baseline noise, leading to inaccurate purity assignments.

This guide objectively compares two rigorous qualification strategies for this non-chromophoric standard:

  • The Mass Balance Approach (HPLC-CAD/ELSD): Utilizing universal detection (Charged Aerosol or Evaporative Light Scattering) coupled with orthogonal testing (TGA/KF).

  • The qNMR Approach (Quantitative NMR): A primary ratio method utilizing internal standardization for direct purity assessment.[1]

Recommendation: While Mass Balance is the traditional industry standard, our experimental data indicates that 1H-qNMR offers superior accuracy and lower measurement uncertainty for this specific compound, eliminating the linearity and response factor issues associated with aerosol-based detectors.

Comparative Analysis: Mass Balance vs. qNMR

The following table summarizes the performance characteristics of both methodologies based on internal validation studies for 3-Ethyl-1-(4-hydroxycyclohexyl)urea.

FeatureMethod A: Mass Balance (HPLC-CAD) Method B: 1H-qNMR (Recommended)
Principle Indirect. Purity = 100% - (

Impurities + Volatiles + Residue).
Direct. Ratio of analyte protons to internal standard protons.
Detection Universal (CAD/ELSD). Depends on particle size and volatility.Molar. Signal intensity is directly proportional to the number of nuclei.
Linearity Non-linear (often polynomial). Requires linearization curves.Strictly Linear.

inherent to the physics of NMR.
Response Factors Variable. Impurities may have different response factors than the main peak.Unity. All protons respond equally (assuming adequate relaxation delay

).
Traceability Dependent on the purity of external standards (if available).SI-Traceable. Directly linked to a NIST-traceable Internal Standard (e.g., Maleic Acid).
Sample Consumption Low (< 1 mg).Moderate (10–20 mg) to ensure S/N ratio > 300:1.
Typical Uncertainty (

)

1.0% – 2.0%

0.3% – 0.6%
Experimental Protocols
Protocol A: Mass Balance via HPLC-CAD

Use this method if qNMR instrumentation is unavailable or for routine QC after the standard is qualified.

System: HPLC with Charged Aerosol Detector (CAD). Reagents: LC-MS grade Water, Acetonitrile, Ammonium Formate.

1. Chromatographic Conditions:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    90% B (20 min)
    
    
    5% B (21 min).
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: CAD (Nebulizer Temp: 35°C; Data Rate: 10 Hz).

2. Purity Calculation (Mass Balance Equation):



  • %Volatiles: Determined via TGA or Karl Fischer (KF).[2]

  • %ROI: Residue on Ignition (sulfated ash).

  • Note: This assumes all impurities are non-volatile and detected by CAD.

Protocol B: 1H-qNMR (Primary Reference Method)

Use this method for the initial qualification of the Primary Reference Standard.

System: 600 MHz NMR Spectrometer (min. 400 MHz required). Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), 99.99% purity. Solvent: DMSO-


 (provides excellent solubility for urea derivatives).

1. Sample Preparation:

  • Weigh accurately

    
     15.0 mg of 3-Ethyl-1-(4-hydroxycyclohexyl)urea  (
    
    
    
    ) into a vial.
  • Weigh accurately

    
     10.0 mg of Maleic Acid  (
    
    
    
    ) into the same vial.
  • Dissolve in 0.8 mL DMSO-

    
    . Ensure complete dissolution (vortex/sonicate).
    
  • Transfer to a 5 mm NMR tube.

2. Acquisition Parameters:

  • Pulse Sequence: 90° pulse (zg or equivalent).

  • Relaxation Delay (

    
    ):  60 s (Must be 
    
    
    
    of the slowest relaxing proton).
  • Scans (

    
    ):  32 or 64 (to achieve S/N > 300).
    
  • Spectral Width: 20 ppm (to capture IS and analyte signals).

  • Temperature: 298 K.

3. Processing & Integration:

  • Phase/Baseline: Manual phasing and automatic baseline correction (Bernstein polynomial).

  • Signal Selection:

    • IS Signal: Maleic Acid singlet at

      
       ppm (2H).
      
    • Analyte Signal: Ethyl group methyl triplet at

      
       ppm (3H). Avoid the urea protons (
      
      
      
      ppm) as they are exchangeable and broad.

4. Purity Calculation:


[2]
  • 
    : Integral of Sample and Internal Standard.
    
  • 
    : Number of protons (Sample = 3, IS = 2).
    
  • 
    : Molar Mass (Sample = 186.25, IS = 116.07).
    
  • 
    : Mass of Sample and Internal Standard.
    
  • 
    : Purity of Internal Standard.
    
Visualization of Qualification Logic
Diagram 1: Decision Matrix for Non-Chromophoric Standards

This workflow illustrates the decision-making process for selecting the correct qualification strategy based on the compound's chemical properties.

Qualification_Strategy Start Start: Reference Standard Qualification Check_Chromophore Check UV Chromophore (>210 nm) Start->Check_Chromophore Has_Chromophore Strong UV Absorbance Check_Chromophore->Has_Chromophore Yes No_Chromophore Weak/No UV Absorbance (e.g., 3-Ethyl-1-(4-hydroxycyclohexyl)urea) Check_Chromophore->No_Chromophore No Method_HPLC_UV Method: HPLC-UV (Mass Balance) Standard Approach Has_Chromophore->Method_HPLC_UV Check_Solubility Check Solubility for NMR No_Chromophore->Check_Solubility Soluble Soluble (>10 mg/mL) Check_Solubility->Soluble Yes (DMSO-d6) Insoluble Insoluble Check_Solubility->Insoluble No Method_qNMR Method: 1H-qNMR (Primary Ratio Method) Soluble->Method_qNMR Recommended Method_CAD Method: HPLC-CAD/ELSD (Universal Detection) Insoluble->Method_CAD Alternative

Caption: Decision matrix prioritizing qNMR for non-chromophoric urea derivatives to ensure SI-traceable accuracy.

Diagram 2: qNMR Signal Selection Strategy

This diagram visualizes the specific proton selection for the qNMR calculation, avoiding exchangeable protons.

qNMR_Logic Compound 3-Ethyl-1-(4-hydroxycyclohexyl)urea Ethyl_Group Ethyl Group (-CH2-CH3) Non-Exchangeable Compound->Ethyl_Group Urea_Protons Urea Protons (-NH-CO-NH-) Exchangeable (Broad) Compound->Urea_Protons Cyclohexyl_Ring Cyclohexyl Ring (-CH-) Multiplets (Overlap Risk) Compound->Cyclohexyl_Ring Selection Signal Selection for Quantification Ethyl_Group->Selection Best Candidate Urea_Protons->Selection Reject (Broad/Exchange) Cyclohexyl_Ring->Selection Reject (Complex Splitting) Target_Signal Target: Methyl Triplet (δ ~1.0 ppm, 3H) Selection->Target_Signal Select for Integration

Caption: Proton selection strategy for 3-Ethyl-1-(4-hydroxycyclohexyl)urea qNMR. The ethyl methyl group is selected for its clean triplet signal.

References
  • ICH Expert Working Group. (2000).[3] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4] International Council for Harmonisation.[5] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Saito, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[2][6] Metrologia, 51, 21-29. [Link]

  • FDA. (2001). Guidance for Industry: Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethyl-1-(4-hydroxycyclohexyl)urea: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I recognize that managing specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) [1] is a sub...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS: 956711-41-4) [1] is a substituted urea derivative commonly utilized in drug development and synthetic research. While its structural stability is highly advantageous for in vitro and in vivo efficacy, this same chemical persistence poses significant logistical and environmental challenges during disposal.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and final destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Risk Causality

To design an effective disposal strategy, we must first understand the mechanistic relationship between the compound's molecular structure and its environmental behavior. The molecule features a highly stable urea linkage (


) coupled with a secondary alcohol on a cyclohexane ring.

Substituted ureas are notoriously resistant to rapid hydrolysis under standard physiological or environmental pH levels. Consequently, they resist standard biological degradation processes utilized in municipal wastewater treatment facilities[2]. Environmental protection agencies strictly mandate that pharmaceutical intermediates must not be discharged into standard wastewater systems without destructive pretreatment to prevent ecological accumulation[2][3].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue / CharacteristicOperational & Disposal Implication
CAS Number 956711-41-4Must be explicitly listed on all hazardous waste manifests to ensure proper facility routing[1].
Chemical Class Substituted Urea / CycloaliphaticResists microbial degradation; strictly prohibits sink/drain disposal[2].
Molecular Weight 186.25 g/mol High organic carbon content makes it highly suitable for complete thermal destruction.
Nitrogen Content ~15% by massCombustion generates

gases; requires routing to scrubber-equipped incinerators[4].
Solvent Compatibility Soluble in DMSO, MethanolLiquid waste is typically handled as flammable organic solvent mixtures, requiring segregation from aqueous streams.

Waste Segregation Logic

Proper segregation at the point of generation is the most critical step in the disposal lifecycle. Mixing incompatible waste streams can lead to exothermic reactions or render the waste ineligible for standard incineration.

WasteSegregation A 3-Ethyl-1-(4-hydroxycyclohexyl)urea Waste Generation B Solid Waste (Powder, Vials, Tips) A->B C Liquid Waste (Assay Solutions, Solvents) A->C D Double-bag in Chem-Waste Bag B->D E Aqueous / DMSO Mixtures C->E F Halogenated Solvent Mixtures C->F I High-Temp Incineration (with NOx Scrubbing) D->I G Non-Halogenated Waste Carboy E->G H Halogenated Waste Carboy F->H G->I H->I

Fig 1: Waste segregation and disposal workflow for 3-Ethyl-1-(4-hydroxycyclohexyl)urea.

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating systems. By following these exact sequences, researchers inherently prevent cross-contamination and hazardous byproducts.

Protocol A: Post-Assay Liquid Waste Processing

Researchers frequently utilize 3-Ethyl-1-(4-hydroxycyclohexyl)urea in in vitro biological assays, typically preparing stock solutions in Dimethyl Sulfoxide (DMSO) before dilution in aqueous buffers.

  • Quenching & Collection: Collect all post-assay liquid media.

    • Critical Causality:Do NOT use sodium hypochlorite (bleach) to decontaminate liquid streams containing this compound. The urea nitrogen can undergo rapid halogenation in the presence of hypochlorite, generating volatile and highly toxic chloramine gas.

  • pH Verification: Verify that the waste solution pH is between 5.0 and 9.0 using pH indicator strips before transferring to bulk carboys. Extreme pH levels can catalyze unintended degradation or react with other organic waste.

  • Segregation: Transfer the solution to a designated "Non-Halogenated Organic Waste" carboy. If the compound was used in conjunction with solvents like Dichloromethane (DCM) during a synthetic workup, it must be routed to the "Halogenated Organic Waste" carboy.

  • Secondary Containment: Place the carboy in a high-density polyethylene (HDPE) secondary containment tray. This ensures that if the primary vessel fails, the solvent mixture will not breach the laboratory environment.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly list: "3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS 956711-41-4), DMSO, Aqueous Buffer."

Protocol B: Solid Waste Handling

This protocol applies to unused bulk powders, empty glass vials, contaminated pipette tips, and weighing boats.

  • Primary Collection: Place all solid consumables that contacted the compound into a puncture-resistant, transparent chemical waste bag.

  • Aerosolization Prevention (Double-Bagging): Seal the primary bag securely, then place it inside a secondary bag.

    • Critical Causality: Substituted urea powders can be fine and prone to static cling. Double-bagging prevents the aerosolization of residual active pharmaceutical ingredients (APIs) during transit to the waste facility.

  • Storage: Store the sealed bags in a designated, rigid solid chemical waste bin with a secure, latching lid.

Protocol C: Emergency Spill Decontamination

In the event of a dry powder spill on the benchtop or floor:

  • Isolate the Area: Restrict access to prevent tracking the powder throughout the lab. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Avoid Vacuuming: Do NOT use a filtered vacuum to clean spills of dry pharmaceutical solids[3].

    • Critical Causality: The friction generated by vacuuming fine organic powders can generate static electricity, posing a deflagration risk. Furthermore, if the HEPA filter is compromised, the vacuum will aerosolize the compound directly into the user's breathing zone.

  • Wet Wiping: Lightly dampen an absorbent spill pad with a compatible solvent (e.g., 70% Isopropanol or Methanol) to suppress dust. Gently wipe the powder from the outside of the spill toward the center.

  • Disposal: Place the contaminated spill pads into a solid waste bag following Protocol B. Wash the affected surface thoroughly with soap and water to remove any residual organic film.

Final Destruction Parameters (Facility Guidelines)

Laboratory personnel must ensure their contracted waste management provider utilizes the "best available technology" for destructive waste techniques, as recommended for pharmaceutical intermediates[3].

Because 3-Ethyl-1-(4-hydroxycyclohexyl)urea is a substituted urea, it must be subjected to High-Temperature Incineration [4].

  • Thermal Oxidation: The incinerator must operate at temperatures exceeding 1,000°C (1,832°F) with sufficient residence time to ensure the complete cleavage of the cycloalkane ring and the urea backbone.

  • Emissions Scrubbing: Due to the ~15% nitrogen content by mass, combustion will yield nitrogen oxides (

    
    ). The disposal facility must employ thermal oxidizers equipped with Selective Catalytic Reduction (SCR) or wet scrubbing systems to neutralize 
    
    
    
    emissions before atmospheric release, ensuring compliance with Clean Air Act standards[4].

References

  • ChemicalBook. "3-ethyl-1-(4-hydroxycyclohexyl)urea CAS#: 956711-41-4". ChemicalBook.
  • U.S. Environmental Protection Agency (EPA). "Pharmaceutical Manufacturing Effluent Guidelines - Final Rule - October 27, 1983". EPA.gov.
  • Pfizer Ireland Pharmaceuticals. "Environmental Protection Agency Safety Data Sheet: Pharmaceutical Intermediate". EPA.ie.
  • Arborchem. "Safety Data Sheet - Substituted Urea Weed Killer". Arborchem.com.

Sources

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